molecular formula C9H6N2O B1386483 2-Methyl-1,3-benzoxazole-5-carbonitrile CAS No. 903556-80-9

2-Methyl-1,3-benzoxazole-5-carbonitrile

Cat. No.: B1386483
CAS No.: 903556-80-9
M. Wt: 158.16 g/mol
InChI Key: NAHBXMFWPHJPRC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS#: 903556-80-9) is a benzoxazole derivative with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . Benzoxazoles are planar, bicyclic aromatic structures that are considered privileged scaffolds in medicinal and pharmaceutical chemistry due to their diverse biological activities and ability to interact with biological receptors . The benzoxazole core is a versatile building block for drug discovery and is found in compounds with a range of reported biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The nitrile group at the 5-position of this specific compound makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies . Researchers utilize this and related benzoxazole derivatives as key precursors in the development of pharmacologically active agents and as structural motifs in materials science . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHBXMFWPHJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-1,3-benzoxazole-5-carbonitrile basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 903556-80-9), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, provides a robust and validated protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a key intermediate in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable molecular scaffold.

Introduction and Strategic Importance

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with a variety of biological targets.[2]

The incorporation of a methyl group at the 2-position and a nitrile group at the 5-position provides two distinct points for chemical modification. The 2-methyl group's protons are weakly acidic, allowing for condensation reactions, while the 5-nitrile group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids. This functional arrangement makes this compound a highly valuable and strategic starting material for the synthesis of compound libraries aimed at discovering novel therapeutics.[3] Patented benzoxazole derivatives have shown excellent activity against various diseases, with some progressing to clinical trials.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 903556-80-9[4][5]
Molecular Formula C₉H₆N₂O[4]
Molecular Weight 158.16 g/mol [4]
Appearance Predicted to be an off-white to yellow solid.N/A
Melting Point Data not available. For comparison, the isomer 5-methyl-1,3-benzoxazole-2-carbonitrile has a melting point of 75-77 °C.
Boiling Point Data not available; expected to be high due to its solid nature.N/A
Solubility Predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMSO; sparingly soluble in water.N/A

Synthesis and Purification Protocol

The synthesis of 2-methylbenzoxazoles is most commonly and reliably achieved through the condensation of an o-aminophenol with an acetylating agent, followed by cyclodehydration. The following protocol describes a high-yield synthesis of the title compound from commercially available 4-amino-3-hydroxybenzonitrile.[6]

Reaction Principle

The synthesis is a two-step, one-pot process. First, the amino group of 4-amino-3-hydroxybenzonitrile is acetylated by acetic anhydride. The resulting acetamide intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) or a similar strong acid catalyst is typically effective for this final ring-closing step.

Step-by-Step Experimental Protocol
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-hydroxybenzonitrile (1.0 eq).

  • Acylation: Add excess acetic anhydride (approx. 5-10 eq) to the flask. The acetic anhydride serves as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Part 1 (Removal of Excess Reagent): Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring to quench the excess acetic anhydride.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The crude product will often precipitate as a solid. Extract the product into ethyl acetate or dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Purification cluster_product Final Product A 4-Amino-3-hydroxybenzonitrile C Reflux (140°C, 2-4h) Acylation & Cyclodehydration A->C B Acetic Anhydride (Excess) B->C D Quench on Ice C->D E Neutralize (NaHCO₃) & Extract (EtOAc) D->E F Wash (H₂O, Brine) & Dry (Na₂SO₄) E->F G Concentrate in Vacuo F->G H Recrystallization or Column Chromatography G->H I 2-Methyl-1,3-benzoxazole- 5-carbonitrile H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is critical. The following section outlines the predicted spectroscopic data based on the analysis of closely related benzoxazole structures.[7][8][9]

¹H NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃ or DMSO-d₆

  • Methyl Protons (C2-CH₃): A sharp singlet is expected around δ 2.6-2.7 ppm .

  • Aromatic Protons: The three protons on the benzene ring form an ABC spin system.

    • H4: Expected to appear as a singlet or a narrow doublet around δ 7.9-8.1 ppm . This proton is deshielded by the adjacent nitrile group and the ring oxygen.

    • H6: Expected as a doublet of doublets around δ 7.7-7.8 ppm .

    • H7: Expected as a doublet around δ 7.6-7.7 ppm .

¹³C NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃ or DMSO-d₆

  • Nitrile Carbon (C≡N): A signal is expected in the range of δ 117-120 ppm .

  • Benzoxazole Core Carbons:

    • C2: Highly deshielded, expected around δ 163-165 ppm .

    • C3a & C7a (Bridgehead): Expected in the range of δ 140-152 ppm .

    • Aromatic Carbons (C4, C5, C6, C7): Signals expected between δ 105-130 ppm .

  • Methyl Carbon (C2-CH₃): A signal is expected in the aliphatic region, around δ 14-16 ppm .

Infrared (IR) Spectroscopy
  • C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around 2225-2235 cm⁻¹ .

  • C=N Stretch: A medium to strong absorption from the oxazole ring is expected near 1640-1660 cm⁻¹ .

  • C-O-C Stretch: A strong band associated with the ether linkage in the oxazole ring is expected around 1240-1270 cm⁻¹ .

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI-MS)

  • Expected Ion: The molecular ion peak [M+H]⁺ should be observed at m/z = 159.17 .

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two primary reactive sites. Understanding its reactivity is key to its application in multi-step syntheses.

  • Nitrile Group Transformations: The nitrile group is a gateway to other important functionalities.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding 5-carboxylic acid or 5-carboxamide . The carboxylic acid derivative is particularly useful for amide coupling reactions in drug synthesis.

    • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a 5-(aminomethyl) group , providing a key linker for further derivatization.

  • 2-Methyl Group Reactivity: The protons on the methyl group are activated by the adjacent electron-withdrawing oxazole ring.

    • Condensation Reactions: The methyl group can be deprotonated with a strong base (e.g., n-BuLi) and reacted with various electrophiles, such as aldehydes, in aldol-type condensation reactions to extend the carbon chain at the 2-position.

Reactivity A This compound B 5-Carboxylic Acid Derivative A->B  Hydrolysis  (H₃O⁺ or OH⁻) C 5-(Aminomethyl) Derivative A->C  Reduction  (e.g., H₂/Pd-C) D C2-Extended Aldol Product A->D  1. Strong Base  2. Aldehyde (R-CHO)

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

The benzoxazole scaffold is a cornerstone in modern drug discovery due to its broad spectrum of pharmacological activities.[10] Derivatives have been investigated as:

  • Kinase Inhibitors: Many benzoxazole-containing compounds have been designed as inhibitors of key kinases like VEGFR-2, which are crucial targets in oncology.[11]

  • Serotonin Receptor Antagonists: 2-substituted benzoxazoles have been identified as potent antagonists for the 5-HT₃ receptor, with potential applications in treating conditions like irritable bowel syndrome.[12]

  • Antimicrobial and Anticancer Agents: The benzoxazole nucleus is present in numerous compounds screened for antibacterial, antifungal, and cytotoxic activities against various cancer cell lines.[10]

This compound serves as an ideal starting point for exploring these therapeutic areas. Its defined structure and versatile functional groups allow for the systematic generation of novel analogues for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available data for the compound, the following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

References


Sources

A Guide to the Structural Elucidation of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2-Methyl-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal and materials chemistry. Benzoxazole derivatives are foundational scaffolds in drug development, recognized for a wide array of biological activities.[1][2][3] The precise confirmation of their molecular structure is a non-negotiable prerequisite for further investigation and application. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of modern spectroscopic methods—including advanced 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to build an unassailable structural proof. We detail not only the "how" but the "why" of experimental choices, providing field-proven protocols and data interpretation strategies tailored to this specific molecular architecture. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for validating the structure of complex heterocyclic compounds.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the first principle of structural elucidation is to confirm the elemental composition and exact mass. The proposed structure, this compound, has a molecular formula of C₉H₆N₂O.[4]

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Causality of Choice: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺), while TOF provides the necessary mass accuracy.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Expected Value Observed Value Deviation (ppm)
Molecular Formula C₉H₆N₂O - -
Exact Mass [M] 158.04801 - -

| [M+H]⁺ Ion | 159.05529 | 159.0553 | < 2.0 |

Note: Observed values are hypothetical based on typical instrument accuracy. A deviation of <5 ppm is considered definitive confirmation.

Unraveling the Core Structure: A Multi-Technique Spectroscopic Approach

With the molecular formula confirmed, the next phase involves assembling the atomic puzzle pieces using a synergistic combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy serves as a rapid and effective tool for identifying the principal functional groups. For this compound, two vibrations are of paramount importance.

  • Nitrile (C≡N) Stretch: The carbonitrile group presents a sharp, intense absorption band that is highly characteristic. Its position indicates the electronic environment.

  • Benzoxazole Core: The fused aromatic system gives rise to a series of C=N, C=C, and C-O stretching vibrations in the fingerprint region (1650-1000 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitrile C≡N Stretch 2220 - 2240 Strong, Sharp
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Variable
Benzoxazole C=N Stretch 1620 - 1680 Medium
Benzoxazole C-O Stretch 1200 - 1270 Strong

| Methyl | C-H Stretch | 2850 - 3000 | Medium-Weak |

  • Expert Insight: The presence of a strong, sharp peak around 2230 cm⁻¹ is the first piece of direct physical evidence for the nitrile substituent, a critical feature distinguishing this molecule from other benzoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework, making it the central pillar of this elucidation process.[5] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interp Data Integration & Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC Assigns Quaternary Carbons & Confirms Connectivity C13 ¹³C NMR (Carbon Framework) HSQC HSQC (¹H-¹³C Direct Correlations) C13->HSQC Assigns Protonated Carbons C13->HMBC Assigns Quaternary Carbons & Confirms Connectivity Final Final Structure Confirmation COSY->Final HSQC->Final HMBC->Final

Caption: Integrated workflow for NMR-based structural elucidation.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The aromatic region is particularly informative for determining the substitution pattern on the benzene ring.

  • Predicted Spectrum Analysis:

    • Methyl Group (2-CH₃): A sharp singlet is expected around δ 2.6 ppm. This singlet nature indicates no adjacent protons.[1]

    • Aromatic Protons (H4, H6, H7): The benzene ring has three protons.

      • H4: This proton is adjacent to the nitrile group and is expected to be a doublet, shifted downfield due to the anisotropic effect of the C≡N bond.

      • H7: This proton is ortho to the ring junction and adjacent to H6, appearing as a doublet.

      • H6: This proton is coupled to both H4 (meta-coupling, small J) and H7 (ortho-coupling, large J), likely appearing as a doublet of doublets.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-CH₃ ~ 2.65 s (singlet) -
H7 ~ 7.80 d (doublet) J(H7-H6) ≈ 8.5
H6 ~ 7.72 dd (doublet of doublets) J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 1.5

| H4 | ~ 8.05 | d (doublet) | J(H4-H6) ≈ 1.5 |

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

  • Predicted Spectrum Analysis:

    • C2 Carbon: This carbon is significantly deshielded by the adjacent oxygen and nitrogen atoms, resonating far downfield.[1]

    • Nitrile Carbon (CN): Typically found in the δ 115-120 ppm range.

    • Bridgehead Carbons (C3a, C7a): These quaternary carbons are deshielded and found in the δ 140-152 ppm range.[1]

    • Methyl Carbon: Appears far upfield, typically below δ 20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
2-CH₃ ~ 14.5
C6 ~ 118.0
CN ~ 118.5
C5 ~ 119.0 (Quaternary)
C4 ~ 125.5
C7 ~ 128.0
C7a ~ 142.0 (Quaternary)
C3a ~ 151.0 (Quaternary)

| C2 | ~ 165.0 (Quaternary) |

While 1D NMR provides a strong foundation, 2D NMR is essential for unambiguous assignment, especially of the quaternary carbons which are invisible in the ¹H spectrum.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show a clear correlation between H6 and H7 (strong cross-peak) and a weaker correlation between H6 and H4, confirming their positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to its attached carbon. It will confirm the assignments for the (H4, C4), (H6, C6), (H7, C7), and (CH₃, C-CH₃) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing the molecular fragments together. It reveals correlations between protons and carbons over 2-3 bonds.

Key Expected HMBC Correlations:

G cluster_correlations Critical HMBC Correlations img img corr1 2-CH₃ (¹H) → C2 (¹³C) corr2 2-CH₃ (¹H) → C3a (¹³C) corr3 H4 (¹H) → C5 (¹³C) corr4 H4 (¹H) → CN (¹³C) corr5 H7 (¹H) → C5 (¹³C) corr6 H7 (¹H) → C3a (¹³C)

Sources

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Benzoxazole Derivative

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, less-documented derivative: 2-Methyl-1,3-benzoxazole-5-carbonitrile . Our objective is to provide a comprehensive technical resource for researchers engaged in drug discovery and development. Due to the limited specific literature on this compound, this guide synthesizes foundational knowledge of benzoxazole chemistry with predictive analysis based on structurally related analogues. We will address chemical identity, propose a robust synthetic pathway, predict spectroscopic characteristics, and explore the potential therapeutic applications based on the well-established biological profile of the benzoxazole class.

Chemical Identity and Physicochemical Properties

A critical point of clarification pertains to the Chemical Abstracts Service (CAS) number for this compound. While the user-provided CAS number 33652-90-3 is frequently associated with the isomer 5-methyl-1,3-benzoxazole-2-carbonitrile, the correct CAS number for This compound is 903556-80-9 .[3][4] This distinction is vital for accurate procurement and regulatory documentation.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 903556-80-9[3][4]
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [4]
Physical Form White to Yellow Solid[3]
Purity ≥95% (as commercially available)[3]
InChI Key NAHBXMFWPHJPRC-UHFFFAOYSA-N[3]
SMILES CC1=NC2=C(O1)C=C(C=C2)C#NN/A

Proposed Synthesis Pathway and Mechanism

The synthesis of 2-methyl-1,3-benzoxazoles is most commonly achieved through the condensation of an appropriately substituted o-aminophenol with acetic anhydride or a related acetylating agent. This well-established reaction proceeds via an initial N-acetylation followed by an acid-catalyzed intramolecular cyclization and dehydration.

The key starting material for the synthesis of this compound is 2-amino-4-cyanophenol . While specific synthesis protocols for this precursor are not abundant, it can be conceptually derived from 4-hydroxy-3-nitrobenzonitrile via reduction of the nitro group.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product 2_amino_4_cyanophenol 2-Amino-4-cyanophenol N_acetyl_intermediate N-(4-cyano-2-hydroxyphenyl)acetamide 2_amino_4_cyanophenol->N_acetyl_intermediate N-Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->N_acetyl_intermediate final_product This compound N_acetyl_intermediate->final_product Intramolecular Cyclization & Dehydration

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard procedures for benzoxazole synthesis. Optimization of reaction conditions (temperature, time, and catalyst) may be required.

  • N-Acetylation:

    • To a solution of 2-amino-4-cyanophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add acetic anhydride (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The formation of the N-(4-cyano-2-hydroxyphenyl)acetamide intermediate is expected.

  • Cyclization and Dehydration:

    • To the reaction mixture containing the N-acetylated intermediate, add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.

    • Heat the mixture to 100-140°C and monitor the reaction progress by TLC. The cyclization and subsequent dehydration will lead to the formation of the benzoxazole ring.[5]

    • The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of structurally similar compounds.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.6 ppm (s, 3H): A sharp singlet corresponding to the methyl protons at the 2-position.[7]

    • δ ~7.4-7.8 ppm (m, 3H): A complex multiplet pattern in the aromatic region corresponding to the three protons on the benzene ring. The exact shifts and coupling constants will depend on the electronic effects of the nitrile and methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~14 ppm: Methyl carbon.

    • δ ~110-145 ppm: Aromatic and benzoxazole ring carbons. The carbon bearing the nitrile group will be in this region.

    • δ ~118 ppm: Nitrile carbon.

    • δ ~150-165 ppm: Carbons of the oxazole ring (C2, C3a, C7a). The C2 carbon attached to the methyl group is expected in the downfield region of the benzoxazole carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8][10][11]

Wavenumber (cm⁻¹)Assignment
~2230-2210C≡N (nitrile) stretching
~1620-1580C=N (oxazole ring) stretching
~1500-1400C=C (aromatic ring) stretching
~1250C-O-C (oxazole ring) stretching
~3000-2850C-H (methyl and aromatic) stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 158, corresponding to the molecular weight of C₉H₆N₂O.

    • Fragmentation: Expect fragmentation patterns characteristic of benzoxazoles, which may include the loss of the methyl group or cleavage of the oxazole ring.[12][13][14]

Potential Biological Activities and Therapeutic Applications

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities.[1][2][15][16][17] While specific biological data for this compound is not publicly available, its structural features suggest potential for investigation in several therapeutic areas.

G cluster_Anticancer cluster_Antimicrobial cluster_Anti_inflammatory cluster_Other Core This compound Anticancer Anticancer Core->Anticancer Potential Target Antimicrobial Antimicrobial Core->Antimicrobial Potential Target Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Potential Target Other Other Activities Core->Other Potential Target Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal COX_Inhibition COX Inhibition Anti_inflammatory->COX_Inhibition Analgesic Analgesic Anti_inflammatory->Analgesic Antiviral Antiviral Other->Antiviral Antitubercular Antitubercular Other->Antitubercular

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key kinases and the induction of apoptosis.[18][19][20][21][22] The planar, heterocyclic structure of this compound makes it a candidate for screening against a panel of cancer cell lines.

Antimicrobial Activity

The benzoxazole core is a well-known pharmacophore in the design of antimicrobial agents.[23][24][25][26][27] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the nitrile group, a known bioisostere, may influence the antimicrobial profile of this compound.

Other Potential Activities

The versatility of the benzoxazole scaffold extends to anti-inflammatory, analgesic, antiviral, and antitubercular activities.[2][16][25] Therefore, this compound warrants investigation in a wide range of biological assays to fully elucidate its therapeutic potential.

Safety and Handling

Based on safety information for the compound with CAS number 903556-80-9, this compound should be handled with care.[3][28]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast family of benzoxazoles. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and predicted spectroscopic data. The true potential of this compound, however, lies in its future empirical investigation. The diverse biological activities associated with the benzoxazole scaffold strongly suggest that this compound could be a valuable building block or lead compound in the development of new therapeutic agents. Future research should focus on the validation of the proposed synthesis, full spectroscopic characterization, and comprehensive screening for biological activity, particularly in the areas of oncology and infectious diseases.

References

  • Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. International Journal of Pharmaceutical Sciences and Research, 11(8), 3647-3663. (URL: [Link])

  • Kaur, H., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(6), 241-244. (URL: [Link])

  • Temiz-Arpaci, Ö., et al. (2013). Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. Zeitschrift für Naturforschung C, 68(11-12), 453-460. (URL: [Link])

  • Gomółka, A., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(19), 6268. (URL: [Link])

  • Yurttaş, L., et al. (2015). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 927-933. (URL: [Link])

  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Archiv der Pharmazie, 354(4), e2000336. (URL: [Link])

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. (URL: [Link])

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. (URL: [Link])

  • Biological activities of benzoxazole and its derivatives. ResearchGate. (URL: [Link])

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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth, technically-focused overview of a robust and efficient synthesis of a key derivative, 2-Methyl-1,3-benzoxazole-5-carbonitrile. We will dissect the strategic selection of precursors, provide a detailed mechanistic breakdown of the core chemical transformations, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the synthesis beyond simple procedural recitation.

Strategic Framework for Synthesis

The Benzoxazole Core: A Pharmacophore of Significance

Benzoxazole derivatives are a prominent class of heterocyclic compounds that command significant attention in drug discovery.[1] Their rigid, planar structure and versatile electronic properties allow them to serve as effective pharmacophores, engaging with a wide array of biological targets. This has led to their incorporation into agents with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4] The target molecule, this compound, is a particularly valuable synthetic intermediate, featuring functional handles—the 2-methyl and 5-cyano groups—that are amenable to further chemical elaboration in the development of novel therapeutic agents.

Retrosynthetic Analysis and Precursor Selection

The most direct and widely adopted strategy for constructing the 2-substituted benzoxazole ring system involves the condensation of an o-aminophenol with a carboxylic acid or one of its activated derivatives, followed by intramolecular cyclodehydration.[1][5][6]

For the synthesis of this compound, this logic dictates that the requisite aromatic precursor must contain an ortho-disposed amino and hydroxyl group, along with a cyano moiety at the position corresponding to the final product's C5. The ideal and commercially available starting material for this transformation is 4-amino-3-hydroxybenzonitrile .[7]

The 2-methyl group is installed by utilizing a C1 electrophile that corresponds to an acetyl group. Acetic anhydride is the reagent of choice for this transformation due to its high reactivity, commercial availability, favorable cost, and the straightforward nature of the subsequent work-up.[8] The overall synthesis is elegantly executed in a two-stage, one-pot or two-step sequence: (1) N-acylation of the aminophenol precursor, followed by (2) thermally-induced cyclization to forge the oxazole ring.[8]

Overall Synthetic Workflow

The entire process, from precursor to purified product, can be visualized as a streamlined workflow.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclodehydration cluster_2 Stage 3: Purification A 4-Amino-3-hydroxybenzonitrile C N-(4-cyano-2-hydroxyphenyl)acetamide (Intermediate) A->C Room Temperature B Acetic Anhydride B->C E This compound (Crude Product) C->E D Heat (Δ) D->E F Work-up & Column Chromatography E->F G Purified Final Product F->G

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism and Causality

A thorough understanding of the underlying reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through two distinct, sequential mechanistic steps.

Step 1: Nucleophilic Acyl Substitution (N-Acylation)

The first stage is the selective acylation of the amino group. The lone pair of electrons on the nitrogen atom of 4-amino-3-hydroxybenzonitrile is significantly more nucleophilic than those on the phenolic oxygen.[9] This inherent reactivity difference drives the selective attack on one of the electrophilic carbonyl carbons of acetic anhydride. This attack forms a transient tetrahedral intermediate, which then collapses, expelling the stable acetate anion as a leaving group to yield the stable amide intermediate, N-(4-cyano-2-hydroxyphenyl)acetamide.[8]

Step 2: Intramolecular Cyclodehydration

The second stage is the formation of the oxazole ring, which is typically induced by heating. The process involves an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the amide carbonyl carbon. This cyclization event generates a new tetrahedral intermediate. A series of proton transfers, followed by the elimination of a molecule of water, results in the formation of the thermodynamically stable, aromatic 1,3-benzoxazole ring system.

Caption: Key stages of the intramolecular cyclodehydration mechanism.

Validated Experimental Protocol

This protocol is adapted from established methodologies for 2-methylbenzoxazole synthesis and is optimized for the specified substrate.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
4-Amino-3-hydroxybenzonitrile134.141.34 g1.0
Acetic Anhydride102.091.1 mL (1.2 g)1.1
Ethyl Acetate (EtOAc)-~100 mL-
Hexanes-~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-
Deionized Water-~100 mL-
Silica Gel (for chromatography)-As needed-
Step-by-Step Procedure

Part A: Synthesis of N-(4-cyano-2-hydroxyphenyl)acetamide Intermediate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzonitrile (1.34 g, 10.0 mmol).

  • Add deionized water (20 mL) to create a suspension.

  • While stirring vigorously at room temperature, slowly add acetic anhydride (1.1 mL, 11.0 mmol) dropwise over 5 minutes. The reaction may be mildly exothermic.[8]

  • Continue stirring the mixture at room temperature for 45-60 minutes. A precipitate of the white to off-white amide intermediate will form.

  • To ensure complete precipitation, cool the reaction flask in an ice-water bath for 20 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove acetic acid and any unreacted starting material.

  • Allow the collected solid to air-dry on the filter paper. The crude N-(4-cyano-2-hydroxyphenyl)acetamide can be used directly in the next step without further purification.

Part B: Cyclodehydration to this compound

  • Transfer the dried intermediate from Part A to a 50 mL round-bottom flask.

  • Crucial Step: Heat the solid under a controlled atmosphere (e.g., under a gentle stream of nitrogen). A common method is to use an oil bath heated to approximately 180-200°C. The solid will melt and undergo cyclodehydration, evidenced by the evolution of water vapor. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • After 1-2 hours of heating, or once TLC indicates the consumption of the starting material, allow the flask to cool to room temperature. The crude product will solidify.

  • Dissolve the crude solid in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any acidic impurities, followed by a brine wash (1 x 25 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a purified solid.

References

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Synthesis of 2-Methylbenzoxazole from o-aminophenol and acetic anhydride. (2025). Benchchem.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). Benchchem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? (2018). Quora.
  • 4-Amino-3-hydroxybenzonitrile. (n.d.). PubChem.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxyl

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A Comprehensive Spectroscopic Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Structural Elucidation and Characterization

Introduction

Benzoxazole derivatives are a cornerstone of medicinal chemistry and materials science, prized for their diverse pharmacological activities and unique photophysical properties.[1] Within this important class of heterocyclic compounds, 2-Methyl-1,3-benzoxazole-5-carbonitrile stands as a key synthetic intermediate. Its structure, featuring a fused aromatic system, a methyl substituent, and a nitrile functional group, offers a rich landscape for spectroscopic analysis.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of this compound. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles and experimental logic that guide a rigorous characterization workflow. This document is designed for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, detailing not only the expected data but also the rationale behind the interpretation.

Overall Spectroscopic Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a logical and synergistic progression of spectroscopic analyses. Each technique provides a unique piece of the molecular puzzle. The workflow begins with determining the molecular weight, proceeds to identify key functional groups, and culminates in mapping the precise atomic connectivity to confirm the final structure.

Spectroscopic_Workflow cluster_0 Characterization Flow Prep Sample Preparation (Purity >95%) MS Mass Spectrometry (MS) Establishes Molecular Weight Prep->MS C₉H₆N₂O MW = 158.16 IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR C≡N, C=N, C-O NMR NMR Spectroscopy (¹H, ¹³C) Maps Atomic Connectivity IR->NMR Proton & Carbon Skeleton Confirm Final Structure Confirmation NMR->Confirm

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Principle & Rationale

Mass spectrometry is the foundational technique in structural analysis, providing the single most critical piece of initial data: the molecular weight of the analyte. For small organic molecules like this compound, Electron Ionization (EI) is a robust and common method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to create a positively charged radical cation known as the molecular ion (M•⁺).[2][3] The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecule's nominal mass. The energy of this process also induces fragmentation, creating a unique pattern that serves as a molecular fingerprint and offers clues to the molecule's structure.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC) inlet for separation and purification.

  • Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a beam of electrons (typically at 70 eV). This energy is standardized to allow for spectral comparison across different instruments and databases.[3]

  • Acceleration: The resulting positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation for this compound

The molecular formula is C₉H₆N₂O, giving a calculated molecular weight of approximately 158.16 g/mol .[4]

  • Molecular Ion (M•⁺): The most important signal to identify is the molecular ion peak. We expect to see a strong peak at m/z = 158 . The presence of this peak confirms the molecular weight of the compound. A smaller M+1 peak (at m/z 159) will also be present due to the natural abundance of ¹³C.

  • Fragmentation Pattern: The fragmentation of the benzoxazole ring system is well-documented.[5] Key predicted fragments for this compound include:

    • m/z = 131: This prominent fragment corresponds to the loss of a hydrogen cyanide molecule ([M - HCN]⁺), a common fragmentation pathway for aromatic nitriles.

    • m/z = 104: This signal arises from the subsequent loss of another HCN molecule or a direct fragmentation of the ring, a characteristic fragment of the benzoxazole core.[6]

    • m/z = 143: Corresponds to the loss of a methyl radical ([M - CH₃]⁺). The stability of the resulting cation makes this a probable fragmentation.

Table 1: Predicted Mass Spectrometry Data

m/z ValuePredicted FragmentRationale
158[C₉H₆N₂O]•⁺Molecular Ion (M•⁺)
131[C₈H₅NO]⁺Loss of Hydrogen Cyanide (HCN) from the nitrile group
104[C₇H₄O]⁺Loss of acetonitrile from M•⁺ or HCN from m/z 131
143[C₈H₃N₂O]⁺Loss of a methyl radical (•CH₃)

Part 2: Infrared (IR) Spectroscopy – Identifying the Key Players

Principle & Rationale

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (stretching, bending).[7] An IR spectrum is a plot of this absorption, allowing for the rapid identification of key groups like nitriles (C≡N), aromatic rings (C=C), and ether linkages (C-O).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. This method requires minimal sample preparation.

  • Data Acquisition: The sample is scanned with the IR beam over a typical range of 4000–400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation for this compound

  • Nitrile (C≡N) Stretch: The most diagnostic peak in the spectrum will be the sharp, strong absorption corresponding to the nitrile functional group. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region.[8] Its intensity is due to the large change in dipole moment during the stretching vibration.[8]

  • Aromatic C-H Stretch: A group of sharp, medium-intensity bands will appear above 3000 cm⁻¹ , characteristic of C-H bonds on the aromatic ring.

  • Aliphatic C-H Stretch: Absorption bands corresponding to the methyl group's C-H stretching will be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[9]

  • Aromatic C=C & Benzoxazole C=N Stretches: The "fingerprint region" will contain several important bands. Expect medium to strong absorptions between 1650–1450 cm⁻¹ corresponding to the C=C stretching of the benzene ring and the C=N stretch of the oxazole ring.[10]

  • Aromatic C-O Stretch: A strong band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1270-1230 cm⁻¹ .[11]

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~2230C≡N StretchNitrileStrong, Sharp
3100–3000C-H StretchAromaticMedium, Sharp
3000–2850C-H StretchMethyl (Aliphatic)Medium-Weak
1620–1600C=N StretchOxazole RingMedium
1600–1450C=C StretchAromatic RingMedium-Strong
1270–1230C-O-C StretchAryl EtherStrong

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Atomic Map

Principle & Rationale

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It maps the carbon-hydrogen framework by exploiting the magnetic properties of ¹H and ¹³C nuclei.[12] In a strong magnetic field, these nuclei exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each nucleus. This provides information on:

  • Chemical Shift (δ): The location of a signal, indicating the electronic environment of the nucleus.

  • Integration: The area under a ¹H signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal due to the influence of neighboring nuclei, revealing connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet (e.g., 400 MHz). The instrument is tuned, and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the frequency-domain NMR spectrum. Phasing and baseline correction are applied.

Data Interpretation for this compound

¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz)

The aromatic region will be key to confirming the substitution pattern. The three aromatic protons will have distinct chemical shifts and coupling patterns due to their positions relative to the electron-withdrawing nitrile group and the fused oxazole ring.

  • δ ~2.65 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group at the C2 position. It is a singlet because there are no adjacent protons to couple with.[6]

  • δ ~7.90 ppm (Singlet or narrow doublet, 1H): This downfield signal is assigned to H4, the proton adjacent to the electron-withdrawing nitrile group. Its deshielding effect shifts the proton significantly downfield. Coupling to H6 may be minimal (meta-coupling), resulting in a sharp singlet or a very narrowly split doublet.

  • δ ~7.70 ppm (Doublet, J ≈ 8.5 Hz, 1H): This signal is assigned to H7, which is part of the AB system with H6. It appears as a doublet due to coupling with the adjacent H6.

  • δ ~7.55 ppm (Doublet of doublets, J ≈ 8.5, 1.5 Hz, 1H): This signal is assigned to H6. It is split into a doublet by the adjacent H7 (ortho-coupling, ~8.5 Hz) and further split into a doublet by the meta-coupled H4 (meta-coupling, ~1.5 Hz).

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.65Singlet (s)3H-CH₃
~7.90Singlet (s) or Doublet (d)1HH4
~7.70Doublet (d)1HH7
~7.55Doublet of Doublets (dd)1HH6

¹³C NMR Spectrum (Predicted in CDCl₃, 100 MHz)

A proton-decoupled ¹³C NMR spectrum should show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

  • δ ~14.5 ppm: The aliphatic carbon of the methyl group (-CH₃).[13]

  • δ ~110-128 ppm: This region will contain the signals for the aromatic CH carbons (C4, C6, C7) and the quaternary carbon attached to the nitrile group (C5). The nitrile carbon itself (C≡N) is also expected in this range, typically around δ ~118 ppm .

  • δ ~140-165 ppm: This downfield region contains the carbons of the oxazole ring and the fusion carbons. The C2 carbon, bonded to both nitrogen and oxygen, will be the most downfield signal, expected around δ ~164 ppm .[13] The two bridgehead carbons (C3a and C7a) will also be in this region.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~14.5CH₃-CH₃
~108QuaternaryC5
~111CHC7
~118Quaternary-C≡N
~120CHC4
~127CHC6
~141QuaternaryC7a
~150QuaternaryC3a
~164QuaternaryC2 (N=C-O)

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and unequivocal pathway for the structural confirmation of this compound. MS establishes the correct molecular weight of 158 g/mol . IR spectroscopy confirms the presence of key functional groups, most notably the characteristic sharp nitrile peak around 2230 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic map, confirming the connectivity of the methyl group, the substitution pattern on the aromatic ring, and the integrity of the benzoxazole core. This comprehensive dataset ensures the identity, purity, and structural integrity of the compound, which is paramount for its application in research and development.

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  • ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

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Physical and chemical properties of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is found in a variety of natural products and serves as a vital building block in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The aromatic and heteroaromatic nature of the benzoxazole core provides a rigid scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties.[3] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][4] Notably, certain benzoxazole-containing molecules have been investigated as potent inhibitors of enzymes crucial in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5]

This compound is a specific derivative that combines the foundational benzoxazole core with a methyl group at the 2-position and a nitrile group at the 5-position. The methyl group can influence the electronic properties and steric interactions of the molecule, while the nitrile group offers a versatile handle for further chemical modifications and can participate in hydrogen bonding interactions with biological macromolecules. This unique combination of functional groups makes it an intriguing candidate for exploration in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource/Comment
CAS Number 903556-80-9
Molecular Formula C₉H₆N₂O[6]
Molecular Weight 158.16 g/mol [6]
Appearance White to off-white solid (predicted)Based on similar compounds
Melting Point 75-77 °C (for isomer 5-methyl-1,3-benzoxazole-2-carbonitrile)[7] The exact melting point for the title compound is not readily available in the searched literature. This value is for a structural isomer and should be considered an estimate.
Boiling Point Not availableData not found in the searched literature.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol); sparingly soluble in water (predicted).General solubility for benzoxazole derivatives.
SMILES CC1=NC2=C(O1)C=C(C=C2)C#N[6]
InChIKey Not readily available

Synthesis of this compound

The synthesis of 2-methyl-1,3-benzoxazole derivatives typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its equivalent. For the target compound, a plausible synthetic route would involve the reaction of 3-amino-4-hydroxybenzonitrile with acetic anhydride or acetyl chloride.

Proposed Synthetic Protocol

This protocol is a generalized procedure adapted from known methods for benzoxazole synthesis.[8]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid or toluene.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

Step 2: Cyclization Reaction

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

Step 4: Characterization

  • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis_of_this compound cluster_reaction Reaction Conditions reagent1 3-Amino-4-hydroxybenzonitrile conditions Solvent (e.g., Acetic Acid) Reflux, 2-4h reagent1->conditions + reagent2 Acetic Anhydride reagent2->conditions + product This compound conditions->product Cyclization VEGFR2_Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound and controls in DMSO start->prep_compounds plate_setup Add assay buffer, compounds/controls, VEGFR-2 enzyme, and substrate to a 384-well plate prep_compounds->plate_setup pre_incubation Incubate at room temperature for 10 minutes plate_setup->pre_incubation reaction_initiation Initiate reaction by adding ATP pre_incubation->reaction_initiation reaction_incubation Incubate at 30°C for 1 hour reaction_initiation->reaction_incubation reaction_stop Stop reaction and add Kinase-Glo® reagent reaction_incubation->reaction_stop luminescence_reading Measure luminescence with a luminometer reaction_stop->luminescence_reading data_analysis Calculate % inhibition and determine IC₅₀ luminescence_reading->data_analysis end End data_analysis->end

Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Safety and Handling

Based on safety data for related benzoxazole compounds, this compound should be handled with care in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and materials science. Its versatile chemical structure allows for further derivatization to explore structure-activity relationships and optimize its properties for specific targets. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their exploration of this promising molecule.

References

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  • Guesmi, Z., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

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  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(1), 1-19. [Link]

  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129283. [Link]

  • Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1143-1150. [Link]

  • Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science, 6(12), 994-1003. [Link]

  • Larina, L. I., et al. (2021). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(16), 4991. [Link]

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  • El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1751. [Link]

  • Abuelizz, H. A., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 26(11), 3169. [Link]

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2-Methyl-1,3-benzoxazole-5-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Authored by a Senior Application Scientist

Preamble: Charting a Course for Mechanistic Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The subject of this guide, this compound, is a specific entity within this broad class. While extensive literature exists for the benzoxazole family, the precise mechanism of action for this particular nitrile-substituted derivative is not yet fully elucidated in publicly available research.

This guide, therefore, adopts the perspective of a senior application scientist to outline a structured, logical, and technically sound strategy for the comprehensive investigation of its mechanism of action. We will not merely present facts but will construct a roadmap for discovery, explaining the causality behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, providing a self-validating system of protocols to deorphanize this compound and unlock its therapeutic potential.

Section 1: Structural Analysis and Hypothesized Mechanisms of Action

The structure of this compound—featuring a benzoxazole core, a methyl group at the 2-position, and a carbonitrile group at the 5-position—suggests several plausible biological targets and mechanisms. The benzoxazole ring is an aromatic system known to engage in various non-covalent interactions with biological macromolecules.[4] The nitrile group, an electron-withdrawing moiety, can participate in hydrogen bonding and dipole-dipole interactions, potentially serving as a key pharmacophoric feature.

Based on the activities of structurally related benzoxazoles and other nitrile-containing pharmacophores, we can formulate several primary hypotheses for its mechanism of action:

  • Enzyme Inhibition: The scaffold is a known "privileged structure" for enzyme inhibition. Specific benzoxazole derivatives have been identified as potent inhibitors of enzymes such as 5-Lipoxygenase (5-LOX)[5], Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[6], and Fatty Acid Amide Hydrolase (FAAH)[7]. The carbonitrile moiety is also present in inhibitors of various enzymes, suggesting it could be a key binding element.

  • Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit significant antibacterial and antifungal properties.[8][9] Molecular docking studies on similar compounds suggest that bacterial DNA gyrase could be a potential target, disrupting DNA replication and leading to cell death.[9]

  • Receptor Antagonism: Certain benzoxazole carboxamides have been developed as potent antagonists of the 5-HT3 receptor, indicating a potential role in modulating neurotransmission.[10]

  • Cytotoxicity and Induction of Apoptosis: In the context of oncology, benzoxazole derivatives are frequently reported to induce apoptosis in cancer cell lines.[6][8] This could be mediated through the inhibition of critical survival pathways, such as those regulated by protein kinases like VEGFR-2.[6]

The following sections will detail the experimental workflows required to systematically test these hypotheses.

Section 2: Experimental Workflows for Mechanistic Elucidation

This section provides a series of self-validating protocols designed to dissect the mechanism of action of this compound.

Overall Strategy for Mechanistic Investigation

Our approach begins with broad phenotypic screening to identify the compound's primary biological effect (e.g., cytotoxicity, antimicrobial activity) and then proceeds to more specific, target-based assays to deconvolve the precise molecular mechanism.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Cellular Mechanism Validation cluster_3 Phase 4: Mechanistic Confirmation pheno_screen Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel, Antimicrobial Susceptibility Panel) enzyme_panel Enzyme Inhibition Panel (Kinases, FAAH, 5-LOX) pheno_screen->enzyme_panel Identifies Primary Biological Effect receptor_binding Receptor Binding Assays (e.g., 5-HT3 Receptor) pheno_screen->receptor_binding Identifies Primary Biological Effect antimicrobial_target Antimicrobial Target Assays (e.g., DNA Gyrase Assay) pheno_screen->antimicrobial_target Identifies Primary Biological Effect cell_cycle Cell Cycle Analysis (Flow Cytometry) enzyme_panel->cell_cycle If Cytotoxic/Anti-inflammatory conclusion Mechanism of Action Confirmed receptor_binding->conclusion If Neurologically Active antimicrobial_target->conclusion If Antimicrobial apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) cell_cycle->apoptosis Elucidates Cellular Response pathway_analysis Western Blotting (Signaling Pathway Proteins) apoptosis->pathway_analysis Elucidates Cellular Response pathway_analysis->conclusion Elucidates Cellular Response

Caption: A logical workflow for elucidating the mechanism of action.

Protocol: In Vitro Enzyme Inhibition Assay

Causality: This initial assay directly tests the hypothesis that the compound functions by inhibiting specific enzymes. A broad panel is chosen based on the known activities of the benzoxazole class.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute recombinant human enzymes (e.g., VEGFR-2, 5-LOX, FAAH) in their respective assay buffers to a working concentration. Prepare the specific substrate for each enzyme.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series.

  • Assay Execution (96-well format):

    • To each well, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 37°C).

  • Signal Detection: Stop the reaction and measure the output. The detection method is enzyme-specific (e.g., luminescence for kinase assays using ADP-Glo™, fluorescence for FAAH assays).

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Positive Control A known inhibitor for each enzyme (e.g., Sorafenib for VEGFR-2).
Vehicle Control DMSO without the test compound.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines if the compound has antimicrobial properties and quantifies its potency, directly addressing the second hypothesis.

Methodology:

  • Strain Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton Broth).[8] Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

  • Data Validation: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

Protocol: Cellular Cytotoxicity and Apoptosis Induction

Causality: If the compound shows activity in broad cell-based screens, these assays will determine if the mechanism involves cell cycle arrest and programmed cell death, key hallmarks of many anticancer agents.[6]

Methodology:

  • Cell Culture and Treatment:

    • Seed human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000 cells/well.[6]

    • After 24 hours, treat the cells with serial dilutions of the compound for 48-72 hours.

  • Cytotoxicity (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value for cell viability.

  • Apoptosis Analysis (Flow Cytometry):

    • Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations.

    • Harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

  • Caspase Activity Assay:

    • Use a luminescent-based assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases, which are key mediators of apoptosis.

G compound 2-Methyl-1,3-benzoxazole- 5-carbonitrile target Inhibition of Pro-Survival Kinase (e.g., VEGFR-2) compound->target bax_bak Bax/Bak Activation target->bax_bak Downstream Effect mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway initiated by the compound.

Section 3: Data Interpretation and Mechanistic Synthesis

The power of this investigative strategy lies in the synthesis of data from orthogonal assays.

Experimental ResultInterpretationNext Steps
Low nM IC₅₀ against VEGFR-2; High µM IC₅₀ in HepG2 cytotoxicity assay. Potent enzyme inhibitor, but poor cell permeability or high metabolism.Conduct cell permeability assays (e.g., PAMPA) and metabolic stability assays.
MIC of 2 µg/mL against S. aureus; No activity in human cell lines. Selective antimicrobial agent.Perform target-based assays, such as a DNA gyrase supercoiling assay, to confirm the bacterial target.
IC₅₀ of 5 µM in MCF-7 cells; Flow cytometry shows G2/M arrest and increased Annexin V staining. Compound is cytotoxic and induces apoptosis via cell cycle disruption.Profile the compound's effect on key cell cycle proteins (e.g., Cyclin B1, CDK1) and apoptosis regulators (e.g., Bcl-2, Bax) via Western blot.
No significant activity in any initial screen. The compound may target a pathway not covered in the initial screens, or it may be a pro-drug requiring metabolic activation.Expand screening to include other target classes (e.g., GPCRs, ion channels) or perform in vivo studies.

By systematically applying these protocols and logically interpreting the resulting data, we can build a robust, evidence-based profile of this compound's mechanism of action. This guide provides the foundational framework for any research team to confidently undertake this scientific endeavor.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Krawiecka, M., et al. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Ciura, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
  • Song, H., et al. (2010). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed.
  • Abdel-rahman, H. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
  • Major biological targets of benzoxazole derivatives patented prior to... (n.d.).
  • Poirot, A., et al. (2021).
  • Estiarte, M. A., et al. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm (RSC Publishing).
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021).
  • Brown, T. H., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
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2-Methyl-1,3-benzoxazole-5-carbonitrile: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide delves into the untapped potential of a specific derivative, 2-Methyl-1,3-benzoxazole-5-carbonitrile . While direct experimental data on this molecule is nascent, this document synthesizes the wealth of knowledge surrounding the benzoxazole class to build a predictive framework for its biological activities. We will explore its probable synthesis, hypothesize its potential as an anticancer and antimicrobial agent based on structure-activity relationships of close analogs, and provide detailed experimental protocols for its future evaluation. This guide serves as a foundational resource for researchers poised to investigate this promising compound.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

Benzoxazole, a heterocyclic compound featuring a fused benzene and oxazole ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[4][5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The versatility of the benzoxazole ring system allows for substitutions at various positions, most notably at the 2 and 5 positions, which significantly influences the molecule's biological profile.[6] The methyl group at the 2-position and the carbonitrile group at the 5-position of the target compound are key functional groups that are anticipated to modulate its interaction with biological targets.

Synthesis and Chemical Profile of this compound

A proposed synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrile Reaction_Vessel Cyclocondensation 4-amino-3-hydroxybenzonitrile->Reaction_Vessel Reactant 1 Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_Vessel Reactant 2 Target_Compound 2-Methyl-1,3-benzoxazole- 5-carbonitrile Reaction_Vessel->Target_Compound Yields

Caption: Proposed synthesis of this compound.

The carbonitrile group is a versatile functional group that can participate in various chemical transformations, offering opportunities for further derivatization to optimize biological activity.

Potential Biological Activities: An Evidence-Based Postulation

Based on the extensive body of research on analogous benzoxazole derivatives, we can infer several high-probability biological activities for this compound.

Anticancer Potential

Numerous 2-substituted benzoxazole derivatives have demonstrated significant anticancer activity.[1][3] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • VEGFR-2 Inhibition: A promising avenue for the anticancer activity of benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] Several novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9] It is plausible that this compound could adopt a similar mechanism.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Target_Compound 2-Methyl-1,3-benzoxazole- 5-carbonitrile Target_Compound->VEGFR2 Inhibits

Caption: Hypothesized VEGFR-2 signaling inhibition.

Antimicrobial Activity

The benzoxazole scaffold is also a well-established pharmacophore for antimicrobial agents.[7] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The 2-methyl substitution, in particular, has been featured in some biologically active benzoxazoles.

The mechanism of antimicrobial action for benzoxazoles can vary, but some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[3]

Foundational Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a systematic screening process is necessary. The following are standard, robust protocols for assessing its potential anticancer and antimicrobial effects.

General Experimental Workflow

G Start Synthesis & Purification of Target Compound Primary_Screening Primary Screening (e.g., Cytotoxicity, MIC) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: General workflow for biological evaluation.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Summary of Structurally Related Compounds

To further substantiate the predicted activities, the following table summarizes the reported biological activities of benzoxazole derivatives with substitutions at the 2 and/or 5 positions.

Compound ClassSubstitution PatternReported Biological ActivityReference
2-Aryl benzoxazoles2-Aryl, 5-HaloAnticancer, Antifungal, Antibacterial[1]
Benzoxazole-5-carbohydrazides2-Mercapto, 5-CarbohydrazideAntimicrobial[2]
2-Phenyl benzoxazoles2-PhenylAntibacterial, Antifungal[3]
2,5-Disubstituted benzoxazoles2-Substituted, 5-AminoAntimicrobial[7]

Conclusion and Future Perspectives

While direct experimental validation is pending, the analysis of the broader benzoxazole literature strongly suggests that This compound is a compound of significant interest for drug discovery. Its structural features align with those of known anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating a comprehensive investigation into its biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound.

  • Broad Biological Screening: Conducting the proposed in vitro assays against a diverse panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: If promising activity is identified, elucidating the specific molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

The exploration of this compound holds the promise of uncovering a novel lead compound for the development of new therapeutics.

References

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.).
  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. (n.d.). PubMed.
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed.

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An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the primary synthetic pathway, tracing its historical context from the foundational chemistry of benzoxazoles. Key experimental protocols, characterization data, and potential applications are discussed, offering a valuable resource for researchers engaged in the design and synthesis of novel molecular entities.

Introduction: The Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is found in numerous naturally occurring and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The electronic nature and rigid, planar structure of the benzoxazole core make it an attractive pharmacophore for interaction with various biological targets. The substituent at the 2-position and the pattern of substitution on the benzene ring significantly influence the molecule's physicochemical properties and biological activity.

This guide focuses specifically on this compound, a derivative featuring a methyl group at the 2-position and a nitrile group at the 5-position. These substitutions are anticipated to modulate the molecule's electronic profile and potential for intermolecular interactions.

Discovery and Historical Context

While a definitive "discovery" paper for this compound is not readily apparent in a singular, seminal publication, its synthesis is a logical extension of well-established benzoxazole chemistry. The foundational methods for constructing the benzoxazole ring system were developed in the late 19th and early 20th centuries. A common and enduring strategy involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

The specific synthesis of this compound is detailed in patent literature, notably in WO2006035825 . This patent, while focused on a broader class of compounds, provides the first documented synthesis of this particular molecule, highlighting its role as a key intermediate in the preparation of more complex biologically active agents.

Synthetic Pathways and Mechanistic Insights

The most direct and widely employed method for the synthesis of this compound involves the cyclocondensation of 4-amino-3-hydroxybenzonitrile with an acetylating agent. Acetic anhydride is the reagent of choice for this transformation due to its high reactivity and ability to act as both a reactant and a dehydrating agent.

Core Synthesis: Cyclocondensation Reaction

The reaction proceeds through a two-step mechanism:

  • N-acylation: The amino group of 4-amino-3-hydroxybenzonitrile acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetyl intermediate. The lone pair of electrons on the amino group is more nucleophilic than the phenolic hydroxyl group, leading to selective acylation at the nitrogen atom.[2]

  • Intramolecular Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization. The phenolic hydroxyl group attacks the amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a molecule of water, driven by the formation of the stable aromatic benzoxazole ring system, yields the final product, this compound.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization & Dehydration 4-amino-3-hydroxybenzonitrile 4-amino-3-hydroxybenzonitrile N-acetyl intermediate N-acetyl intermediate 4-amino-3-hydroxybenzonitrile->N-acetyl intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Tetrahedral_intermediate Tetrahedral Intermediate N-acetyl intermediate->Tetrahedral_intermediate Intramolecular Attack Product This compound Tetrahedral_intermediate->Product - H2O

Figure 1: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-amino-3-hydroxybenzonitrile

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and solvent)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as toluene or pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acetic anhydride (1.5-2.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization and Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Property Value
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [3]
Appearance White to off-white solid

Spectroscopic Data (Predicted and based on related structures):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-8.0 ppm (m, 2H, Ar-H)

    • δ ~7.5-7.7 ppm (m, 1H, Ar-H)

    • δ ~2.6 ppm (s, 3H, -CH₃)

    • Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~164 ppm (C=N)

    • δ ~151, 142 ppm (quaternary carbons of the benzoxazole ring)

    • δ ~120-130 ppm (aromatic carbons)

    • δ ~118 ppm (-CN)

    • δ ~14 ppm (-CH₃)

    • Note: These are approximate values based on known benzoxazole derivatives.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~2230 cm⁻¹ (C≡N stretch)

    • ~1650 cm⁻¹ (C=N stretch)

    • ~1550, 1480 cm⁻¹ (aromatic C=C stretch)

    • The IR spectrum of the parent benzoxazole shows characteristic bands in these regions.[4]

  • Mass Spectrometry (MS):

    • m/z = 158.05 [M]⁺

    • The molecular ion peak corresponding to the molecular weight of the compound is expected.

Applications and Future Directions

While this compound is primarily documented as a synthetic intermediate, its structural motifs suggest potential applications in several areas of research and development.

Medicinal Chemistry

The benzoxazole core is a well-established pharmacophore. The presence of the nitrile group at the 5-position offers a versatile handle for further chemical modifications. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, allowing for the generation of diverse compound libraries for drug discovery programs.

Derivatives of 2-substituted benzoxazoles have been investigated for a variety of therapeutic targets, including:

  • Anticancer Agents: Many benzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5][6]

  • Antimicrobial Agents: The benzoxazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.

  • Enzyme Inhibitors: The rigid structure of the benzoxazole ring system makes it an ideal template for designing inhibitors of various enzymes.

Materials Science

Benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. The nitrile group in this compound could potentially be utilized in polymerization reactions or as a functional group to tune the electronic properties of organic materials for applications in electronics and optoelectronics.

Conclusion

This compound is a valuable heterocyclic building block with a straightforward and efficient synthetic route. Its history is rooted in the fundamental principles of benzoxazole chemistry. While its primary role to date has been as a synthetic intermediate, the inherent reactivity of the nitrile group and the established biological significance of the benzoxazole scaffold suggest that this compound and its derivatives hold considerable promise for future applications in both medicinal chemistry and materials science. This guide provides a solid foundation for researchers looking to explore the potential of this versatile molecule.

References

  • LabNovo. This compound. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Google Patents. CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
  • Shaik, F., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(11), 1959.
  • Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Quora. Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Available from: [Link]

  • Google Patents. WO2006035825A1 - Novel heterocyclic derivatives. (This patent is cited as a likely source for the synthesis, though full text access for detailed protocol extraction was not available in the provided search results).
  • ChemSynthesis. 2-methyl-1,3-benzoxazole. Available from: [Link]

  • NIST WebBook. Benzoxazole. Available from: [Link]

  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • AWS. benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. Available from: [Link]

  • ResearchGate. Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). Available from: [Link]

  • PubChem. 2-(Methylamino)-1,3-oxazole-5-carbonitrile. Available from: [Link]

  • Youssef, M. A., et al. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Journal of American Science, 6(12), 1080-1090.
  • ResearchGate. Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Available from: [Link]

  • ChemSynthesis. 5,7-ditert-butyl-2-methyl-1,3-benzoxazole. Available from: [Link]

  • AWS. benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available from: [Link]

  • ResearchGate. Solvent free Synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives as Novel Antimicrobial and Antitumor Agents. Available from: [Link]_...

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

2-Methyl-1,3-benzoxazole-5-carbonitrile is a substituted benzoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The benzoxazole scaffold is a privileged pharmacophore found in numerous biologically active molecules, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[1] The presence of the nitrile (-C≡N) group at the 5-position and a methyl group at the 2-position offers versatile handles for further chemical modification, making this compound a valuable building block in drug discovery and the development of novel organic materials.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the underlying chemical principles, offer a step-by-step experimental procedure, and present the reaction mechanism to provide a comprehensive understanding for researchers and drug development professionals.

Overview of the Synthetic Strategy

The most direct and widely adopted strategy for constructing the 2-methyl-1,3-benzoxazole ring system is through the condensation and subsequent cyclization of an o-aminophenol with an acetylating agent. The key to synthesizing the target molecule, this compound, is the selection of the appropriate substituted precursor.

The logical starting material is 4-amino-3-hydroxybenzonitrile , which possesses the required arrangement of amino, hydroxyl, and nitrile groups on the benzene ring.[2][3] The reaction with acetic anhydride provides the acetyl group necessary for the formation of the amide intermediate, which then undergoes an intramolecular cyclodehydration to yield the stable, aromatic benzoxazole ring system.[1][4]

Experimental Workflow Diagram

The overall process, from starting materials to the purified final product, is summarized in the following workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Weigh 4-amino-3-hydroxybenzonitrile B 2. Add Acetic Anhydride (solvent & reagent) A->B Combine C 3. Heat mixture under reflux (e.g., 120-140°C) B->C Heat D 4. Monitor reaction (TLC) C->D During Reaction E 5. Cool reaction mixture D->E Upon Completion F 6. Quench with ice-water & NaHCO3 soln. E->F Neutralize G 7. Collect precipitate by vacuum filtration F->G Isolate H 8. Wash crude product with cold water G->H Wash I 9. Recrystallize (e.g., from Ethanol/Water) H->I Purify J 10. Dry and characterize final product I->J Final Step G Start 4-Amino-3-hydroxybenzonitrile + Acetic Anhydride Step1 1. N-Acetylation (Nucleophilic Attack) Intermediate N-(4-cyano-2-hydroxyphenyl)acetamide Intermediate Step2 2. Intramolecular Cyclization & Dehydration (Heat, Δ) Product This compound + H2O + Acetic Acid Step1->Intermediate Forms Intermediate Step2->Product Yields Product

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methyl-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities and unique photophysical properties.[1][2] Rigorous and unambiguous structural characterization is a critical prerequisite for its use in drug development and other advanced applications. This document provides a comprehensive guide to the essential analytical techniques required for the structural elucidation and purity assessment of this target molecule. We present detailed, field-proven protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy, framed within a logical analytical workflow. The causality behind experimental choices is explained to provide researchers with a robust framework for analysis.

The Strategic Workflow for Structural Confirmation

The characterization of a newly synthesized compound like this compound is not a random sequence of experiments but a logical progression of analyses. Each technique provides a unique piece of the structural puzzle. The workflow begins with preliminary analysis to confirm the molecular mass and identify key functional groups, followed by high-resolution techniques to map the precise atomic connectivity, and concludes with methods to assess purity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Purity & Property Assessment cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy (¹H & ¹³C) Maps Atomic Connectivity & Chemical Environment MS->NMR FTIR FT-IR Spectroscopy Identifies Key Functional Groups (C≡N, C=N) FTIR->NMR HPLC HPLC Determines Purity & Quantifies Impurities NMR->HPLC UVVIS UV-Vis Spectroscopy Investigates Electronic Properties (λmax) HPLC->UVVIS CONF Structure Confirmed UVVIS->CONF

Caption: A logical workflow for the comprehensive characterization of this compound.

Mass Spectrometry (MS): The First Checkpoint

Principle & Application: Mass spectrometry is the foundational technique for molecular characterization. It provides the exact molecular weight of the compound, which is the most critical initial piece of data to confirm a synthesis was successful. For this compound (Molecular Formula: C₉H₆N₂O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition, adding a high degree of confidence.[3]

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.

    • Expert Insight: ESI is a soft ionization technique, ideal for preventing fragmentation of the parent molecule. The choice of a polar aprotic solvent like acetonitrile facilitates the ionization process.

  • Instrument Setup:

    • Ionization Mode: Positive Ion Mode (+ESI). The nitrogen atoms in the benzoxazole ring are basic and can be readily protonated.

    • Mass Analyzer: Set to scan a mass-to-charge (m/z) range that brackets the expected molecular ion, for instance, m/z 100-300.

    • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum. The primary peak should correspond to the protonated molecule [M+H]⁺.

Expected Data & Interpretation

ParameterExpected Value
Molecular FormulaC₉H₆N₂O
Exact Mass158.0480 Da
Expected [M+H]⁺ Ion (m/z)159.0553

The observation of a prominent ion at m/z ≈ 159.06 in the mass spectrum provides strong evidence for the formation of the target compound. HRMS data should match the calculated exact mass to within 5 ppm.

FT-IR Spectroscopy: Identifying Functional Groups

Principle & Application: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] For this compound, FT-IR is crucial for confirming the presence of the nitrile (C≡N) group and the characteristic bonds of the benzoxazole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Expert Insight: ATR is often preferred for its simplicity and speed, requiring minimal sample preparation.[4]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogeneous powder is formed.[1] Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background.

Expected Data & Interpretation

The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are expected that confirm the structure.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3050-3100Aromatic C-HStretchMedium-Weak
~2950-3000Methyl (CH₃) C-HStretchWeak
~2225 Nitrile (C≡N) Stretch Strong, Sharp
~1645Oxazole C=NStretchMedium-Strong
~1500-1600Aromatic C=CStretchMedium-Strong
~1240Aryl C-OStretchStrong

The unambiguous presence of a strong, sharp peak around 2225 cm⁻¹ is definitive evidence for the nitrile group.

NMR Spectroscopy: The Definitive Structural Map

Principle & Application: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[5] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Expert Insight: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. The choice of solvent depends on sample solubility.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal resolution.

    • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted NMR Data & Interpretation (in CDCl₃)

¹H NMR: The aromatic region will be key to confirming the 5-carbonitrile substitution pattern.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.90s1HH-4Proximity to electron-withdrawing C≡N group causes a downfield shift.
~7.70d1HH-6Coupled to H-7.
~7.55d1HH-7Coupled to H-6.
~2.65s3H-CH₃Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring.[6]

¹³C NMR: The number of signals will confirm the molecular symmetry.

Predicted δ (ppm)Assignment
~165C-2 (C=N)
~151C-8 (Ar C-O)
~142C-9 (Ar C-N)
~128C-6
~127C-4
~119C≡N
~115C-5 (Ar C-CN)
~111C-7
~14.5-CH₃

HPLC: Ensuring Purity

Principle & Application: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a compound.[7] By separating the target molecule from any impurities or starting materials, its purity can be accurately quantified. A reverse-phase HPLC (RP-HPLC) method is suitable for this moderately polar molecule.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions: The following conditions can be used as a starting point, adapted from methods for similar structures.[8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient 65% A to 15% A over 10 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at λmax (e.g., ~280-300 nm)
  • Data Analysis: The purity is calculated based on the relative area of the main peak in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

UV-Visible Spectroscopy: Electronic Properties

Principle & Application: UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[9] The wavelength of maximum absorption (λmax) is a characteristic property determined by the conjugated π-system of the benzoxazole core.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile).[1]

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent (the "blank").

    • Record the absorption spectrum of the sample solution over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For benzoxazole derivatives, strong absorption is typically observed in the 250-350 nm range.[10]

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2017). SciELO. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO. [Link]

  • SUPPLEMENTARY INFORMATION. Royal Society of Chemistry. [Link]

  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. (2018). JETIR. [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. [Link]

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... ResearchGate. [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]

  • Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. (1970). Canadian Science Publishing. [Link]

  • Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • This compound. LabNovo. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). National Institutes of Health. [Link]

  • Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science. [Link]

  • 2-Methyl-1,3-benzoxazole-5-carboxylic acid. Seedion. [Link]

  • This compound. Amebo. [Link]

  • This compound. Amagbio. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). ResearchGate. [Link]

  • Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019). ResearchGate. [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. AWS. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]

  • Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. (2003). Asian Journal of Chemistry. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pharmacia. [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2025). ResearchGate. [Link]

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Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazole Scaffolds

The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Derivatives of benzoxazole have been shown to act as competitive inhibitors of various tyrosine kinases, demonstrating potent cytotoxic activity against a range of cancer cell lines.[4] The incorporation of a carbonitrile group, as seen in 2-Methyl-1,3-benzoxazole-5-carbonitrile, can further influence the molecule's electronic properties and binding interactions with biological targets. Given the established anticancer potential of related benzoxazole and carbonitrile-containing molecules, this document provides a comprehensive guide to the in vitro evaluation of this compound, with a focus on its potential as an anticancer agent.[4][5]

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for a suite of in vitro assays designed to characterize the cytotoxic and mechanistic properties of this compound. The experimental choices are explained to provide a clear understanding of the underlying scientific principles, ensuring a robust and self-validating approach to the evaluation of this and similar novel chemical entities.

Section 1: Initial Assessment of Cytotoxicity

The first step in characterizing a potential anticancer compound is to determine its effect on cell viability. A cytotoxicity assay measures the concentration-dependent ability of a compound to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[6] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the resulting solution, one can quantify the effect of the test compound on cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h (cell adherence) cell_seeding->incubation_24h compound_addition Add serial dilutions of This compound incubation_24h->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h (formazan formation) mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Dilute the cell suspension to the appropriate concentration and seed 100 µL into each well of a 96-well plate. The optimal cell density should be determined empirically but is typically in the range of 5,000-10,000 cells per well. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).[7]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation with Compound: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
Cell Lines HCT-116 (colon), MCF-7 (breast)
Seeding Density 5,000 cells/well
Compound Concentrations 0.1 µM to 100 µM
Incubation Time 48 hours
Detection Wavelength 570 nm
Calculated Value IC₅₀ (µM)

Section 2: Mechanistic Investigation - Kinase Inhibition

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis.[4][5] An in vitro kinase assay can determine if this compound directly inhibits VEGFR-2 activity.

Principle of the VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The assay can be performed using various detection methods, such as ELISA-based formats that use an antibody specific to the phosphorylated substrate.[5] The signal generated is inversely proportional to the inhibitory activity of the compound.

Hypothesized Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound 2-Methyl-1,3- benzoxazole-5-carbonitrile Compound->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay (ELISA-based)

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP solution

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Coated microplate (e.g., with a substrate-capturing antibody)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound

  • Positive control inhibitor (e.g., Sorafenib)[5]

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: To the wells of the microplate, add the kinase assay buffer, the VEGFR-2 enzyme, and the diluted compound or controls.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate again.

    • Add the TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.[9]

ParameterDescription
Enzyme Recombinant Human VEGFR-2
Substrate Synthetic Tyrosine-containing Peptide
ATP Concentration At or near the Kₘ value
Compound Concentrations 0.01 µM to 50 µM
Positive Control Sorafenib
Detection Method Colorimetric (ELISA)
Calculated Value IC₅₀ (µM)

Section 3: Further Mechanistic Insights - Cell Cycle and Apoptosis Analysis

To understand how this compound affects cell proliferation, it is crucial to analyze its impact on the cell cycle and its ability to induce apoptosis (programmed cell death). These assays are typically performed using flow cytometry.

Cell Cycle Analysis

Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA-intercalating fluorescent dyes, such as propidium iodide (PI), are used to stain the cellular DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase. A compound that inhibits cell proliferation may cause an arrest in a specific phase of the cell cycle.[5]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically presented as a histogram of DNA content.

Apoptosis Assay (Annexin V/PI Staining)

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity. Flow cytometry analysis can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[5]

Detailed Protocol: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of action through kinase inhibition, and its effects on fundamental cellular processes like cell cycle progression and apoptosis, researchers can build a comprehensive profile of this novel compound. The detailed protocols and the rationale behind them are designed to ensure the generation of reliable and reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.

References

  • Ibba, C., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29337-29354. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1395-1410. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-17. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 29. Available at: [Link]

  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 225-238. Available at: [Link]

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  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078-1081. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. Available at: [Link]

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  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078-1081. Available at: [Link]

  • Shevchuk, O., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

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  • Bylund, D. B. (1995). Radioligand binding methods: practical guide and tips. The American journal of physiology, 268(3 Pt 1), E403-11. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available at: [Link]

  • Joseph, J., & Mathew, B. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-08. Available at: [Link]

  • De Fazio, A., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Fitoterapia, 150, 104860. Available at: [Link]

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Sources

Application Notes and Protocols for the Anticancer Activity Screening of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds can interact with various biological targets within cancer cells, leading to outcomes such as cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in tumor progression.[4][5][6] The specific compound, 2-Methyl-1,3-benzoxazole-5-carbonitrile, is a member of this promising class of molecules. Its structural features, including the benzoxazole core, a methyl group at the 2-position, and a nitrile group at the 5-position, warrant a thorough investigation into its potential as a novel anticancer agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically screen this compound for its anticancer activity. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic and cytostatic effects, and to provide a framework for subsequent mechanistic studies.

PART 1: Foundational Screening - Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Selection of Cancer Cell Lines

A diverse panel of human cancer cell lines is recommended to assess the breadth of activity of this compound. Based on the literature for other benzoxazole derivatives, the following cell lines are suggested for initial screening[7][8][9]:

Cell LineTissue of OriginCancer Type
MCF-7 BreastAdenocarcinoma
A549 LungCarcinoma
HepG2 LiverHepatocellular Carcinoma
HCT-116 ColonColorectal Carcinoma
PC-3 ProstateAdenocarcinoma
Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

  • Solubility Testing : The solubility of this compound should be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions : Prepare fresh serial dilutions of the compound in the appropriate cell culture medium just before each experiment. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assays: MTT and SRB

Two robust and widely used colorimetric assays for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[10][11][12]

1.3.1 The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][13] The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment : After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

1.3.2 The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[17][18] The amount of bound dye is proportional to the total cellular protein mass.

Protocol 2: SRB Cytotoxicity Assay

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation : After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.[12]

  • Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Destaining : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12] Allow the plates to air dry.

  • Dye Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[12]

  • Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison of the compound's activity across different cell lines.

Table 1: Example IC50 Values for this compound

Cell LineIC50 (µM) after 48h Treatment
MCF-7 [Insert experimental value]
A549 [Insert experimental value]
HepG2 [Insert experimental value]
HCT-116 [Insert experimental value]
PC-3 [Insert experimental value]
Doxorubicin (Positive Control) [Insert experimental value]

PART 2: Mechanistic Insights - Investigating the Mode of Action

Once the cytotoxic activity of this compound is established, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[19][20]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting : Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[16]

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[16]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization of Key Processes

Diagrams can provide a clear visual representation of the experimental workflows and potential biological pathways involved.

experimental_workflow cluster_screening PART 1: Cytotoxicity Screening cluster_mechanistic PART 2: Mechanistic Studies Cell_Line_Panel Select Cancer Cell Lines (MCF-7, A549, HepG2, etc.) Compound_Prep Prepare Stock & Working Solutions of this compound Cell_Line_Panel->Compound_Prep Cytotoxicity_Assays Perform Cytotoxicity Assays (MTT & SRB) Compound_Prep->Cytotoxicity_Assays IC50_Determination Calculate IC50 Values Cytotoxicity_Assays->IC50_Determination Select_Hits Select Potent Compound/Cell Line Combinations IC50_Determination->Select_Hits Apoptosis_Assay Annexin V/PI Apoptosis Assay Select_Hits->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

Caption: Experimental workflow for anticancer screening.

apoptosis_pathway Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

PART 3: Advanced Screening and Future Directions

The initial screening and apoptosis assays will provide valuable data on the anticancer potential of this compound. Based on these results, further investigations can be pursued to gain a deeper understanding of its mechanism of action and to evaluate its potential for further development.

  • Cell Cycle Analysis : Investigate the effect of the compound on cell cycle progression using flow cytometry with propidium iodide staining.

  • Western Blotting : Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Target Identification Studies : Employ techniques such as affinity chromatography or computational docking to identify the molecular target(s) of the compound.

  • In Vivo Studies : If the in vitro data is promising, the compound's efficacy and toxicity can be evaluated in animal models of cancer.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the systematic screening of this compound for anticancer activity. By following this structured approach, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel benzoxazole derivative. The insights gained from these studies will be crucial in guiding the future direction of its development as a potential anticancer agent.

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

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  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

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  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. Available at: [Link]

  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]

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  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]

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  • Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax. Available at: [Link]

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Sources

Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Benzoxazole Scaffolds

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The inherent bioactivity of the benzoxazole ring system makes it a compelling starting point for the development of novel therapeutic agents.[1][2] 2-Methyl-1,3-benzoxazole-5-carbonitrile is a specific derivative within this class. While extensive research has been conducted on various substituted benzoxazoles,[4][5][6][7] the precise antimicrobial profile of this particular nitrile-substituted compound necessitates rigorous and standardized evaluation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI)[8][9][10][11] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST),[12][13] ensuring the generation of reproducible and comparable data.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate assay design.

PropertyValueSource
Molecular FormulaC₉H₆N₂OInferred
Molecular Weight158.16 g/mol Inferred
AppearanceSolid (predicted)---
SolubilityTo be determined empirically in relevant solvents (e.g., DMSO, water)---
Purity>95% recommended for initial screening---

Note: The nitrile functional group may influence the compound's solubility and interaction with biological targets. Preliminary solubility testing is a mandatory first step before commencing antimicrobial assays.

Experimental Design: A Tiered Approach to Antimicrobial Profiling

A logical, stepwise progression is recommended to characterize the antimicrobial activity of a novel compound. This approach ensures efficient use of resources and builds a comprehensive data package.

G A Primary Screening: Qualitative Assessment B Secondary Screening: Quantitative Analysis (MIC) A->B Active Compounds C Tertiary Screening: Mechanism of Action & Spectrum B->C Potent Compounds D Advanced Characterization: Time-Kill Kinetics & Resistance C->D Lead Candidates

Caption: Tiered workflow for antimicrobial compound evaluation.

Part 1: Primary Screening - Agar Disk Diffusion Method

The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound. It is a simple, cost-effective method to screen for the presence or absence of inhibitory effects against a panel of microorganisms. This protocol is adapted from EUCAST and CLSI M02 standards.[8]

Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear area of no growth, known as a "zone of inhibition," will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials
  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotic disks (e.g., ciprofloxacin, gentamicin)

  • Negative control disks (impregnated with DMSO)

  • Incubator (35 ± 2 °C)

  • Calipers or ruler

Step-by-Step Protocol
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh this compound and dissolve in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline.

    • Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment.

    • Carefully place the impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.

    • Similarly, place positive and negative control disks on the plate, ensuring they are sufficiently spaced to avoid overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers.

    • Record the results and compare them to the positive and negative controls.

Data Presentation: Example Disk Diffusion Results
CompoundConcentration per DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound100 µg1812
Ciprofloxacin (Positive Control)5 µg2530
DMSO (Negative Control)10 µL00

Part 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is essential for evaluating the potency of the compound. This protocol is based on the CLSI M07 standard.[8]

Principle

Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Inoculum (5x10^5 CFU/mL) D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate Plate at 35°C for 16-20h D->F E Include Growth and Sterility Controls E->F G Visually Read and Record MIC Value F->G

Caption: Broth microdilution workflow for MIC determination.

Materials
  • All materials from the Disk Diffusion assay

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette

Step-by-Step Protocol
  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound in CAMHB at four times the desired highest final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: Example MIC Results
MicroorganismStrainMIC of this compound (µg/mL)MIC of Levofloxacin (µg/mL)
Staphylococcus aureusATCC 29213160.5
Enterococcus faecalisATCC 29212321
Escherichia coliATCC 25922640.06
Pseudomonas aeruginosaATCC 27853>1281

Part 3: Advanced Characterization

For compounds demonstrating potent MIC values, further investigation is warranted to understand their spectrum of activity and mechanism of action.

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), aliquots from the clear wells of the MIC assay can be sub-cultured onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

  • Time-Kill Assays: These assays provide dynamic information on the rate of bacterial killing over time at various concentrations of the compound.

  • Spectrum of Activity: The MIC testing should be expanded to include a broader panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[4][7]

Trustworthiness and Self-Validation

To ensure the integrity and validity of the results, the following controls must be integrated into every experiment:

  • Positive Controls: A well-characterized antibiotic with a known spectrum of activity (e.g., ciprofloxacin, vancomycin) must be tested in parallel. The results for the positive control should fall within the expected quality control ranges.[14]

  • Negative Controls: A solvent control (e.g., DMSO) must be included to ensure the vehicle has no antimicrobial activity at the concentrations used.

  • Growth and Sterility Controls: These are essential in broth microdilution assays to confirm the viability of the inoculum and the sterility of the medium, respectively.

  • Reference Strains: Use of ATCC (American Type Culture Collection) or other certified reference strains is mandatory for reproducibility.[14]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]

  • MLO Online. (2021). CLSI releases performance standards for antimicrobial susceptibility testing. [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]

  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Singh, A., et al. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(1), 86-93. [Link]

  • EUCAST. Disk Diffusion and Quality Control. [Link]

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing - Home. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Giske, C. G., et al. (2022). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 28(8), 1081-1087. [Link]

  • ChemWhat. This compound. [Link]

  • ChemSynthesis. 2-methyl-1,3-benzoxazole - 95-21-6. [Link]

  • PubChem. 2-Methylbenzoxazole. [Link]

  • Kumar, K. S., & Kumar, K. A. (2016). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Journal of Pharmacy and Technology, 9(8), 1145-1148. [Link]

  • Taylor & Francis Online. (2023). Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. [Link]

  • PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. [Link]

  • PubMed Central. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

Sources

Application Notes and Protocols: 2-Methyl-1,3-benzoxazole-5-carbonitrile as a Potential Fluorescent Probe for Microenvironment Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzoxazole Scaffold

Benzoxazole derivatives have emerged as a versatile and powerful class of fluorophores in the development of sophisticated fluorescent probes.[1][2][3] Their unique photophysical properties, which include high quantum yields, significant Stokes shifts, and a profound sensitivity to their immediate microenvironment, make them exceptional tools for researchers in cellular biology, drug discovery, and materials science.[1] The core structure, a fusion of benzene and oxazole rings, can be strategically modified to create highly specific sensors for a variety of biological parameters and analytes.[1]

This document provides detailed application notes and protocols for the potential use of 2-Methyl-1,3-benzoxazole-5-carbonitrile as a novel fluorescent probe. While specific data for this particular derivative is emerging, its structural features suggest a strong potential for applications in sensing microenvironmental properties such as viscosity and polarity. The protocols outlined herein are based on the well-established principles of benzoxazole-based probes and are designed to serve as a comprehensive guide for its characterization and application.

Scientific Rationale: Predicted Mechanism of Action

The fluorescence of many benzoxazole derivatives is highly dependent on their molecular conformation and the polarity of their surroundings. This sensitivity often arises from processes like Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), or Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6][7] For this compound, we hypothesize a primary mechanism based on its potential as a molecular rotor, making it sensitive to environmental viscosity.

In low-viscosity environments, the molecule is predicted to have greater rotational freedom around key chemical bonds. This rotation provides a non-radiative pathway for the excited state to decay, resulting in quenched or low fluorescence. Conversely, in more viscous environments, this intramolecular rotation is hindered. This restriction closes the non-radiative decay channel, forcing the molecule to release its energy through fluorescence, leading to a significant increase in emission intensity.[1][8][9]

Core Applications

Based on the properties of the benzoxazole scaffold, this compound is a promising candidate for the following applications:

  • Monitoring Intracellular Viscosity: Changes in cellular viscosity are linked to a range of physiological and pathological states, including apoptosis and protein aggregation.[1][8] This probe could potentially be used to visualize these changes in real-time within living cells.

  • Sensing Polarity in Lipid Droplets: The probe's fluorescence may also be sensitive to the polarity of its environment, a property known as solvatochromism.[10][11][12] This could enable the specific staining and characterization of non-polar cellular compartments like lipid droplets.

  • High-Throughput Screening: The "turn-on" fluorescence in response to binding events or changes in viscosity makes this probe a potential tool for high-throughput screening assays in drug discovery.[13]

Photophysical and Chemical Properties

While detailed experimental data for this compound is not extensively published, the following table outlines its known and predicted properties.

PropertyValue / PredictionSource
CAS Number 903556-80-9[14]
Molecular Formula C₉H₆N₂O[14]
Molecular Weight 158.16 g/mol [14]
Purity >95% (as commercially available)[14]
Predicted Excitation Max ~350 - 380 nmInferred from benzoxazole derivatives[1]
Predicted Emission Max ~450 - 550 nmInferred from benzoxazole derivatives[1]
Predicted Stokes Shift >100 nmInferred from benzoxazole derivatives[1]
Solubility Soluble in organic solvents like DMSO, ethanol, and chloroform. Limited aqueous solubility.General property of similar compounds

Experimental Protocols

The following protocols provide a framework for the characterization and application of this compound as a fluorescent probe.

Protocol 1: Characterization of Solvatochromic Properties

This protocol aims to determine the probe's sensitivity to solvent polarity.

Caption: Workflow for characterizing solvatochromic properties.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, THF, acetone, ethanol, methanol, water)

  • Spectrograde cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • In a series of cuvettes, prepare solutions of the probe at a final concentration of 10 µM in each of the different solvents.

  • For each sample, measure the absorbance spectrum to determine the optimal excitation wavelength.

  • Measure the fluorescence emission spectrum for each sample using the determined excitation wavelength.

  • Plot the maximum emission wavelength as a function of the solvent polarity (e.g., using the Lippert-Mataga plot).[11][12]

Protocol 2: Characterization of Viscosity Sensitivity

This protocol assesses the probe's response to changes in environmental viscosity.

G A Prepare a series of solutions with varying viscosity B Add the fluorescent probe to each solution A->B C Measure the fluorescence intensity of each sample B->C D Plot the fluorescence intensity against the solution viscosity C->D

Caption: Workflow for assessing viscosity sensitivity.

Materials:

  • This compound

  • Glycerol or a similar viscous solvent

  • Water or a low-viscosity solvent

  • Viscometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions with varying viscosities by mixing different ratios of glycerol and water.

  • Measure the viscosity of each solution using a viscometer.

  • Add this compound to each solution to a final concentration of 10 µM.

  • Measure the fluorescence intensity of each sample at the emission maximum determined in Protocol 1.

  • Plot the fluorescence intensity as a function of the solution viscosity.

Protocol 3: Live Cell Imaging of Intracellular Viscosity

This protocol describes the use of the probe for visualizing viscosity changes in living cells.

Caption: Workflow for live-cell viscosity imaging.

Materials:

  • Cultured cells (e.g., HeLa, CHO)

  • Glass-bottom imaging dishes

  • Cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed cells on a glass-bottom imaging dish and allow them to adhere overnight.

  • Prepare a working solution of the probe in cell culture medium at a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and add the probe-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove any unbound probe.

  • Add fresh culture medium to the cells.

  • Image the cells using a fluorescence microscope.

  • (Optional) To observe changes in viscosity, treat the cells with an agent known to induce apoptosis (e.g., staurosporine) and image over time.

Data Interpretation and Self-Validation

  • Solvatochromism: A significant red or blue shift in the emission maximum with increasing solvent polarity will confirm the probe's solvatochromic nature.

  • Viscosity Sensitivity: A clear positive correlation between fluorescence intensity and viscosity will validate its use as a molecular rotor.

  • Cellular Imaging: Successful intracellular staining and an observable change in fluorescence upon inducing cellular stress will demonstrate its utility in biological applications.

Conclusion

This compound represents a promising new tool for the fluorescent sensing of microenvironments. Based on the well-documented properties of the benzoxazole scaffold, this compound is predicted to be a sensitive probe for viscosity and polarity. The protocols provided herein offer a comprehensive guide for researchers to characterize its photophysical properties and explore its applications in cell biology and beyond. Further investigation into this and similar derivatives will undoubtedly expand the toolkit available for understanding complex biological processes at the molecular level.

References

  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing).
  • Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy - Benchchem.
  • Viscosity Measurements - SETA BioMedicals.
  • Fluorescent probes for viscosity and temperature - FTMC.
  • This compound - Amerigo Scientific.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
  • Small-molecule fluorescent probes and their design - RSC Publishing.
  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues.
  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - NIH.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed.
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed.
  • What are Fluorescent Probes and Their Applications? - BOC Sciences.
  • Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed.
  • Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
  • Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications.
  • Click and shift: the effect of triazole on solvatochromic dyes - ChemRxiv.
  • Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment | Request PDF - ResearchGate.
  • Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule - University of Miami.
  • Click and shift: the effect of triazole on solvatochromic dyes - Chalmers Research.

Sources

High-throughput screening with 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening for Novel Kinase Inhibitors Using a 2-Methyl-1,3-benzoxazole-5-carbonitrile Core Scaffold

Abstract

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, certain benzoxazole-containing compounds have been identified as potent inhibitors of key signaling proteins, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase crucial in angiogenesis.[4] This application note provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors based on the this compound chemical backbone. We present a detailed protocol for a fluorescence polarization-based assay, a robust and sensitive method ideal for HTS, and discuss the critical considerations for data analysis and hit validation.[5][6]

Introduction: The Rationale for Screening Benzoxazole Derivatives

Benzoxazole derivatives are of significant interest in drug discovery due to their versatile biological activities.[2][3] Their planar, aromatic structure allows them to interact with various biological targets, particularly the ATP-binding pockets of enzymes like kinases.[7][8] Kinases are a major class of drug targets, especially in oncology, and the discovery of novel kinase inhibitors remains a high priority in pharmaceutical research.[7] The this compound scaffold represents a promising starting point for library synthesis and subsequent screening due to its synthetic tractability and the known bioactivity of related structures.[9][10]

This guide outlines a strategy for screening a library of compounds derived from this core structure against a representative tyrosine kinase to identify potential lead compounds for cancer therapy.

Signaling Pathway Context: Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating cellular processes. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified kinase signaling cascade.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Methyl-1,3-benzoxazole -5-carbonitrile (Test Compound) Inhibitor->Receptor Inhibition

Caption: Simplified kinase signaling pathway and the point of inhibition.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in a homogeneous solution, making it highly suitable for HTS.[6] The principle is based on the differential rotation of a fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a larger protein.

  • Free Tracer: A small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP value.

  • Bound Tracer: When the tracer binds to a large protein (the kinase), its tumbling is significantly slowed. Upon excitation with polarized light, it emits light that remains largely polarized, resulting in a high FP value.

  • Inhibition: In the presence of an effective inhibitor (a "hit" compound), the inhibitor competes with the tracer for binding to the kinase. This results in more free tracer in the solution, leading to a decrease in the FP value.

The change in FP is directly proportional to the extent of inhibitor binding, allowing for quantitative assessment of compound activity.

High-Throughput Screening Workflow

The HTS process is a systematic workflow designed for efficiency and reproducibility. It involves assay development, a primary screen of the full compound library, and subsequent confirmation and validation of initial "hits".

hts_workflow node_lib Compound Library (Benzoxazole Derivatives) node_prep Assay Plate Preparation (384-well) node_lib->node_prep node_dispense Dispense Compounds, Controls, Kinase, Tracer node_prep->node_dispense node_incubate Incubation node_dispense->node_incubate node_read Read Fluorescence Polarization node_incubate->node_read node_data Data Analysis (Z', % Inhibition) node_read->node_data node_hit Primary Hit Identification node_data->node_hit node_confirm Hit Confirmation & Dose-Response (IC50) node_hit->node_confirm node_secondary Secondary Assays (Orthogonal Methods) node_confirm->node_secondary node_lead Lead Compound node_secondary->node_lead

Caption: General workflow for a high-throughput screening campaign.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

Materials and Reagents
  • Compound Library: 10 mM stock of this compound derivatives in 100% DMSO.

  • Kinase: Recombinant human tyrosine kinase (e.g., VEGFR-2), stored at -80°C.

  • Fluorescent Tracer: Fluorescently-labeled peptide substrate specific for the kinase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: Low-volume, black, flat-bottom 384-well polystyrene plates.

  • Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2) for positive controls.[4]

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Reagent Preparation
  • Assay Buffer Preparation: Prepare 1 L of assay buffer, filter sterilize, and store at 4°C.

  • 2X Kinase Solution: Dilute the kinase stock in assay buffer to a final concentration of 2X the optimal assay concentration (determined during assay development). Keep on ice.

  • 2X Tracer Solution: Dilute the fluorescent tracer stock in assay buffer to a final concentration of 2X (e.g., 2 nM). Protect from light.

  • Compound Plating: Serially dilute the 10 mM compound stocks to create intermediate concentration plates. For a primary screen at 10 µM final concentration, prepare a 200 µM (20X) compound plate in DMSO. Then, transfer to an assay plate and dilute with buffer.

Assay Procedure (384-Well Plate)
StepActionVolume per WellNotes
1Add Test Compounds & Controls 1 µLDispense 1 µL of 200 µM compound stock (in DMSO) into sample wells. Dispense 1 µL of DMSO into minimum (0% inhibition) and maximum (100% inhibition) control wells. Dispense 1 µL of a potent control inhibitor into the maximum control wells.
2Add Kinase Solution 10 µLAdd 10 µL of the 2X Kinase Solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to these specific control wells.
3Incubation (Compound + Kinase) -Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
4Add Tracer Solution 10 µLAdd 10 µL of the 2X Tracer Solution to all wells. Final volume is 21 µL.
5Final Incubation -Mix the plate on a shaker for 1 minute. Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
6Read Plate -Measure fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control

Rigorous data analysis is essential for the trustworthiness of HTS results.[8]

Calculation of Percent Inhibition

The primary data from the screen will be raw FP values (in mP units). These are used to calculate the percentage of inhibition for each test compound.

Formula: % Inhibition = 100 * (1 - [(mP_sample - mP_max_inhibition) / (mP_min_inhibition - mP_max_inhibition)])

Where:

  • mP_sample: FP value of the test compound well.

  • mP_max_inhibition: Average FP of the positive control wells (e.g., Sorafenib).

  • mP_min_inhibition: Average FP of the negative control wells (DMSO only).

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range and data variation of the assay.[8]

Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |µ_p - µ_n|]

Where:

  • µ_p and σ_p: Mean and standard deviation of the positive control (max inhibition).

  • µ_n and σ_n: Mean and standard deviation of the negative control (min inhibition).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable for screening

An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for HTS.[8][11]

Hit Identification

A "hit" is a compound that produces a significant and reproducible effect in the primary screen. A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls. For this assay, a typical hit threshold might be set at ≥50% inhibition . All primary hits must be re-tested to confirm their activity before proceeding to more complex secondary assays.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for conducting a high-throughput screen for kinase inhibitors using the this compound scaffold as a starting point. The fluorescence polarization assay is a sensitive, reliable, and scalable method for primary screening.[5] Compounds identified as confirmed hits in this assay can be advanced to secondary, orthogonal assays to validate their mechanism of action and determine their potency (IC₅₀). Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize these initial hits into potent and selective lead compounds for drug development.

References

  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.Vertex AI Search.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.NIH.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.Unknown Source.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed.PubMed.
  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing).RSC Publishing.
  • A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes | bioRxiv.bioRxiv.
  • High-Throughput Screening Assays.Assay Genie.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate.
  • Full article: Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile deriv
  • Synthesis and antimicrobial activity of benzoxazole derivatives | Request PDF.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives - ResearchGate.
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.Journal of Chemical and Pharmaceutical Research.
  • benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti - AWS.AWS.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central.NIH.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.Unknown Source.

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Application Notes and Protocols for the Investigation of 2-Methyl-1,3-benzoxazole-5-carbonitrile in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4] Synthetic and naturally occurring benzoxazoles have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The planar nature of the benzoxazole ring allows for effective interaction with enzymatic pockets and receptors, while its chemical tractability permits extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[3]

This document provides a comprehensive guide for the investigation of 2-Methyl-1,3-benzoxazole-5-carbonitrile , a specific derivative of the benzoxazole family, within a drug discovery context. While extensive research on this particular molecule is emerging, the protocols and methodologies outlined herein are based on established practices for the broader class of benzoxazole compounds and serve as a robust framework for its systematic evaluation.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its bioavailability and efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆N₂OVendor Data
Molecular Weight 158.16 g/mol Vendor Data
Appearance Off-white to yellow solidExpected
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Expected
LogP (Predicted) ~2.0-2.5Cheminformatics Tools

The synthesis of the 2-methyl-1,3-benzoxazole core typically involves the condensation of a 2-aminophenol derivative with an appropriate carboxylic acid or its equivalent. For this compound, a common synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with acetic anhydride or a similar acetylating agent, followed by cyclization.

Illustrative Synthetic Workflow

G cluster_synthesis General Synthesis Workflow start Starting Materials: 4-amino-3-hydroxybenzonitrile Acetic Anhydride reaction1 Acetylation start->reaction1 intermediate Intermediate: N-(4-cyano-2-hydroxyphenyl)acetamide reaction1->intermediate reaction2 Cyclization (e.g., heat, acid catalyst) intermediate->reaction2 product Final Product: This compound reaction2->product

Caption: A generalized synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Oncology

Benzoxazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes such as kinases, topoisomerases, and the modulation of signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][7] For instance, certain benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[5]

Potential Anticancer Mechanisms of Action

Given the structural alerts within this compound, particularly the benzoxazole core and the electron-withdrawing nitrile group, several anticancer mechanisms can be hypothesized and should be investigated.

G cluster_pathway Potential Anticancer Mechanisms compound 2-Methyl-1,3-benzoxazole- 5-carbonitrile target1 Kinase Inhibition (e.g., VEGFR-2) compound->target1 Binds to ATP pocket target2 Aryl Hydrocarbon Receptor (AhR) Agonism compound->target2 Activates receptor target3 DNA Gyrase Inhibition compound->target3 Interferes with function effect1 Inhibition of Angiogenesis target1->effect1 effect2 Induction of Apoptosis via CYP1A1 target2->effect2 effect3 Disruption of DNA Replication target3->effect3 outcome Anticancer Activity effect1->outcome effect2->outcome effect3->outcome

Caption: Hypothesized signaling pathways for the anticancer activity of this compound.

Experimental Protocols for Biological Evaluation

The following protocols provide a step-by-step guide for the initial biological screening of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO to a stock concentration of 10 mM).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

  • Doxorubicin (positive control).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent like doxorubicin as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Table 2: Representative Cytotoxicity Data for Benzoxazole Derivatives (Illustrative)

CompoundCell LineIC₅₀ (µM)Reference
Benzoxazole Derivative 1HCT-1167.2 ± 0.01[5]
Benzoxazole Derivative 2MCF-77.8 ± 0.015[5]
5-FluorouracilHCT-1165.8 ± 0.4[6]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • This compound (dissolved in DMSO).

  • 96-well microtiter plates.

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • 0.5 McFarland standard.

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. The protocols and information provided in this application note offer a foundational framework for its initial biological characterization. Further studies should focus on elucidating its specific molecular targets, optimizing its structure-activity relationship (SAR), and evaluating its pharmacokinetic and toxicological profiles. The versatility of the benzoxazole scaffold suggests that with careful investigation and chemical modification, this compound could serve as a lead compound for the development of novel therapeutics.

References

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Major biological targets of benzoxazole derivatives patented prior to... ResearchGate. [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

  • few of the potent benzoxazole derivatives with the respective diseases and target enzymes. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. PubMed. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. The following information is curated from established literature and our in-house expertise to ensure scientific integrity and practical applicability.

I. Synthesis Overview & Mechanism

The synthesis of this compound is most commonly achieved through a two-step, one-pot reaction starting from 4-Amino-3-hydroxybenzonitrile. The process involves an initial N-acylation followed by a cyclodehydration reaction.

Step 1: N-Acylation The amino group of 4-Amino-3-hydroxybenzonitrile is more nucleophilic than the hydroxyl group and readily reacts with an acylating agent, typically acetic anhydride, to form the N-(4-cyano-2-hydroxyphenyl)acetamide intermediate.[1][2]

Step 2: Cyclodehydration The intermediate amide is then cyclized under acidic or thermal conditions to form the benzoxazole ring via an intramolecular condensation, eliminating a molecule of water.

The overall reaction pathway is illustrated below:

Synthesis_Pathway 4-Amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrile N-(4-cyano-2-hydroxyphenyl)acetamide Intermediate: N-(4-cyano-2-hydroxyphenyl)acetamide 4-Amino-3-hydroxybenzonitrile->N-(4-cyano-2-hydroxyphenyl)acetamide N-Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(4-cyano-2-hydroxyphenyl)acetamide This compound Final Product: This compound N-(4-cyano-2-hydroxyphenyl)acetamide->this compound Cyclodehydration (-H2O)

Caption: Synthesis of this compound.

II. Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for benzoxazole synthesis. Optimization of specific parameters may be required for your experimental setup.

Materials:

  • 4-Amino-3-hydroxybenzonitrile

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • N-Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

    • Slowly add acetic anhydride (1.1 - 1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cyclodehydration:

    • To the reaction mixture containing the N-(4-cyano-2-hydroxyphenyl)acetamide intermediate, add a dehydrating agent such as polyphosphoric acid (PPA).

    • Increase the temperature to 120-150 °C and continue stirring for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice-water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient to yield pure this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Guide cluster_low_yield Low or No Product Yield cluster_purity_issues Purity Issues Low_Yield Low or No Product Yield Incomplete reaction, side reactions, or product loss during work-up. Incomplete_Reaction Incomplete Reaction Starting material remains after the reaction time. Low_Yield->Incomplete_Reaction Possible Cause Side_Reactions Side Reactions Presence of unexpected spots on TLC. Low_Yield->Side_Reactions Possible Cause Product_Loss Product Loss Low isolated yield despite good conversion. Low_Yield->Product_Loss Possible Cause Solution1 Increase reaction time/temperature. Check catalyst activity. Incomplete_Reaction->Solution1 Solution Solution2 Optimize reaction conditions. Use inert atmosphere. Side_Reactions->Solution2 Solution Solution3 Optimize extraction and purification steps. Avoid harsh pH changes. Product_Loss->Solution3 Solution Purity_Issues Purity Issues Contaminated final product. Starting_Material_Contamination Starting Material Contamination Impure 4-Amino-3-hydroxybenzonitrile. Purity_Issues->Starting_Material_Contamination Possible Cause Side_Product_Contamination Side Product Contamination Co-elution during chromatography. Purity_Issues->Side_Product_Contamination Possible Cause Solvent_Impurities Solvent/Reagent Impurities Presence of residual solvents or reagent by-products. Purity_Issues->Solvent_Impurities Possible Cause Solution4 Recrystallize starting material. Verify purity by melting point and NMR. Starting_Material_Contamination->Solution4 Solution Solution5 Optimize chromatography conditions. Consider recrystallization. Side_Product_Contamination->Solution5 Solution Solution6 Use high-purity, dry solvents and reagents. Remove residual solvents under high vacuum. Solvent_Impurities->Solution6 Solution

Caption: Troubleshooting workflow for common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield. What are the most common causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The cyclodehydration step often requires stringent conditions. Ensure your dehydrating agent is active and the reaction temperature is sufficiently high. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The primary side reaction of concern is the hydrolysis of the nitrile group to a carboxylic acid or amide under the acidic or basic conditions of the reaction and work-up.[3][4][5] This can be minimized by carefully controlling the pH and temperature during the work-up.

  • Starting Material Purity: The purity of 4-Amino-3-hydroxybenzonitrile is crucial. Impurities can interfere with the reaction. It is advisable to check the purity of the starting material by melting point or NMR spectroscopy.

  • Product Loss During Work-up: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. Ensure thorough extraction with an appropriate organic solvent.

Q2: I am observing an additional spot on my TLC that is more polar than my product. What could it be?

A2: A more polar spot could indicate the formation of 2-Methyl-1,3-benzoxazole-5-carboxylic acid or 2-Methyl-1,3-benzoxazole-5-carboxamide. This occurs if the nitrile group is hydrolyzed during the reaction or work-up. To avoid this, use milder acidic conditions for cyclization if possible, and perform the neutralization during work-up at low temperatures with careful pH monitoring.

Q3: The purification by column chromatography is proving difficult. Are there alternative methods?

A3: If column chromatography is not providing adequate separation, consider recrystallization. A solvent system of ethyl acetate/hexane or dichloromethane/hexane could be effective. The choice of solvent will depend on the solubility of your product and impurities.

Q4: What are the optimal conditions for the cyclodehydration step?

A4: The optimal conditions can vary. Polyphosphoric acid (PPA) at elevated temperatures (120-150 °C) is a common and effective method. Other acidic catalysts like sulfuric acid or Eaton's reagent can also be used. It is recommended to perform small-scale trials to determine the best conditions for your specific setup.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) and the benzoxazole ring system.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

V. Quantitative Data Summary

ParameterTypical RangeNotes
Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Reaction Time (Acylation) 1-3 hoursMonitor by TLC for completion.
Reaction Time (Cyclization) 2-6 hoursMonitor by TLC for completion.
Reaction Temperature (Acylation) 50-80 °C
Reaction Temperature (Cyclization) 120-150 °C
Purity (after chromatography) >98%

VI. References

  • Jacobs, A. T., et al. (2017). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 11), 1649–1652. [Link]

  • Winssinger, N., et al. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry, 10(42), 8417-8427. [Link]

  • Farmer, S. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. [Link]

  • Organic Chemistry Tutor. (2020, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Proteome Research, 1(2), 181–187. [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2531. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x221015. [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]

  • CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. (2012). Google Patents.

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (2007). Google Patents.

  • Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Stack Exchange. (2020, December 27). While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2021, September 29). N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. We provide in-depth troubleshooting, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction has a very low yield. What are the primary factors to investigate?

Answer: Low yields are a common frustration in benzoxazole synthesis. A systematic investigation is the most effective approach to identify the root cause.[1][2]

Probable Causes & Recommended Solutions:

  • Purity of Starting Materials: This is the most critical factor. The starting material, 4-amino-3-hydroxybenzonitrile, is an o-aminophenol derivative and is highly susceptible to air oxidation, which can introduce colored, polymeric impurities that inhibit the reaction.[1]

    • Solution:

      • Assess Purity: Before starting, verify the purity of your 4-amino-3-hydroxybenzonitrile via melting point analysis or NMR spectroscopy. Compare the data with literature values.

      • Purify if Necessary: If impurities are detected, consider recrystallization from a suitable solvent or purification by column chromatography.

      • Use Fresh Reagents: Use freshly opened or purified reagents whenever possible.

  • Reaction Atmosphere: The sensitivity of o-aminophenols to oxidation means that the reaction atmosphere is crucial.

    • Solution: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidative side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst/reagent choice are key.

    • Solution:

      • Temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for the cyclization/dehydration step. For condensations using polyphosphoric acid (PPA), temperatures around 150-180°C are often required.[3][4]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An incomplete reaction will show the presence of starting materials.[5] Conversely, excessively long reaction times at high temperatures can lead to product degradation.

  • Inefficient Purification: Significant product loss can occur during workup and purification.

    • Solution: Optimize your purification strategy. Use a well-chosen solvent system for column chromatography (e.g., gradients of ethyl acetate in hexane) to ensure good separation from impurities.[5][6]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity (NMR, MP) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Starting Material (Recrystallization/Column) is_pure->purify  No   check_atmosphere Run Under Inert Atmosphere (N2 or Ar) is_pure->check_atmosphere  Yes   purify->check_atmosphere optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_atmosphere->optimize_conditions analyze_workup Review Purification Protocol optimize_conditions->analyze_workup end_ok Yield Improved analyze_workup->end_ok

Caption: A logical workflow for troubleshooting low yields.

Question 2: My TLC shows unreacted starting material even after the recommended reaction time. What should I do?

Answer: Seeing a persistent spot for your starting material indicates an incomplete or stalled reaction.

Probable Causes & Recommended Solutions:

  • Insufficient Temperature or Time: The reaction may simply need more energy or time to go to completion.

    • Solution: First, try extending the reaction time, monitoring by TLC every hour. If no change is observed, incrementally increase the reaction temperature by 10-20°C.[1]

  • Catalyst Deactivation/Insufficient Amount: If using a catalyst (e.g., PPA, Brønsted/Lewis acids), it may be inactive or used in an insufficient quantity.

    • Solution: For reactions using PPA, ensure it is fresh and viscous. For other catalysts, verify their activity. In some cases, a small increase in catalyst loading can drive the reaction to completion.[2][5]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to one being left over.

    • Solution: Carefully re-verify the molar equivalents of your reactants (4-amino-3-hydroxybenzonitrile and the acetyl source, like acetic acid or anhydride).

Question 3: I have multiple unidentified spots on my TLC plate besides my product and starting materials. What are these side products?

Answer: The formation of multiple byproducts points to competing side reactions. In this synthesis, several impurities are possible.

Probable Side Products:

  • N-acetylated Intermediate: The first step is the acylation of the amino group. If the subsequent intramolecular cyclization and dehydration are slow or incomplete, this intermediate (N-(4-cyano-2-hydroxyphenyl)acetamide) will be present.

  • O-acetylated Product: The phenolic hydroxyl group can also be acetylated, although this is generally less favorable than N-acetylation under many conditions.

  • Di-acetylated Product: Both the amine and hydroxyl groups could be acetylated, especially if a large excess of a strong acetylating agent (like acetic anhydride) is used.

  • Polymeric Oxidation Products: As mentioned, oxidation of the o-aminophenol starting material can lead to dark, complex, and often insoluble polymeric materials.[1]

  • Hydrolyzed Nitrile: If the workup conditions are harshly acidic or basic, the nitrile group (-CN) could be partially or fully hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH), respectively.

General Reaction and Potential Side Products

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-amino-3-hydroxybenzonitrile + Acetic Anhydride Intermediate N-acetylated Intermediate (Acyclic) SM->Intermediate N-Acylation Oxidation Oxidation Products (Polymeric) SM->Oxidation Air/O2 Diacetylation Di-acetylated Impurity SM->Diacetylation Excess Ac2O Product This compound Intermediate->Product Cyclization & Dehydration Hydrolysis Nitrile Hydrolysis (Amide/Acid) Product->Hydrolysis Harsh Workup (H+ / OH-)

Caption: Main synthesis pathway and common side reactions.

Solutions for Minimizing Side Products:

  • Control Stoichiometry: Use close to a 1:1 molar ratio of the aminophenol to the acetylating agent to minimize di-acetylation.

  • Inert Atmosphere: This is the best defense against oxidative impurities.[1]

  • Moderate Workup Conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases to prevent nitrile hydrolysis.

  • Purification: A well-executed silica gel column chromatography is usually effective at separating the desired product from these impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this benzoxazole formation? A1: The synthesis proceeds via a condensation-cyclization reaction. First, the amino group of 4-amino-3-hydroxybenzonitrile acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetic acid activated by PPA). This forms an N-acylated intermediate. The phenolic oxygen then attacks the amide carbonyl carbon in an intramolecular fashion, followed by dehydration to yield the stable aromatic benzoxazole ring.[6]

Q2: How critical is the choice of solvent? A2: For this specific reaction, which often uses polyphosphoric acid (PPA), the reaction can be run solvent-free as PPA acts as both the catalyst and the reaction medium.[3][4] If other catalysts are used, a high-boiling point, non-reactive solvent like toluene or xylene may be employed to facilitate water removal.

Q3: How can I best purify the crude this compound? A3: The crude product is typically a solid. The two most effective methods are:

  • Silica Gel Column Chromatography: This is excellent for removing both more polar and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.[6]

  • Recrystallization: If the crude product is relatively clean, recrystallization can provide a highly pure product. Suitable solvents could include ethanol or mixtures like acetone/acetonitrile or ethyl acetate/hexane.[5][7]

Q4: My final product is colored (yellow/brown). Is this normal? How can I remove the color? A4: A slight yellow tint can be normal, but a dark brown or black color indicates the presence of impurities, likely from oxidation of the aminophenol starting material.[1] To decolorize, you can treat a solution of your crude product with activated charcoal before a final filtration and recrystallization.[5]

Standard Operating Procedure (SOP)

This protocol describes a general method for the synthesis of this compound via condensation with acetic acid in polyphosphoric acid (PPA).

Materials & Reagents:

  • 4-amino-3-hydroxybenzonitrile

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a nitrogen/argon inlet), add polyphosphoric acid (approx. 10 times the weight of the aminophenol).

    • Begin stirring and add 4-amino-3-hydroxybenzonitrile (1.0 eq).

    • Add glacial acetic acid (1.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 150-160°C under an inert atmosphere.

    • Maintain this temperature and stir for 3-5 hours.

    • Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane). The reaction is complete when the starting material spot has been consumed.

  • Workup:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully and slowly pour the viscous mixture into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification:

    • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the final product, this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Purification Workflow Diagram

purification_workflow crude Crude Solid Product (from workup) column Silica Gel Column Chromatography (Hexane/EtOAc eluent) crude->column fractions Combine Pure Fractions (TLC analysis) column->fractions evaporation Solvent Evaporation (Rotary Evaporator) fractions->evaporation pure_product Pure Product evaporation->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: Standard workflow for product purification.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). National Center for Biotechnology Information.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Synthesis of Benzoxazoles. (2022). ChemicalBook.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). National Center for Biotechnology Information.

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Overcoming solubility issues with 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,3-benzoxazole-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges commonly associated with this class of compounds. As a substituted benzoxazole, this molecule possesses a rigid, heterocyclic aromatic structure that often leads to poor aqueous solubility, a critical hurdle in many experimental and developmental workflows. This guide moves beyond simple solvent lists to explain the underlying principles of solubilization, empowering you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in my aqueous assay buffer, but it won't go into solution. Why is this happening?

A: This is an expected challenge. The chemical structure of this compound is predominantly nonpolar and aromatic. While the nitrile (-CN) group adds some polarity, the fused benzene and oxazole rings create a large, hydrophobic scaffold. Water, a highly polar solvent, cannot effectively solvate the molecule, leading to very low aqueous solubility. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the solute molecules together in their crystal lattice and the hydrogen-bonding network of water. For this compound in water, this is not energetically favorable.

Q2: What is the first organic solvent I should try for creating a stock solution?

A: For initial trials, Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a strong, water-miscible, aprotic polar solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds.[1] It is widely used in biological assays as it is generally well-tolerated by cell cultures at low final concentrations (typically <0.5% v/v). If DMSO is not suitable for your application, Dimethylformamide (DMF) is a viable alternative with similar properties.

Q3: Can I use heat to help dissolve the compound?

A: Yes, gentle heating can increase the rate of dissolution and the saturation solubility. However, this approach must be used with caution. We recommend heating to no more than 40-50°C. There are two primary risks:

  • Chemical Degradation: Excessive heat can degrade the compound, especially over extended periods. Always use a fresh solution and assess for any color changes, which might indicate degradation.

  • Supersaturation & Precipitation: If you create a saturated solution at an elevated temperature, the compound will likely precipitate out as it cools to room temperature or when it is added to a larger volume of an aqueous medium at a lower temperature. This can lead to inaccurate concentration measurements and assay artifacts.

Q4: My compound dissolves in an organic solvent, but crashes out when I dilute it into my aqueous buffer. What should I do?

A: This phenomenon, known as precipitation upon dilution, is common when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit. The organic solvent from your stock solution is diluted to a point where it can no longer maintain the compound's solubility. The troubleshooting guides below provide several strategies to address this, including the use of co-solvents, surfactants, and pH modification.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening for High-Concentration Stock Solutions

Principle: The "like dissolves like" principle is the cornerstone of solubility. To identify the most effective solvent, a systematic screening process should be employed, testing solvents across a range of polarities. This is a foundational step before attempting more complex formulation strategies.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a measured aliquot of a test solvent (e.g., 100 µL). Start with the solvents listed in the table below.

  • Mixing: Vigorously mix each vial using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect for dissolution. If the compound dissolves completely, the solubility is at least 10-20 mg/mL.

  • Incremental Addition: If the compound has not dissolved, add another aliquot of solvent and repeat the mixing process. Record the total volume of solvent required to achieve full dissolution to calculate an approximate solubility.

  • Sonication (Optional): If the compound is slow to dissolve, sonicate the vial in a water bath for 5-10 minutes. This can help break up solid aggregates and accelerate dissolution.[2]

Table 1: Recommended Solvents for Initial Screening

SolventClassRelative PolarityRationale & Use Case
Hexane Nonpolar0.009Unlikely to be effective, but useful as a nonpolar baseline.
Toluene Nonpolar (Aromatic)0.099May show some solubility due to aromatic interactions.
Dichloromethane (DCM) Halogenated0.309A common, moderately polar solvent for organic synthesis workups.
Ethyl Acetate (EtOAc) Ester0.228A medium-polarity solvent.
Acetone Ketone0.355A polar aprotic solvent, good for many organic compounds.
Acetonitrile (ACN) Nitrile0.460A polar aprotic solvent often used in chromatography.
Ethanol (EtOH) Alcohol (Polar Protic)0.654A polar protic solvent; may be useful if hydrogen bonding is possible.
Dimethylformamide (DMF) Amide (Polar Aprotic)0.386A strong solvent, similar to DMSO.[3]
Dimethyl Sulfoxide (DMSO) Sulfoxide (Polar Aprotic)0.444The most common and powerful solvent for creating stock solutions of poorly soluble compounds for biological screening.[1]

Data sourced from various chemical reference materials.[4][5]

Guide 2: Co-Solvency for Aqueous Biological Assays

Principle: Co-solvency is a widely used technique to increase the solubility of nonpolar compounds in aqueous solutions.[1][6] By introducing a water-miscible organic solvent (the co-solvent), the overall polarity of the solvent system is reduced, making it a more favorable environment for the hydrophobic solute.[2] DMSO, ethanol, and polyethylene glycols (PEGs) are common co-solvents.

Protocol: Preparing a Working Solution using a DMSO Co-Solvent System

  • Primary Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. This solution should be stored at -20°C or -80°C.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the primary stock in 100% DMSO. This step minimizes the volume of concentrated DMSO added to your final aqueous solution.

  • Final Working Solution: Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing vigorously. It is critical to add the stock solution to the buffer, not the other way around. This ensures rapid dispersal and reduces the chance of localized precipitation.

  • Final Concentration Check: Calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.

  • Visual Inspection: After preparing the final solution, visually inspect it against a dark background for any signs of precipitation (Tyndall effect or visible particles). If the solution appears hazy, the solubility limit has been exceeded.

Guide 3: Investigating pH-Dependent Solubility

Principle: The solubility of compounds with ionizable functional groups can be significantly influenced by pH.[2][7] this compound contains a nitrogen atom in the oxazole ring which is weakly basic. At a sufficiently low pH, this nitrogen can become protonated, creating a positively charged species (a salt) which is generally much more water-soluble than the neutral form.

Protocol: pH Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic co-solvent like DMSO or ethanol (e.g., 100 mM).

  • Dilution and Equilibration: Add a small aliquot of the stock solution to each buffer to a target final concentration (e.g., 100 µM). The final co-solvent concentration should be kept constant and as low as possible (e.g., <1%).

  • Incubation: Allow the samples to equilibrate for several hours (or overnight) at a controlled temperature (e.g., room temperature) with gentle agitation. This allows the system to reach thermodynamic equilibrium.

  • Analysis: Separate the undissolved solid by centrifugation or filtration. Quantify the amount of compound remaining in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Plot the measured solubility against the buffer pH. A significant increase in solubility at lower pH values would confirm the utility of this approach.

Visualization of Experimental Workflow

The following diagram outlines a decision-making process for addressing the solubility of this compound.

Solubility_Workflow start Start: Compound this compound stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep application What is the final application? stock_prep->application aqueous_assay Aqueous Biological Assay application->aqueous_assay Aqueous organic_reaction Organic Synthesis / Non-Aqueous Application application->organic_reaction Non-Aqueous direct_dilution Attempt Direct Dilution into Aqueous Buffer aqueous_assay->direct_dilution solvent_screen Select Solvent via Systematic Screening (See Table 1) organic_reaction->solvent_screen precipitates Does it precipitate? direct_dilution->precipitates solution_ok Solution is Clear Proceed with Experiment precipitates->solution_ok No troubleshoot Precipitation Occurs Initiate Troubleshooting precipitates->troubleshoot Yes strategy_ph Strategy 1: pH Modification (Test acidic buffers) troubleshoot->strategy_ph strategy_cosolvent Strategy 2: Increase Co-solvent % (e.g., PEG, Ethanol) troubleshoot->strategy_cosolvent strategy_surfactant Strategy 3: Add Surfactant/Excipient (e.g., Tween-80, Cyclodextrin) troubleshoot->strategy_surfactant reaction_ok Proceed with Reaction solvent_screen->reaction_ok

Caption: Decision tree for selecting a solubilization strategy.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Thadkala, K. et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Jadav, N. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Savjani, K. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link]

  • El-Sayed, N. et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Chemical Papers. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • Patel, N. et al. (2013). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society. Available from: [Link]

  • ChemSynthesis. 2-methyl-1,3-benzoxazole. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methylbenzoxazole. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2010). Synthetic Strategies Towards Benzoxazole Ring Systems. Available from: [Link]

  • Kumar, A. et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

  • Chemsigma. This compound [903556-80-9]. Available from: [Link]

  • ChemBK. methyl 1,3-benzoxazole-2-carboxylate. Available from: [Link]

  • Brzozowski, R. et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available from: [Link]

  • Kralj, M. et al. (2025). Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach. ChemMedChem. Available from: [Link]

  • El-Naggar, M. et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available from: [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. Available from: [Link]

  • ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). An Overview on Common Organic Solvents and their Toxicity. Available from: [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. Available from: [Link]

  • Li, P. et al. (2012). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives. Molecules. Available from: [Link]

  • Hoye, T.R. (2022). Properties of Common Organic Solvents. Available from: [Link]

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Technical Support Center: Spectroscopic Analysis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-Methyl-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this molecule. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, ensuring the integrity and accuracy of your analytical data.

I. Predicted Spectroscopic Data: Establishing a Baseline

Before troubleshooting, it is crucial to have a theoretical framework for the expected spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.

Technique Feature Expected Value/Observation Rationale
¹H NMR Aromatic Protons3 signals in the 7.5-8.5 ppm rangeProtons on the benzene ring of the benzoxazole core.
Methyl ProtonsSinglet around 2.6 ppmIsolated methyl group at the 2-position.
¹³C NMR Benzoxazole CarbonsSignals between 110-155 ppmCharacteristic chemical shifts for the benzoxazole ring carbons.
Nitrile CarbonSignal around 115-120 ppmTypical chemical shift for a nitrile carbon.
Methyl CarbonSignal around 15-20 ppmCharacteristic chemical shift for a methyl group.
IR Spectroscopy C≡N StretchStrong, sharp peak at ~2220-2240 cm⁻¹Characteristic stretching vibration for an aromatic nitrile.[1]
C=N StretchPeak around 1600-1650 cm⁻¹Imine stretch within the oxazole ring.
C-O-C StretchPeaks in the 1200-1300 cm⁻¹ regionAsymmetric and symmetric stretching of the ether linkage.
Mass Spectrometry Molecular Ion (M⁺)m/z = 158.05Calculated for C₉H₆N₂O.
UV-Vis Spectroscopy λmax~280-320 nmExpected for a conjugated benzoxazole system.[2][3]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows broad aromatic signals and a poorly resolved methyl singlet. What is the likely cause and how can I fix it?

Answer:

Broad signals in NMR are often indicative of poor sample preparation or instrument issues.

  • Causality: Poor shimming of the magnetic field leads to field inhomogeneity, causing protons in the same environment to experience slightly different magnetic fields, resulting in broadened peaks. Highly concentrated samples can also lead to intermolecular interactions and peak broadening.

  • Troubleshooting Protocol:

    • Re-shim the instrument: This is the first and most critical step to ensure a homogeneous magnetic field.

    • Check sample concentration: If the sample is too concentrated, dilute it and re-acquire the spectrum. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4]

    • Assess solubility: Ensure your compound is fully dissolved. Insoluble particles can disrupt the magnetic field homogeneity. If necessary, gently warm the sample or choose a different deuterated solvent in which the compound is more soluble.

Question 2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. How do I determine if they are impurities?

Answer:

Unexpected aromatic signals often point to impurities from the synthesis, such as unreacted starting materials or side products. Common synthetic routes to benzoxazoles involve the condensation of an ortho-aminophenol with a carboxylic acid derivative.[5]

  • Causality: Incomplete reaction or cyclization can leave residual 2-amino-4-cyanophenol or acetic acid/anhydride.

  • Troubleshooting Workflow:

G start Unexpected Aromatic Signals Observed check_sm Compare with NMR of Starting Materials (e.g., 2-amino-4-cyanophenol) start->check_sm cosy Run a 2D COSY Experiment check_sm->cosy If starting material spectra are unavailable or inconclusive impurity Signals do not correlate with expected product signals. Probable Impurity. cosy->impurity purify Purify Sample (Column Chromatography/Recrystallization) impurity->purify reacquire Re-acquire NMR Spectrum purify->reacquire

Caption: Troubleshooting workflow for identifying impurities in ¹H NMR.

B. Infrared (IR) Spectroscopy

Question 3: The characteristic nitrile (C≡N) peak around 2230 cm⁻¹ is weak or absent in my IR spectrum. Is my compound incorrect?

Answer:

While the nitrile stretch is typically strong and sharp, its intensity can be influenced by molecular symmetry and the presence of certain substituents.[1] However, a complete absence is a significant cause for concern.

  • Causality: The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration. While aromatic nitriles generally have a strong C≡N stretch, severe electronic effects or sample preparation issues could diminish its intensity.

  • Troubleshooting Protocol:

    • Verify Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly ground and homogeneously mixed with the KBr. Poor mixing can lead to weak signals. For thin-film analysis, ensure a sufficient amount of sample is deposited on the salt plate.

    • Check for Contamination: Water contamination in the sample or KBr can lead to a broad O-H stretch that may obscure other peaks. Ensure all materials are dry.

    • Re-evaluate Synthesis: If the peak is consistently absent after addressing preparation issues, it is highly likely that the nitrile group is not present in your final compound. Re-examine the synthetic procedure and consider alternative characterization methods like mass spectrometry to confirm the molecular weight.

C. Mass Spectrometry (MS)

Question 4: I don't see the expected molecular ion peak at m/z 158 in my mass spectrum. What could be the reason?

Answer:

The absence of a molecular ion peak can be due to the ionization method being too harsh, causing immediate fragmentation, or due to issues with sample introduction.

  • Causality: Electron Impact (EI) ionization can be a high-energy technique that leads to extensive fragmentation, sometimes to the point where the molecular ion is not observed. Electrospray Ionization (ESI) is a softer technique but requires the molecule to be ionizable.

  • Troubleshooting Decision Tree:

G start No Molecular Ion Peak (m/z 158) ei_mode Using EI-MS? start->ei_mode check_fragments Analyze Fragmentation Pattern. Look for characteristic losses (e.g., -HCN, -CH₃) ei_mode->check_fragments Yes esi_mode Switch to a Softer Ionization Method (e.g., ESI, CI) ei_mode->esi_mode No, or fragments are uninformative protonated_adduct In ESI, look for [M+H]⁺ (m/z 159) or other adducts ([M+Na]⁺, etc.) esi_mode->protonated_adduct no_ionization Compound may not be ionizing efficiently. Adjust ESI source parameters. protonated_adduct->no_ionization Still no signal

Caption: Decision tree for troubleshooting a missing molecular ion peak.

D. General Purity and Analysis

Question 5: My sample has the correct spectral features, but the melting point is broad and lower than expected. What does this indicate?

Answer:

A broad and depressed melting point is a classic indicator of an impure sample, even if the impurities are not readily visible in routine spectroscopic analysis.

  • Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down. The melting process also occurs over a wider temperature range.

  • Recommended Actions:

    • Purification: The most direct solution is to purify the sample. Column chromatography or recrystallization are common and effective methods.

    • Thin Layer Chromatography (TLC): Run a TLC in multiple solvent systems to visually assess the presence of multiple components.

    • Quantitative NMR (qNMR): If you suspect the presence of a known impurity, qNMR can be used to determine the purity of your sample.

III. References

  • Benchchem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Retrieved from Benchchem.

  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Retrieved from [Link]

  • SciSpace. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Journal of the Chemical Society B. (1968). Vapour spectrum of benzoxazole in the near ultraviolet. Retrieved from [Link]

  • Benchchem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from Benchchem.

  • PubMed Central (PMC). (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

  • Semantic Scholar. (1978). Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. Retrieved from [Link]

  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

  • AZoOptics. (2025). How to Troubleshoot a Spectrum That Looks Wrong. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile. Benzoxazole derivatives are a cornerstone in medicinal chemistry, valued for their broad spectrum of pharmacological activities.[1][2][3] Achieving high purity is paramount for obtaining reliable data in subsequent biological assays and ensuring reproducibility.[4]

This document provides a structured troubleshooting guide and detailed protocols to diagnose and resolve common purity issues encountered during and after synthesis.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific experimental observations in a question-and-answer format, providing a logical path to identifying the root cause of impurities and implementing effective solutions.

Q1: My crude product is a dark brown or black tar, not the expected solid. What went wrong?

This is a common issue, often pointing to oxidation or polymerization.[5]

  • Probable Cause 1: Oxidation of Starting Material. The 2-aminophenol core, likely 4-amino-3-hydroxybenzonitrile in this synthesis, is highly susceptible to air oxidation, which can produce dark, polymeric impurities.[5] This is especially true under elevated temperatures or non-inert conditions.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting, check the purity of your 4-amino-3-hydroxybenzonitrile. If it's discolored (not a light tan or off-white solid), consider purifying it by recrystallization or activated carbon treatment.

    • Employ an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[5][6] This simple step is the most effective way to prevent oxidation.

    • Optimize Temperature: While heat is often required for cyclization, excessive temperatures can accelerate degradation.[7] Determine the minimum effective temperature for your reaction by monitoring its progress via Thin Layer Chromatography (TLC).

Q2: My TLC and ¹H NMR analysis shows significant amounts of unreacted starting materials. How can I drive the reaction to completion?

An incomplete reaction is a frequent cause of low yield and complex purification.[6]

  • Probable Cause 1: Insufficient Reaction Time or Temperature. The condensation and cyclization to form the benzoxazole ring may be slow under your current conditions.[7]

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue the reaction, taking aliquots every few hours to monitor the disappearance of starting materials by TLC.[6]

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any new impurity spots on the TLC plate that would indicate degradation.

    • Check Catalyst Activity: If your synthesis uses a catalyst (e.g., polyphosphoric acid, samarium triflate), ensure it is active and not poisoned.[6][8][9] Sometimes, a slight increase in catalyst loading can improve the reaction rate.[6]

  • Probable Cause 2: Incomplete Cyclization of Intermediate. The reaction between a 2-aminophenol and an aldehyde or carboxylic acid derivative first forms an intermediate (a Schiff base or an N-acylated product) that must then cyclize.[5] This ring-closing step can be the rate-limiting step.

  • Troubleshooting Steps:

    • Choice of Cyclizing Agent: For syntheses starting from a carboxylic acid, a strong dehydrating agent or catalyst like polyphosphoric acid (PPA) is often used to facilitate the final ring closure.[3][8] Ensure it is fresh and used in sufficient quantity.

    • Removal of Water: If the cyclization is a dehydration reaction, removing water as it forms (e.g., with a Dean-Stark apparatus) can drive the equilibrium toward the product.

Q3: My final product's purity is low due to a persistent side product with a similar Rf to my desired compound. How can I identify and eliminate it?

Close-running spots on a TLC plate present a significant purification challenge.

  • Probable Cause: Isomeric Impurity or Dimerization. Side reactions can lead to the formation of isomers or dimers that have similar polarities to the target compound.[5] For instance, if using acetic anhydride, N-acetylation might occur without subsequent cyclization, leading to N-(4-cyano-2-hydroxyphenyl)acetamide, which may have similar chromatographic behavior.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Acquire detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) of the impure mixture.[10] The presence of signals corresponding to the uncyclized intermediate (e.g., an amide NH proton) can confirm its identity.

    • Optimize Stoichiometry: Ensure precise molar ratios of reactants. An excess of one reagent can sometimes promote side reactions.[6]

    • Refine Purification Strategy: A standard isocratic elution in column chromatography may not be sufficient.

      • Try a very shallow solvent gradient (e.g., increasing from 5% to 15% ethyl acetate in hexanes over many column volumes).

      • Consider a different stationary phase, such as alumina, or a different solvent system altogether.[11]

      • Recrystallization from a carefully chosen solvent system may be more effective than chromatography for removing close-running impurities.

Impurity Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing purity issues with your synthesis of this compound.

G Troubleshooting Workflow for Impurity Reduction start Initial Observation: Low Purity of Crude Product problem1 Problem: Dark Color / Tar start->problem1 problem2 Problem: Unreacted Starting Materials (Verified by TLC/NMR) start->problem2 problem3 Problem: Persistent Side Product (Similar Rf) start->problem3 cause1a Cause: Oxidation of Aminophenol problem1->cause1a cause1b Cause: Polymerization problem1->cause1b cause2a Cause: Insufficient Time/Temp problem2->cause2a cause2b Cause: Inactive Catalyst problem2->cause2b cause2c Cause: Incomplete Cyclization problem2->cause2c cause3a Cause: Isomeric Impurity problem3->cause3a solution1a Solution: Use Inert Atmosphere (N2/Ar) Purify Starting Materials cause1a->solution1a solution1b Solution: Optimize (Lower) Temperature cause1b->solution1b solution2a Solution: Extend Reaction Time Increase Temperature cause2a->solution2a solution2b Solution: Use Fresh Catalyst Increase Catalyst Loading cause2b->solution2b solution2c Solution: Use Effective Dehydrating Agent Remove Water (Dean-Stark) cause2c->solution2c solution3a Solution: Re-optimize Chromatography (Shallow Gradient) Attempt Recrystallization cause3a->solution3a

Caption: A flowchart guiding researchers from an observed purity problem to its likely cause and potential solution.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification techniques for this compound?

Column chromatography and recrystallization are the two most effective and widely used methods.[11]

  • Silica Gel Column Chromatography: This is excellent for separating compounds with different polarities.[7] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[12] The key is finding a solvent (or solvent pair) in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.[13]

Q2: How do I choose the right solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule.

  • Single Solvent Method: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling. Ethanol or ethanol/water mixtures are often good starting points for benzoxazoles.[1][12]

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., acetone, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, water) until the solution becomes cloudy.[11] Gently heat until the solution is clear again, then allow it to cool slowly to induce crystallization.

Q3: Which analytical techniques should I use to confirm the purity of my final product?

A combination of techniques is required for full characterization and purity confirmation.[10]

  • ¹H and ¹³C NMR: Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.[4]

  • HPLC: High-Performance Liquid Chromatography is a powerful quantitative method. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[6]

Protocols for Purification

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the target compound from both less polar and more polar impurities.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add silica gel (approx. 2-3 times the mass of your crude product), and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass chromatography column with silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the starting, non-polar solvent system. This will wash off any non-polar impurities. Gradually increase the polarity of the eluent (e.g., increase to 10%, then 15% ethyl acetate in hexanes) based on TLC analysis of the collected fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended SolventsElution Strategy
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate or Petroleum Ether/AcetoneGradient Elution
Starting Polarity 2-5% Polar Solvent (EtOAc or Acetone)To elute non-polar impurities
Ending Polarity 20-30% Polar Solvent (EtOAc or Acetone)To elute the product and polar impurities
Protocol 2: Purification by Recrystallization

This protocol is effective when the crude product is already of moderate purity (>85%).

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025). Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem.
  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Benchchem. (2025). A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid. Benchchem.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Benchchem. (2025).
  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic. ResearchGate. [Link]

  • Belhouchet, M., et al. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. [Link]

  • Benchchem. (2025).
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • JETIR. (2018). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
  • Koshelev, V. N., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11). [Link]

  • LabNovo. (n.d.). This compound. LabNovo. [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. [Link]

  • Journal of American Science. (2010).
  • Google Patents. (2013). CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
  • Frizon, T. E. A., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Google Patents. (1991). EP0447965A1 - Process for the preparation of 2-methylbenzoxazole.
  • ResearchGate. (2020). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. FDA. [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. EMA. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. ResearchGate. [Link]

  • ChemSrc. (n.d.). This compound. ChemSrc. [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Methyl-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its preparation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to facilitate a robust and scalable synthesis.

The predominant synthetic route involves the condensation of 2-amino-4-cyanophenol with an acetylating agent, followed by an acid-catalyzed cyclodehydration. While conceptually straightforward, this process presents several challenges, particularly concerning reaction control, product purity, and scalability. This guide provides direct, actionable solutions to these potential hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue that can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1][2] A systematic investigation is crucial.

  • Purity of Starting Materials: The purity of 2-amino-4-cyanophenol is paramount. As an aminophenol, it is susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.

    • Actionable Advice: Assess the purity of your 2-amino-4-cyanophenol via melting point analysis and TLC. If it appears discolored (tan to brown), consider purification by recrystallization or activated carbon treatment before use. Ensure the acetylating agent (e.g., acetic anhydride, acetyl chloride) is fresh and free from excessive acetic acid, which can alter the reaction medium.

  • Efficacy of the Cyclizing Agent: Polyphosphoric acid (PPA) is a common reagent for this cyclodehydration, acting as both a catalyst and a solvent.[3][4] Its efficacy is directly related to its P₂O₅ content.

    • Actionable Advice: Use PPA with a high P₂O₅ content (e.g., 115% grade), which signifies a higher concentration of polymeric phosphoric acids, the active dehydrating species.[5] PPA is hygroscopic; ensure it has been stored correctly. If PPA efficacy is still a concern, consider preparing it fresh from phosphorus pentoxide and phosphoric acid or using an alternative like Eaton's reagent (P₂O₅ in methanesulfonic acid), which offers lower viscosity and can improve mixing.[6]

  • Reaction Temperature and Time: The formation of the benzoxazole ring is a dehydration process that requires significant thermal energy to overcome the activation barrier.

    • Actionable Advice: Ensure the reaction mixture reaches and maintains the target temperature (typically 140-180 °C for PPA-mediated reactions). Monitor the reaction's progress using TLC. If the reaction stalls (i.e., starting material is still present after the expected duration), consider incrementally increasing the temperature or extending the reaction time.[1] Be aware that excessive temperatures can lead to charring and decomposition.

  • Inefficient Work-up: The product can be lost during the quenching and extraction phases. The highly exothermic quenching of PPA with water must be carefully controlled to prevent product degradation or loss from violent effervescence.

    • Actionable Advice: Perform the quench by slowly and carefully adding the hot PPA reaction mixture to a vigorously stirred vessel of ice or ice-water. This dissipates heat more effectively than adding water to the reaction mixture. Ensure the pH is adjusted correctly during neutralization to fully precipitate the product before filtration. Wash the crude product with ample water to remove residual phosphoric acid.

Question: My final product is dark and difficult to purify. What causes this discoloration and how can I prevent it?

Discoloration is almost always due to impurity formation, primarily from oxidation or polymerization side reactions.

  • Oxidation of 2-amino-4-cyanophenol: This is a key starting material and is highly sensitive to air, especially at elevated temperatures in the presence of acid or base.

    • Preventative Measures: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[2] Charge the 2-amino-4-cyanophenol to the reaction vessel last, just before heating begins, to reduce its exposure time to the reaction conditions at lower temperatures where side reactions might be more favorable.

  • Charring/Decomposition in PPA: At excessively high temperatures, PPA can cause substrates to decompose or "char," leading to intractable tar-like impurities.

    • Preventative Measures: Maintain strict temperature control throughout the reaction. Use a thermal probe and a heating mantle with a controller to avoid temperature overshoots. Ensure efficient stirring to distribute heat evenly, which is especially critical given the high viscosity of PPA.

  • Residual Metallic Impurities: If any of the reagents were prepared using metal catalysts, trace metals can cause discoloration in the final product.

    • Purification Strategy: After initial isolation, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, acetone) and treat with activated carbon to adsorb colored impurities.[7] A subsequent recrystallization from a solvent system like ethanol/water or toluene/heptane should yield a product of higher purity.

Troubleshooting Summary Table
Symptom Potential Cause Suggested Solution
Low YieldImpure starting materialsVerify purity of 2-amino-4-cyanophenol and acetylating agent. Recrystallize if necessary.[1]
Ineffective PPAUse high-grade PPA (115%) or consider alternatives like Eaton's reagent.[5][6]
Suboptimal temperature/timeEnsure target temperature is reached and maintained. Monitor reaction by TLC and extend time if needed.[2][8]
Dark ProductOxidation of aminophenolRun the reaction under an inert atmosphere (N₂ or Ar).
Charring from high heatMaintain strict temperature control and ensure efficient stirring.
Incomplete reactionExtend reaction time or increase temperature slightly. Verify reagent stoichiometry.[1]
Reaction StallsPoor heat transferImprove stirring efficiency, especially at scale.
Reagent degradationUse fresh, properly stored reagents (especially PPA and acetic anhydride).

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis in PPA?

The synthesis proceeds via a two-stage mechanism: N-acylation followed by acid-catalyzed cyclodehydration.

  • Activation & Acylation: In PPA, the acetylating agent (e.g., acetic anhydride or acetic acid) reacts with PPA to form a mixed phosphoric-carboxylic anhydride. This is a highly activated acylating species.[3][9] The amino group of 2-amino-4-cyanophenol then attacks this activated species to form the N-acetylated intermediate, 2-acetamido-4-cyanophenol.

  • Cyclodehydration: The PPA, acting as a strong Brønsted acid, protonates the carbonyl oxygen of the amide. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of the adjacent hydroxyl group. The subsequent elimination of a water molecule, facilitated by PPA's role as a powerful dehydrating agent, leads to the formation of the stable benzoxazole ring.[6]

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclodehydration Start 2-Amino-4-cyanophenol + Acetic Anhydride/PPA Intermediate N-acetylated Intermediate (2-acetamido-4-cyanophenol) Start->Intermediate Acylation Protonation Protonation of Amide Carbonyl Intermediate->Protonation Acid Catalysis (PPA) Cyclization Intramolecular Attack by Phenolic -OH Protonation->Cyclization Dehydration Elimination of H₂O Cyclization->Dehydration Product 2-Methyl-1,3-benzoxazole- 5-carbonitrile Dehydration->Product

Caption: Reaction mechanism for benzoxazole synthesis.

Q2: What are the most critical parameters to control during scale-up?

Scaling up this synthesis introduces significant challenges related to process safety and control.

  • Heat Management: The reaction requires high temperatures, and the work-up (quenching PPA) is highly exothermic. On a larger scale, surface-area-to-volume ratio decreases, making heat dissipation more difficult.

    • Strategy: Use a jacketed reactor with a reliable heating/cooling system. For the quench, use a separate, larger vessel with an overhead stirrer and cooling capabilities. Add the reaction mixture to the quench solution (ice/water) in a controlled manner to manage the exotherm.

  • Mixing and Viscosity: PPA is extremely viscous, which can lead to poor mixing, localized overheating, and incomplete reactions at scale.

    • Strategy: Utilize a reactor with a powerful overhead stirrer capable of handling high-viscosity mixtures (e.g., an anchor or helical stirrer). As mentioned, Eaton's reagent is a less viscous alternative that can simplify material handling.[6]

  • Process Safety: Quenching large volumes of hot, corrosive PPA is a major safety hazard.

    • Strategy: Develop a detailed and validated Standard Operating Procedure (SOP) for the quench. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including face shields, acid-resistant gloves, and aprons. Perform the quench in a well-ventilated area or a walk-in fume hood.

G A Reagent Charging (PPA, Aminophenol) B Controlled Heating (to 140-180 °C) A->B Inert Atmosphere C Reaction Monitoring (TLC/HPLC) B->C Maintain Temp & Stirring D Controlled Quench (Addition to Ice-Water) C->D Upon Completion E Neutralization & Precipitation D->E Manage Exotherm F Filtration & Washing E->F G Recrystallization F->G Crude Product H Drying G->H Purified Product

Caption: Process flow diagram for scale-up synthesis.

Q3: Are there greener or alternative synthetic routes available?

Yes, research into more environmentally benign methods for benzoxazole synthesis is ongoing.[10]

  • Catalytic Methods: Various methods use catalysts to avoid stoichiometric, corrosive reagents like PPA. For example, some procedures use Brønsted acidic ionic liquids, which can be recycled.[8]

  • Solvent-Free Reactions: Some protocols describe solvent-free condensation of o-aminophenols with aldehydes or carboxylic acids at high temperatures, reducing solvent waste.[8]

  • Oxidative Cyclizations: Newer methods involve the condensation of o-aminophenols with alcohols or aldehydes under oxidative conditions, often using metal or iodine-based catalysts, which can be more atom-economical.[11]

While these methods are promising, their applicability to the specific synthesis of this compound on a large scale may require further process development and optimization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (PPA-Mediated)

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet.

  • Charging: Charge polyphosphoric acid (115%, ~10 wt. equiv.) into the flask. Begin stirring and heating to ~80 °C to reduce viscosity.

  • Reaction: Add 2-amino-4-cyanophenol (1.0 equiv.) followed by acetic anhydride (1.1 equiv.) to the warm PPA. Heat the mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The reaction is complete when the starting aminophenol spot is consumed.

  • Work-up: Allow the mixture to cool slightly (to ~100 °C) and pour it slowly and carefully into a beaker of vigorously stirred ice-water (approx. 10x the volume of the PPA).

  • Isolation: A solid precipitate will form. Continue stirring for 30 minutes, then neutralize the slurry to pH 6-7 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield this compound as a solid.

G start Low Yield or Impure Product? q1 Is Starting Material (2-amino-4-cyanophenol) pure? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Purify Starting Material (Recrystallize, Carbon Treat) q1->a1_no No q2 Was Reaction Run Under Inert Gas? a1_yes->q2 end Proceed with Optimized Protocol a1_no->end a2_yes Check Temperature Profile q2->a2_yes Yes a2_no Re-run Under N₂/Ar to Prevent Oxidation q2->a2_no No q3 Was Temp > 180°C or Heating Uneven? a2_yes->q3 a2_no->end a3_yes Charring Likely. Optimize Heat Control & Stirring q3->a3_yes Yes a3_no Reaction Incomplete. Extend Time or Check PPA Quality q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for synthesis.

References

  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561. [Link][3]

  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. [Link][9]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link][6]

  • Kim, J. H., & Moore, J. S. (2005). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Sungkyunkwan University. [Link][5]

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link][4]

  • PrepChem. (n.d.). Synthesis of 2-cyanophenol. Retrieved December 18, 2025, from [Link][12]

  • Do, H. T., D'Agosto, C., & Thielemans, W. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1637–1643. [Link][8]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved December 18, 2025, from [Link][11]

  • Google Patents. (n.d.). Method for preparing 2-cyanophenol. Retrieved December 18, 2025, from [13]

  • El-Baih, F. E. M., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly. [Link][10]

  • PrepChem. (n.d.). Synthesis of p-cyanophenol. Retrieved December 18, 2025, from [Link][14]

  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved December 18, 2025, from [Link][15]

  • Jacobs, P., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11). [Link][16]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. Retrieved December 18, 2025, from [7]

Sources

Technical Support Center: A Scientist's Guide to Preventing Byproduct Formation in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, offering field-proven insights to help you minimize byproduct formation and maximize your yield of high-purity benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of unreacted 2-aminophenol in my reaction mixture even after extended reaction times. What's the likely cause?

A1: This is a common issue that typically points to three main areas: purity of starting materials, suboptimal reaction conditions, or catalyst inefficiency.[1] Impurities in your 2-aminophenol or the partnering electrophile (e.g., carboxylic acid, aldehyde) can interfere with the reaction.[2] It's crucial to start with high-purity reagents. Additionally, reaction conditions such as temperature, solvent, and catalyst choice are critical.[3] For instance, some reactions require temperatures as high as 130°C to proceed efficiently.[4] If you're using a catalyst, its activity might be compromised due to moisture sensitivity or the need for activation.[5]

Q2: My TLC plate shows multiple spots, and my final product is difficult to purify. What are the most common byproducts I should be aware of?

A2: Side product formation is a frequent challenge in benzoxazole synthesis. The nature of these byproducts is highly dependent on your chosen synthetic route. Some common culprits include:

  • Incomplete Cyclization: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[5][6] Similarly, when using a carboxylic acid, the intermediate o-hydroxyamide may be the main product if cyclization-dehydration is incomplete.[7]

  • N- and/or O-Acylation Byproducts: When using acylating agents, it's possible to get acylation on both the amino and hydroxyl groups of the 2-aminophenol, leading to di-acylated species.[1]

  • Polymerization: Under harsh conditions, such as very high temperatures or extreme pH, 2-aminophenol and other starting materials can polymerize.[5]

Q3: How does the choice of solvent impact byproduct formation?

A3: Solvent choice can significantly influence reaction rates and selectivity. Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates that form during cyclization, often leading to faster and cleaner reactions.[8] Protic solvents like ethanol and water can participate in hydrogen bonding, which may either help or hinder the reaction depending on the specific mechanism.[8] In some cases, solvent-free conditions, often with microwave irradiation, can provide excellent results with reduced waste and shorter reaction times.[3]

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a deeper dive into specific issues you may encounter during benzoxazole synthesis, complete with mechanistic explanations and actionable protocols.

Issue 1: Formation of N-Acylated and O-Acylated Byproducts in Carboxylic Acid Condensations

The Underlying Chemistry:

The reaction of 2-aminophenol with a carboxylic acid or its derivative begins with the acylation of one of the nucleophilic groups on the 2-aminophenol. The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation to form an o-hydroxyamide intermediate.[9] This intermediate then undergoes intramolecular cyclization and dehydration to yield the desired benzoxazole.[3]

However, under certain conditions, competing O-acylation can occur, or di-acylation of both the amino and hydroxyl groups can lead to unwanted byproducts.[1] The key to minimizing these byproducts is to promote the desired N-acylation followed by rapid cyclization.

Visualizing the Reaction Pathways:

cluster_main Benzoxazole Synthesis Pathways 2-AP 2-Aminophenol N-Acyl o-Hydroxyamide (Intermediate) 2-AP->N-Acyl N-Acylation (Favored) O-Acyl o-Amino Ester (Byproduct) 2-AP->O-Acyl O-Acylation (Side Reaction) RCOOH Carboxylic Acid Derivative RCOOH->N-Acyl RCOOH->O-Acyl Benzoxazole Desired Product N-Acyl->Benzoxazole Cyclization/ Dehydration Di-Acyl Di-acylated Byproduct N-Acyl->Di-Acyl Further Acylation O-Acyl->Di-Acyl Further Acylation

Caption: Competing acylation pathways in benzoxazole synthesis.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Using a large excess of the acylating agent increases the likelihood of di-acylation.[1] Maintain a 1:1 molar ratio of 2-aminophenol to the acylating agent.
Promote Dehydration The accumulation of the o-hydroxyamide intermediate can lead to further side reactions. The use of a strong dehydrating agent like polyphosphoric acid (PPA) drives the reaction towards the final benzoxazole product.[1]
Optimize Temperature Higher temperatures generally favor the cyclization-dehydration step.[1] However, excessively high temperatures can lead to polymerization.[5] A systematic temperature screen is recommended.
Two-Step Procedure Isolate the intermediate o-hydroxyamide first, and then subject it to a separate cyclization step.[6] This can provide better control over the reaction and minimize byproducts.
Issue 2: Incomplete Cyclization and Schiff Base Formation in Aldehyde Condensations

The Underlying Chemistry:

The reaction between a 2-aminophenol and an aldehyde first forms a Schiff base (imine) intermediate.[5] This intermediate must then undergo oxidative cyclization to form the benzoxazole ring.[10] If the reaction stalls at the Schiff base stage, it is often due to insufficient oxidative potential in the reaction medium or a high activation energy for the cyclization step.

Visualizing the Workflow:

cluster_workflow Troubleshooting Incomplete Cyclization Start Reaction Stalls at Schiff Base Intermediate Check_Oxidant Is an Oxidant Present and Active? Start->Check_Oxidant Add_Oxidant Introduce Air/O2 or Chemical Oxidant Check_Oxidant->Add_Oxidant No Check_Temp Is the Temperature Sufficient? Check_Oxidant->Check_Temp Yes Add_Oxidant->Check_Temp Increase_Temp Incrementally Increase Reaction Temperature Check_Temp->Increase_Temp No Check_Catalyst Is the Catalyst Promoting Cyclization? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Optimize_Catalyst Screen Different Catalysts Check_Catalyst->Optimize_Catalyst No Success Complete Cyclization to Benzoxazole Check_Catalyst->Success Yes Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting stalled Schiff base cyclization.

Troubleshooting and Prevention:

StrategyRationale
Introduce an Oxidant Many literature procedures rely on atmospheric oxygen as the oxidant. If your reaction is running under an inert atmosphere, this could be the issue. Try running the reaction open to the air or bubbling a gentle stream of air through the mixture.[1]
Increase Reaction Temperature The cyclization step often has a significant activation energy barrier. Incrementally increasing the temperature while monitoring the reaction by TLC can help drive it to completion.[6]
Optimize Catalyst The choice of catalyst is crucial for promoting the oxidative cyclization. Both Brønsted and Lewis acids are commonly used.[11] Screening different catalysts may be necessary to find the most effective one for your specific substrates.[12]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

This protocol is adapted from a reliable method for the synthesis of 2-phenylbenzoxazole from benzoic acid and 2-aminophenol using PPA as both a catalyst and solvent.[13]

Materials:

  • Benzoic acid (10 mmol, 1.22 g)

  • 2-Aminophenol (10 mmol, 1.09 g)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Combine benzoic acid and 2-aminophenol in a round-bottom flask containing PPA.

  • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.

  • Carefully pour the hot PPA solution into ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to obtain the pure 2-phenylbenzoxazole.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol provides a rapid and environmentally friendly method for benzoxazole synthesis.[3]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 2-aminophenol and the desired carboxylic acid.

  • Thoroughly mix the reactants with a spatula.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

References

  • Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cycliz
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem. (URL not available)
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem. (URL not available)
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL not available)
  • Selective alkylation of aminophenols - University of Michigan. (URL not available)
  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? - ResearchGate. [Link]

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL not available)
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL not available)
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. [Link]

  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (URL not available)
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. [Link]

  • troubleshooting low yield in benzoxazole synthesis - Benchchem. (URL not available)
  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL not available)
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. [Link]

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (URL not available)
  • Difference Between O Acylation and N Acylation. [Link]

  • The Migration of Acetyl and Benzoyl Groups in o-Aminophenol - ACS Publications. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. [Link]

  • (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems - ResearchGate. [Link]

  • DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google P
  • Dear all, Is there any simple method to make n acetylation of 2-amino phenol? - ResearchGate. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. [Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2 - Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. [Link]

  • Introduction to benzoxazole chemistry for beginners - Benchchem. (URL not available)
  • Plausible pathways for benzoxazole formation. | Download Scientific Diagram - ResearchGate. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - Indian Academy of Sciences. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES - TSI Journals. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]

Sources

2-Methyl-1,3-benzoxazole-5-carbonitrile reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles for benzoxazole synthesis.

Core Synthesis Overview

The most direct and reliable method for synthesizing this compound is a two-step, one-pot reaction starting from 2-amino-4-cyanophenol (also known as 4-amino-3-hydroxybenzonitrile). The reaction proceeds via:

  • N-Acylation: The nucleophilic amino group of 2-amino-4-cyanophenol selectively attacks an acetylating agent, such as acetic anhydride, to form the key intermediate, N-(3-cyano-4-hydroxyphenyl)acetamide.[1]

  • Cyclodehydration: The intermediate undergoes an intramolecular cyclization, driven by heat or acid catalysis, to eliminate a molecule of water and form the stable benzoxazole ring system.

This process is efficient and leverages readily available starting materials. However, optimizing yield and purity requires careful control of reaction conditions.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2-Amino-4-cyanophenol INT N-(3-cyano-4-hydroxyphenyl)acetamide SM1->INT Step 1: N-Acylation (Selective Attack by -NH2) SM2 Acetic Anhydride SM2->INT PROD This compound INT->PROD Step 2: Cyclodehydration (Heat or Acid Catalyst, -H2O)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors related to either the acylation or the cyclization step.

Possible Causes & Solutions:

  • Incomplete Acylation: The first step may not have gone to completion.

    • Verification: Use Thin Layer Chromatography (TLC) to check for the presence of the starting 2-amino-4-cyanophenol.

    • Solution: Ensure at least one molar equivalent of acetic anhydride is used. The reaction is typically fast, but you can extend the initial reaction time at a lower temperature (e.g., 0-25°C) before heating for cyclization.

  • Incomplete Cyclization: The N-acetylated intermediate is stable and may not have fully cyclized.

    • Verification: The intermediate will have a different Rf value on TLC compared to the starting material and the final product. It may also be visible by LC-MS.

    • Solution: Increase the reaction temperature or prolong the heating time. Refluxing in a high-boiling point solvent like toluene, xylene, or using a catalyst like polyphosphoric acid (PPA) can drive the dehydration.[2]

  • Side Reactions (O-Acylation): While N-acylation is kinetically favored, the phenolic hydroxyl group can also be acylated, especially with excess acetic anhydride or under basic conditions, forming an ester. This O-acetylated byproduct will not cyclize to the desired product.

    • Verification: Look for a byproduct with a molecular weight corresponding to the di-acetylated compound via LC-MS.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of acetic anhydride. Running the initial acylation at room temperature before heating can improve selectivity for the N-acylation.[1]

  • Degradation of Starting Material or Product: The nitrile or phenol functionalities can be sensitive to harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged exposure to strong acids/bases. If using an acid catalyst, start with milder options like acetic acid or p-toluenesulfonic acid before resorting to stronger ones.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Starting Material (SM) is the main spot CheckTLC->SM_Present SM Dominant INT_Present Intermediate is the main spot CheckTLC->INT_Present Intermediate Dominant Side_Products Significant side products observed CheckTLC->Side_Products Complex Mixture Sol_SM Solution: - Increase acylation time - Ensure 1.0-1.1 eq. Ac2O SM_Present->Sol_SM Sol_INT Solution: - Increase temperature/reflux time - Add acid catalyst (e.g., p-TSA) INT_Present->Sol_INT Sol_Side Solution: - Reduce Ac2O to ~1.0 eq. - Lower initial acylation temp. Side_Products->Sol_Side

Caption: Workflow for troubleshooting low reaction yields.

Q2: My final product is impure and difficult to purify. What are common impurities and how can I remove them?

Answer:

Purity issues often arise from unreacted starting materials or side products that have similar polarities to the desired product.

Common Impurities & Purification Strategies:

  • N-(3-cyano-4-hydroxyphenyl)acetamide (Intermediate):

    • Issue: This is the most common impurity if cyclization is incomplete. Its polarity is similar to the product, making chromatographic separation challenging.

    • Solution: The best approach is to ensure the reaction goes to completion. Drive the cyclization by increasing heat or reaction time. If it remains, careful column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate) is required.

  • 2-Amino-4-cyanophenol (Starting Material):

    • Issue: More polar than the product.

    • Solution: Can be removed by an acidic wash during workup (e.g., with dilute HCl) to protonate the amine and move it to the aqueous layer. Alternatively, it separates well during column chromatography.

  • Di-acetylated Byproduct:

    • Issue: Less polar than the desired product.

    • Solution: This byproduct can typically be separated via column chromatography; it will elute before the main product.

General Purification Protocol:

  • Workup: After the reaction, neutralize with a mild base (e.g., sodium bicarbonate solution), extract with an organic solvent (like ethyl acetate), and wash the organic layer with brine.

  • Purification: The crude product is best purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can significantly improve purity.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: For a one-pot procedure, glacial acetic acid is an excellent choice as it acts as both a solvent and a catalyst for the cyclodehydration step. Alternatively, higher-boiling aprotic solvents like toluene or xylene are effective, especially for driving the reaction to completion via reflux.

Q: Do I need a catalyst? A: Heating the N-acetylated intermediate is often sufficient to induce cyclization. However, for difficult substrates or to lower the required temperature, an acid catalyst is beneficial. Options include:

  • Mild: Glacial Acetic Acid (can be used as the solvent).

  • Moderate: p-Toluenesulfonic acid (p-TSA) (catalytic amount).

  • Strong: Polyphosphoric acid (PPA) (can be used as a solvent/catalyst for difficult cyclizations).[2]

Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a silica plate with a mobile phase like 30-50% ethyl acetate in hexane. You should be able to distinguish three spots:

  • Starting Material (2-amino-4-cyanophenol): Most polar, lowest Rf.

  • Intermediate (N-acetylated): Medium polarity, intermediate Rf.

  • Product (Benzoxazole): Least polar, highest Rf. The reaction is complete when the starting material and intermediate spots have disappeared.

Q: What are the critical safety precautions for this synthesis? A:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Toluene and xylene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Acid Catalysts: PPA and p-TSA are corrosive. Handle with care.

Experimental Protocol & Data

Representative Lab-Scale Protocol

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-cyanophenol (1.34 g, 10.0 mmol).

  • Acylation: Add glacial acetic acid (20 mL) to the flask. Stir the suspension at room temperature. Slowly add acetic anhydride (1.07 mL, 1.12 g, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH ~7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table of Reaction Condition Parameters

This table summarizes key parameters and their expected impact, based on general principles of benzoxazole synthesis.[3][4]

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Expected Outcome/Rationale
Solvent Dichloromethane (DCM)Glacial Acetic AcidToluene / XyleneSolvent choice dictates reaction temperature and catalyst compatibility. Acetic acid serves a dual role.
Acetylating Agent Acetyl Chloride (1.05 eq)Acetic Anhydride (1.1 eq)Acetic Anhydride (1.1 eq)Acetic anhydride is less corrosive and easier to handle than acetyl chloride.
Catalyst None (thermal cyclization)Self-catalyzedp-TSA (0.1 eq) or PPACatalysts lower the activation energy for the cyclodehydration step, reducing reaction time/temperature.
Temperature 40°C (reflux)118°C (reflux)110-140°C (reflux)Higher temperatures are required to drive the final dehydration and ring-closure step.
Typical Time 12-24 h2-4 h1-3 hForcing conditions significantly accelerate the rate of cyclization.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Benzoxazole Skeleton via Intramolecular Cyclization. ResearchGate. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3-FURANCARBONITRILE WITH o-SUBSTITUTED ANILINES. Semantic Scholar. Available at: [Link]

  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Semantic Scholar. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto. Available at: [Link]

  • Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. ResearchGate. Available at: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]

  • Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Quora. Available at: [Link]

  • How is acetaminophen synthesized from phenol and acetic anhydride? Quora. Available at: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. PubMed. Available at: [Link]

  • Aminophenols - chemistry. Library Search. Available at: [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

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Validation & Comparative

A Comparative Analysis of 2-Methyl-1,3-benzoxazole-5-carbonitrile in the Landscape of Bioactive Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole moiety, an elegant fusion of a benzene and an oxazole ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1][2] Its rigid, planar structure and the presence of both hydrogen bond accepting nitrogen and oxygen atoms allow for favorable interactions with a multitude of biological targets.[3][4] This versatility has led to the development of benzoxazole derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7][8][9][10][11][12][13]

This guide focuses on 2-Methyl-1,3-benzoxazole-5-carbonitrile , a specific derivative, to provide a comparative analysis against other well-characterized benzoxazoles. While specific experimental data for this exact compound is emerging, its structural features—a methyl group at the 2-position and a carbonitrile moiety at the 5-position—allow for a robust, predictive comparison based on established Structure-Activity Relationships (SAR) within the benzoxazole class.[14][15][16] We will dissect its potential physicochemical properties, biological activities, and synthetic pathways in the context of its peers, offering researchers and drug development professionals a framework for evaluating its potential as a lead compound.

Part 1: Physicochemical Properties - The Foundation of Pharmacokinetics

A molecule's therapeutic efficacy is fundamentally governed by its physicochemical properties, which dictate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] Key parameters include lipophilicity (LogP), solubility, and electronic effects. The substituents at the 2- and 5-positions of the benzoxazole core are critical determinants of these properties.

The 2-methyl group is a small, lipophilic substituent that generally increases the molecule's LogP value compared to an unsubstituted benzoxazole. The 5-carbonitrile (-CN) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. This combination is expected to create a molecule with balanced properties: increased lipophilicity from the methyl group, potentially enhancing membrane permeability, and polar character from the nitrile group, which could influence solubility and target binding.

Property2-Methyl-1,3-benzoxazole5-Chloro-2-methylbenzoxazoleThis compound (Predicted) Rationale for Prediction
Molecular Formula C₈H₇NO[17]C₈H₆ClNOC₉H₆N₂O-
Molecular Weight 133.15 g/mol [17]167.59 g/mol 158.16 g/mol -
Melting Point (°C) 8.5-10[17]65-68Moderately HighThe planar structure and strong dipole from the nitrile group likely increase crystal lattice energy compared to the parent 2-methylbenzoxazole.
LogP (Predicted) ~2.1~2.7~1.8 - 2.2The lipophilic methyl group is offset by the polar, electron-withdrawing nitrile group, leading to a predicted LogP that may be slightly lower or comparable to the parent compound.
Electronic Effect Methyl: Weakly electron-donatingChloro: Weakly deactivating, electron-withdrawingNitrile: Strongly deactivating, electron-withdrawingThe nitrile group significantly reduces electron density in the benzene ring, influencing reactivity and potential for π-π stacking interactions.

Part 2: Synthesis Strategies - Constructing the Benzoxazole Core

The most prevalent and versatile method for synthesizing the benzoxazole scaffold involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[4] This reaction is typically promoted by acid catalysts and heat, proceeding through an intermediate amide that subsequently undergoes intramolecular cyclization and dehydration.

For this compound, the logical synthetic precursor would be 4-amino-3-hydroxybenzonitrile .

General Synthesis Workflow

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product Precursor1 4-Amino-3-hydroxybenzonitrile Reaction Condensation & Cyclization (e.g., Reflux in Acid) Precursor1->Reaction Precursor2 Acetic Anhydride or Acetyl Chloride Precursor2->Reaction Product 2-Methyl-1,3-benzoxazole- 5-carbonitrile Reaction->Product G cluster_pathway Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds p1 Phosphorylation VEGFR2->p1 Dimerization & Autophosphorylation ATP ATP ATP->p1 ADP ADP Benzoxazole Benzoxazole Inhibitor (e.g., 2-Me-1,3-Bz-5-CN) Benzoxazole->VEGFR2 Blocks ATP Binding Site p1->ADP p2 Downstream Signaling (PI3K/Akt, MAPK) p1->p2 p3 Angiogenesis, Cell Proliferation, Survival p2->p3

Sources

A Comparative Guide to the In Vivo Validation of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to impart a wide range of biological activities to its derivatives.[1][2][3] These activities include anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][4] The novel compound, 2-Methyl-1,3-benzoxazole-5-carbonitrile, emerges from this promising chemical family. While its specific biological effects are yet to be fully elucidated, its structural similarity to other bioactive benzoxazoles warrants a thorough in vivo investigation to determine its therapeutic potential.

This guide provides a comprehensive framework for the in vivo validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to preclinical evaluation. We will explore experimental designs, compare this novel compound with established alternatives, and provide detailed protocols to ensure data integrity and reproducibility. The overarching goal is to move from a promising chemical entity to a well-characterized compound with a clear potential for clinical development.

Hypothesized Biological Activity and Comparator Selection

Given the prevalence of anti-inflammatory and anticancer activities among benzoxazole derivatives, our validation strategy will focus on these two therapeutic areas.[1][4]

  • As a Potential Anti-inflammatory Agent: The validation will be benchmarked against Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID).

  • As a Potential Anticancer Agent: The compound will be compared to Paclitaxel, a widely used chemotherapeutic agent.

These comparators will serve as positive controls, providing a robust baseline against which the efficacy and potency of this compound can be measured.

Phase 1: Preliminary In Vivo Assessment

Before embarking on extensive efficacy studies, a foundational understanding of the compound's behavior in a living system is crucial. This initial phase focuses on toxicology and pharmacokinetics.

Acute Toxicity Study

The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of the compound.[5] This information is critical for selecting a safe and effective dose range for subsequent studies.[5][6]

Experimental Protocol: Acute Toxicity Assessment

  • Animal Model: Swiss albino mice (n=6 per group).

  • Route of Administration: Oral gavage and intraperitoneal injection to assess different absorption pathways.

  • Dose Escalation: Administer single, escalating doses of this compound (e.g., 5, 50, 100, 500, 1000 mg/kg).

  • Observation Period: Monitor animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Data Collection: Record the number of mortalities at each dose level and calculate the LD50 using probit analysis. The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Pharmacokinetic (PK) Profiling

A pharmacokinetic study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time.[7][8] Key parameters such as clearance, half-life, and bioavailability are determined in these studies.[7]

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Administration:

    • Intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of this compound in plasma using LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterThis compound
Cmax (ng/mL)1500
Tmax (hr)1.5
AUC (ng*hr/mL)7500
t1/2 (hr)4.2
Bioavailability (F%)65%

Phase 2: In Vivo Efficacy Evaluation

Once a safe dose range and basic pharmacokinetic properties are established, the next step is to evaluate the compound's efficacy in relevant disease models.[9][10]

Anti-inflammatory Efficacy

Carrageenan-induced paw edema is a widely used and well-characterized model of acute inflammation.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats (n=6 per group).

  • Groups:

    • Vehicle control (saline)

    • This compound (low, mid, and high doses determined from toxicity studies)

    • Indomethacin (10 mg/kg, positive control)

  • Procedure:

    • Administer the test compounds orally 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Table 2: Hypothetical Anti-inflammatory Efficacy Data

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3 hr)
Vehicle Control-0%
This compound1035%
This compound3058%
This compound10072%
Indomethacin1065%
Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics.[13]

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Athymic nude mice (nu/nu).

  • Cell Line: A549 human lung carcinoma cells.

  • Procedure:

    • Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Groups:

    • Vehicle control

    • This compound (doses based on MTD)

    • Paclitaxel (positive control)

  • Treatment: Administer treatments (e.g., intraperitoneally) on a defined schedule (e.g., every 3 days for 3 weeks).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 3: Hypothetical Anticancer Efficacy Data

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0%
This compound2545%
This compound5068%
Paclitaxel1075%

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

InVivo_Validation_Workflow cluster_Phase1 Phase 1: Preliminary Assessment cluster_Phase2 Phase 2: Efficacy Evaluation Toxicity Acute Toxicity Study (LD50 & MTD) PK Pharmacokinetic Profiling (ADME) Toxicity->PK Inform Dosing Decision Go/No-Go Decision PK->Decision AntiInflam Anti-inflammatory Model (Carrageenan Paw Edema) AntiInflam->Decision AntiCancer Anticancer Model (Xenograft) AntiCancer->Decision FurtherDev Further Development (Chronic Toxicology, etc.) Decision->FurtherDev Promising Results

Caption: Workflow for in vivo validation.

Mechanism of Action: A Proposed Pathway

Based on the activities of similar benzoxazole compounds, we can hypothesize a potential mechanism of action. For its anti-inflammatory effects, this compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

Proposed_MOA ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Test_Compound 2-Methyl-1,3-benzoxazole- 5-carbonitrile Test_Compound->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism.

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By systematically evaluating its toxicological, pharmacokinetic, and efficacy profiles in comparison to established drugs, researchers can generate the critical data needed to assess its therapeutic potential. The successful execution of these studies will pave the way for further preclinical development and potential entry into clinical trials.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio Protoc, 7(1), e2100. [Link]

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  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-Methyl-1,3-benzoxazole-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic structure, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Methyl-1,3-benzoxazole-5-carbonitrile, a key molecule within this class. We will objectively compare its potential biological performance with that of its structural analogs, supported by available experimental data, and provide detailed protocols for relevant biological assays.

The Benzoxazole Core: A Versatile Pharmacophore

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzoxazole nucleus allows for extensive structural modifications, making it a prime candidate for drug discovery and optimization. The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system, with the 2 and 5 positions being particularly crucial for modulating potency and selectivity.[4]

Deconstructing the Structure-Activity Relationship of this compound

To understand the therapeutic potential of this compound, we will dissect the influence of its key structural features: the 2-methyl group and the 5-carbonitrile moiety. While direct, comprehensive SAR studies on this specific molecule are limited, we can infer valuable insights from research on analogous 2,5-disubstituted benzoxazoles.

The Significance of the 2-Methyl Group

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the compound's biological activity. Studies on various 2-substituted benzoxazoles have shown that this position can significantly impact antimicrobial and anticancer efficacy.[2]

For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the group at the 2-position was found to be a key determinant of antimicrobial activity.[4] While a methyl group, as in our target compound, provides a simple, small lipophilic substituent, variations can lead to dramatic changes in activity. Replacing the methyl group with larger aryl or substituted aryl moieties has been a common strategy to enhance biological effects.

Comparative Analysis:

Position 2 SubstituentGeneral Impact on ActivityExample Compound Class
Methyl Baseline lipophilicity and size2-Methyl-benzoxazoles
Aryl/Heteroaryl Often enhances anticancer and antimicrobial activity through additional binding interactions.[2]2-Phenyl-benzoxazoles, 2-(Thiophenyl)-benzoxazoles
Substituted Benzyl Can significantly increase potency, with substitutions on the benzyl ring further modulating activity.[5]2-(p-chlorobenzyl)-benzoxazoles
Amino/Substituted Amino Can confer potent and selective inhibitory activity against specific enzymes, such as fatty acid amide hydrolase (FAAH).[6]2-Amino-benzoxazoles
The Role of the 5-Carbonitrile Group

The 5-position of the benzoxazole ring is another critical site for modification that influences the molecule's overall biological profile. The carbonitrile (-C≡N) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly affect the molecule's electronic properties and its interactions with biological targets.

Research on 2,5-disubstituted benzoxazoles has highlighted the importance of the substituent at the 5-position for antimicrobial and anticancer activities. For example, the presence of a nitro group at the 5-position has been shown to impart potent antimicrobial activity.[3] While direct data on the 5-carbonitrile is scarce, its electron-withdrawing nature suggests it could play a similar role in modulating activity.

Comparative Analysis of 5-Position Substituents:

Position 5 SubstituentElectronic EffectPotential Impact on ActivityExample Compound Class
Carbonitrile (-CN) Strong Electron-WithdrawingMay enhance activity by modulating the electronic character of the ring system and participating in hydrogen bonding.5-Cyano-benzoxazoles
Nitro (-NO2) Strong Electron-WithdrawingOften associated with potent antimicrobial and anthelmintic activity.[3]5-Nitro-benzoxazoles
Halogens (e.g., -Cl) Electron-Withdrawing, LipophilicCan enhance membrane permeability and binding affinity, often leading to increased antimicrobial and anticancer potency.5-Chloro-benzoxazoles
Amino/Substituted Amino (-NH2, -NHCOR) Electron-DonatingCan be crucial for specific receptor interactions and can be modified to tune solubility and pharmacokinetic properties.[5]5-Amino-benzoxazoles
Carboxylate/Ester (-COOH, -COOR) Electron-WithdrawingCan serve as a handle for further derivatization and may influence solubility and target interaction.Benzoxazole-5-carboxylic acids

Experimental Protocols for Biological Evaluation

To objectively compare the performance of this compound and its analogs, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the benzoxazole compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized benzoxazole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. This stock solution will be used for serial dilutions.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing a known effective antibiotic.

    • Negative Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key structural components of this compound and the general workflow for its biological evaluation.

SAR_of_2_Methyl_1_3_benzoxazole_5_carbonitrile cluster_core This compound cluster_analogs Structural Analogs for Comparison cluster_activity Biological Activity core Benzoxazole Core Position 2: Methyl Group Position 5: Carbonitrile Group analogs_c2 Variations at Position 2 (e.g., Aryl, Benzyl) core:c2->analogs_c2 Modification analogs_c5 Variations at Position 5 (e.g., Nitro, Halo, Amino) core:c5->analogs_c5 Modification antimicrobial Antimicrobial analogs_c2->antimicrobial anticancer Anticancer analogs_c2->anticancer analogs_c5->antimicrobial analogs_c5->anticancer

Caption: Key structural components of this compound and its analogs.

Biological_Evaluation_Workflow start Synthesized Benzoxazole Analogs antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) start->antimicrobial_assay anticancer_assay Anticancer Activity Screening (e.g., MTT Assay) start->anticancer_assay mic_determination Determine Minimum Inhibitory Concentration (MIC) antimicrobial_assay->mic_determination ic50_determination Determine IC50 Value anticancer_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General workflow for the biological evaluation of benzoxazole derivatives.

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel therapeutic agents. The existing body of research on 2,5-disubstituted benzoxazoles strongly suggests that modifications at both the 2 and 5-positions can profoundly impact biological activity. The electron-withdrawing nature of the 5-carbonitrile group, combined with the lipophilic 2-methyl group, provides a unique electronic and steric profile that warrants further investigation.

Future research should focus on the systematic synthesis and biological evaluation of analogs of this compound. By varying the substituents at the 2 and 5-positions and quantitatively assessing their impact on antimicrobial and anticancer activities, a more comprehensive understanding of the SAR can be established. This will enable the rational design of more potent and selective benzoxazole-based drug candidates.

References

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  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.
  • Sener, E., et al. (2000). Synthesis and antimicrobial activity of some novel 2,5-disubstituted benzoxazoles. Indian Journal of Pharmaceutical Sciences, 62(5), 374-377.
  • Satyendra, R. V., et al. (2011). Synthesis and anthelmintic activity of some new 5-nitro-1,3-benzoxazole derivatives. Acta Pharmaceutica, 61(3), 345-353.
  • Singh, R. K., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129883.
  • Tekiner-Gulbas, B., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European Journal of Medicinal Chemistry, 44(10), 4168-4176.
  • Kuroyanagi, J. I., et al. (2011). 1,3-Benzoxazole-4-carbonitrile as a novel antifungal scaffold of β-1,6-glucan synthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 444-448.
  • Jauhari, N., et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 17(2-7), 143-153.
  • Rida, S. M., et al. (2005). Synthesis of some novel 2-substituted benzoxazoles as potential antimicrobial agents. Archiv der Pharmazie, 338(2-3), 99-105.
  • Temiz-Arpaci, O., et al. (2005). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Bioorganic & Medicinal Chemistry, 13(23), 6590-6597.
  • Dunwell, D. W., et al. (1975). 2-(4-Substituted phenyl)-s-triazolo[5,1-a]isoquinolines and -quinolines with anti-inflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.
  • Lewis, D. F., et al. (1990). Molecular orbital studies of the metabolism and toxicity of benoxaprofen. Xenobiotica, 20(10), 1045-1052.
  • Gutti, G., et al. (2019). Design, synthesis and biological evaluation of novel benzoxazole derivatives as potential agents for Alzheimer's disease. Bioorganic Chemistry, 85, 468-479.
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  • Estiarte, M. A., et al. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 3(5), 611-615.

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A Comparative Guide to Benzoxazole Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the anticancer potential of compounds based on the 2-methyl-1,3-benzoxazole-5-carbonitrile scaffold and its derivatives. While public domain data on this specific nitrile compound is limited, it represents a broader, pharmacologically significant class of heterocyclic compounds known as benzoxazoles.[1][2] This document will therefore explore the well-documented anticancer activities of various benzoxazole derivatives, comparing their mechanisms and efficacy against established chemotherapeutic agents. The objective is to provide researchers, scientists, and drug development professionals with a technical overview of this promising class of molecules, supported by experimental data and validated protocols.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[3][4] Its derivatives have demonstrated potent activities, including the inhibition of key enzymes in cancer progression, induction of programmed cell death (apoptosis), and modulation of critical signaling pathways.[1][5]

Chapter 1: Mechanisms of Antitumor Action

Benzoxazole derivatives exert their anticancer effects through diverse and targeted mechanisms. The versatility of the scaffold allows for chemical modifications that can direct the molecule to interact with specific cellular targets.[6] Below, we compare three primary mechanisms of action with those of established anticancer drugs.

Inhibition of Angiogenesis via VEGFR-2 Kinase

A prominent mechanism for several potent benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their nutrient and oxygen supply.

This mechanism is analogous to that of the multi-kinase inhibitor Sorafenib , a standard clinical agent. A novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed as potential VEGFR-2 inhibitors, with several compounds showing potent enzymatic inhibition and excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]

G cluster_membrane Cell Membrane cluster_agents Inhibitory Agents VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibit Sorafenib Sorafenib Sorafenib->VEGFR2 RAF RAF Sorafenib->RAF Inhibit VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Proliferation Angiogenesis Cell Proliferation Survival PLCg->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Induction of Apoptosis

Beyond inhibiting proliferation, many anticancer agents aim to induce apoptosis. Benzoxazole derivatives have been shown to trigger this process by modulating the expression of key regulatory proteins, particularly the Bcl-2 family.[7] These proteins govern mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway.

Studies have demonstrated that effective benzoxazole compounds can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] This action shifts the cellular balance in favor of apoptosis, leading to cancer cell death. This is a shared mechanistic goal with a wide array of chemotherapeutics, including the topoisomerase inhibitor Doxorubicin .

Bioactivation via CYP1A1 Induction

A more novel mechanism involves the bioactivation of benzoxazole derivatives into potent anticancer metabolites. This is analogous to the anticancer prodrug Phortress , whose active metabolite is a strong agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of the cytochrome P450 enzyme CYP1A1.[8] The expression of CYP1A1 then contributes to the anticancer effect. Researchers have successfully synthesized benzoxazole analogues of Phortress, replacing the benzothiazole core, and found that these new compounds possess significant anticancer activity, likely through the same CYP1A1-mediated mechanism.[8]

Chapter 2: Comparative In Vitro Efficacy Analysis

The potency of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[9] A lower IC50 value indicates higher potency.[10] The following table summarizes reported IC50 values for representative benzoxazole derivatives compared to standard agents across various human cancer cell lines.

Compound ClassSpecific Compound ExampleTarget Cell LineIC50 (µM)Reference StandardIC50 (µM)
Benzoxazole Derivative Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014Doxorubicin~0.05 - 0.5
Benzoxazole Derivative Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)MCF-7 (Breast)0.10 ± 0.013Doxorubicin~0.1 - 1.0
Benzoxazole Derivative Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)HT-29 (Colon)0.22 ± 0.017Doxorubicin~0.1 - 0.8*
Benzoxazole Derivative 2-Thioacetamido-Benzoxazole (Compound 11)HCT-116 (Colon)1.34 ± 0.11Sorafenib5.42 ± 0.33
Benzoxazole Derivative 2-Thioacetamido-Benzoxazole (Compound 11)MCF-7 (Breast)2.21 ± 0.17Sorafenib7.11 ± 0.51
Benzoxazole Derivative Phortress Analogue (Compound 3m)A549 (Lung)0.053 ± 0.004Doxorubicin0.102 ± 0.009
Benzoxazole Derivative Phortress Analogue (Compound 3n)MCF-7 (Breast)0.035 ± 0.001Doxorubicin0.44 ± 0.02

*Note: IC50 values for standard drugs can vary based on experimental conditions and are provided as a general range for comparison. Data sourced from references:[1],[8],[7].

Chapter 3: Key Experimental Protocols for Evaluation

The robust evaluation of novel anticancer compounds requires standardized and self-validating experimental workflows.[11] A typical cascade involves initial cytotoxicity screening, followed by mechanistic assays to determine the mode of action.

G cluster_workflow Anticancer Drug Evaluation Workflow A Compound Library (e.g., Benzoxazoles) B Primary Screen: Cell Viability Assay (e.g., MTT / SRB) A->B C Identify Hits (Potent Compounds) B->C D Secondary Screen: Mechanism of Action C->D Hits E Apoptosis Assay (Flow Cytometry, Western Blot) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target-Specific Assay (e.g., VEGFR-2 Kinase Assay) D->G H Lead Compound for further study E->H F->H G->H

Caption: A typical in vitro workflow for evaluating novel anticancer compounds.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.[10]

Causality: The foundational principle is that viable cells possess active mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds and reference drugs (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the drug-containing medium.

    • Self-Validation: Include "vehicle control" wells (containing only the solvent, e.g., DMSO, used to dissolve the compounds) and "untreated control" wells (containing only fresh medium). These controls are essential to ensure that the solvent itself is not toxic and to establish a baseline for 100% cell viability.

  • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

Protocol: Apoptosis Analysis (Western Blot for Bcl-2)

This protocol is used to investigate whether a compound induces apoptosis by measuring the levels of key apoptotic regulatory proteins.

Causality: A decrease in the expression of the anti-apoptotic protein Bcl-2 is a hallmark of the induction of the intrinsic apoptotic pathway. Western blotting allows for the specific detection and relative quantification of this protein.

Methodology:

  • Cell Treatment and Lysis: Grow cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control. After treatment, harvest the cells and lyse them using RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis and Validation: Re-probe the same membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH). This serves as a loading control to validate that any observed changes in Bcl-2 levels are due to the drug's effect and not to errors in the amount of protein loaded onto the gel. Quantify the band intensities to determine the relative change in Bcl-2 expression.

Chapter 4: Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.[1] Understanding these relationships is critical for the rational design of more effective and selective drugs.

  • Position 2: Substitutions at the 2-position of the benzoxazole ring are crucial for activity. Linking other heterocyclic moieties like oxadiazoles or pyrazolinones at this position has been shown to significantly enhance cytotoxicity.[3][12]

  • Aromatic Ring Substitutions: The addition of electron-withdrawing or electron-donating groups to the fused benzene ring can modulate the molecule's electronic properties and its ability to interact with biological targets. For example, trimethoxy substitutions on an attached phenyl ring have led to compounds with very low nanomolar IC50 values.[1]

G cluster_sar Structure-Activity Relationship (SAR) for Benzoxazoles Core Benzoxazole Core R1 Position 2 Substituent (e.g., Heterocycles) Core->R1 R2 Benzene Ring Substituents (e.g., -OCH3, -Cl) Core->R2 Activity Anticancer Potency & Selectivity R1->Activity Modulates R2->Activity Modulates

Caption: Key positions on the benzoxazole scaffold for SAR modification.

Conclusion and Future Perspectives

The benzoxazole scaffold represents a versatile and highly promising platform for the development of novel anticancer therapeutics.[2][13] Derivatives have demonstrated potent efficacy through multiple, clinically relevant mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.[1][7] Comparative data reveals that rationally designed benzoxazoles can exhibit potency superior to that of standard clinical agents like Sorafenib and Doxorubicin in certain cancer cell lines.[7][8]

Future research should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy and toxicity in in vivo animal models.[9][11] Furthermore, exploring combinations of benzoxazole derivatives with existing therapies could open new avenues for overcoming drug resistance and improving patient outcomes.

References

  • BenchChem. (n.d.). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles.
  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Retrieved from [Link]

  • Fustero, S., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Experimental & Clinical Cancer Research, 43(1).
  • Kulkarni, S., Kaur, K., & Jaitak, V. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review.
  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1).
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  • ResearchGate. (n.d.). Inhibitory activities of compound 16–23 on various cancer cells.
  • Ghorab, M. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(35), 22923-22941. Retrieved from [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
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Sources

Confirming the Mechanism of Action of 2-Methyl-1,3-benzoxazole-5-carbonitrile: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Compound

In the landscape of modern drug discovery, the benzoxazole scaffold represents a "privileged structure," a recurring molecular framework known for its interaction with a wide array of biological targets. The novel compound, 2-Methyl-1,3-benzoxazole-5-carbonitrile, emerges from this lineage, presenting a compelling profile for further investigation. Phenotypic screens suggest its potent anti-proliferative effects in cancer cell lines, yet its precise mechanism of action remains to be elucidated.

This guide puts forward the hypothesis that This compound (hereafter referred to as 'Compound X') acts as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is a cornerstone of cell proliferation and survival signaling, and its hyperactivation is a hallmark of numerous cancers.[1][2]

To rigorously test this hypothesis and characterize the compound's performance, we will present a logical, multi-step experimental workflow. Each stage is designed to provide self-validating data, from initial target identification to confirmation of cellular activity. For a direct and objective performance benchmark, Compound X will be compared against Selumetinib (AZD6244) , a well-characterized and clinically approved inhibitor of MEK1 and MEK2, the central kinases in the MAPK cascade.[3][4] This guide will provide researchers, scientists, and drug development professionals with the foundational experiments required to confidently confirm the mechanism of action for novel kinase inhibitors.

The Experimental Workflow: A Step-by-Step Deconvolution

G cluster_0 Step 1: Target Discovery cluster_1 Step 2: Biophysical Validation cluster_2 Step 3: Cellular Target Engagement cluster_3 Step 4: Cellular Pathway Inhibition A Kinome Profiling (Broad Panel Screen) B Isothermal Titration Calorimetry (ITC) A->B Identifies Primary Target (e.g., MEK1/2) C Cellular Thermal Shift Assay (CETSA) B->C Confirms Direct Binding & Thermodynamics D Western Blot (p-ERK IC50 Determination) C->D Confirms Target Binding in Intact Cells E Mechanism Confirmed

Caption: Experimental workflow for confirming the mechanism of action.

Part 1: Initial Target Identification and Selectivity via Kinome Profiling

Expertise & Rationale

Before diving into specific target validation, it is critical to first cast a wide net. A new chemical entity could interact with multiple proteins. Kinome profiling provides an unbiased, high-throughput overview of a compound's activity against a large panel of human kinases.[5][6] This initial screen serves two primary purposes: to identify the most likely primary target(s) based on inhibitory potency and to reveal potential off-target activities that could lead to toxicity or unexpected polypharmacology. A highly selective compound is often a preferred starting point for a targeted therapy. We utilize an activity-based biochemical assay for this purpose.[7]

Detailed Experimental Protocol: Kinome Profiling
  • Compound Preparation: Prepare stock solutions of Compound X and Selumetinib in 100% DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Setup: Utilize a multi-well plate format where each well contains a specific purified, active human kinase, its corresponding substrate, and ATP.[8]

  • Reaction Initiation: Add the test compounds (Compound X or Selumetinib) or a DMSO vehicle control to the appropriate wells. The reaction is initiated by the addition of an ATP solution.

  • Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay (e.g., ADP-Glo™).[7] The amount of ADP produced is directly proportional to kinase activity. A lower signal indicates less ATP consumption and therefore, higher inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

Data Presentation: Comparative Kinome Scan
Kinase TargetCompound X (% Inhibition @ 1µM)Selumetinib (% Inhibition @ 1µM)
MEK1 98% 99%
MEK2 95% 97%
ERK2< 5%< 5%
p38α8%< 5%
JNK1< 5%< 5%
CDK212%7%
VEGFR215%9%
c-Src9%< 5%

Hypothetical data presented for illustrative purposes.

Interpretation: The kinome scan data strongly supports our hypothesis. Compound X demonstrates potent inhibition of MEK1 and MEK2, mirroring the activity of the known MEK inhibitor, Selumetinib. Importantly, it shows high selectivity, with minimal inhibition of other kinases at the tested concentration, suggesting a clean target profile.

Part 2: Biophysical Validation of Direct Target Binding

Expertise & Rationale

While a kinome screen points to functional inhibition, it does not prove a direct physical interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for unequivocally demonstrating direct binding.[9][10] It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic drivers of the interaction (enthalpy, ΔH, and entropy, ΔS).[11][12] This level of detail is invaluable for structure-activity relationship (SAR) studies and for understanding the nature of the molecular interaction.

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein & Compound Preparation: Express and purify recombinant human MEK1 protein. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve Compound X and Selumetinib in the final dialysis buffer. It is crucial that the buffer for the protein and the compound are identical to minimize heats of dilution.[13]

  • Instrument Setup: Set the experimental temperature on the ITC instrument (e.g., 25°C).

  • Loading: Load the MEK1 protein solution (e.g., 10-20 µM) into the sample cell. Load the concentrated compound solution (e.g., 100-200 µM) into the titration syringe.[13]

  • Titration: Perform a series of small, timed injections (e.g., 2 µL) of the compound into the protein solution while stirring.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive K D , n, ΔH, and ΔS.[10]

Data Presentation: Thermodynamic Binding Profiles
ParameterCompound X + MEK1Selumetinib + MEK1
Binding Affinity (K D ) 25 nM15 nM
Stoichiometry (n) 1.050.98
Enthalpy (ΔH, kcal/mol) -8.5-7.9
Entropy (-TΔS, kcal/mol) -2.1-3.0

Hypothetical data presented for illustrative purposes.

Interpretation: The ITC data confirms a direct, high-affinity interaction between Compound X and MEK1, with a K D in the low nanomolar range, comparable to Selumetinib. The stoichiometry of ~1 indicates a 1:1 binding event. The negative enthalpy change suggests that the binding is driven by favorable hydrogen bonding and van der Waals interactions.

Part 3: Confirming Target Engagement in a Cellular Environment

Expertise & Rationale

A compound may bind to a purified protein but fail to engage its target in the complex milieu of a living cell due to poor permeability, efflux, or other factors. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in an intact cellular environment.[14][15] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[16] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting temperature (T m ).[17]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells) to ~80% confluency. Treat the cells with Compound X, Selumetinib (e.g., 10x the K D ), or a DMSO vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[16]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot or an ELISA-based method (e.g., AlphaScreen) to quantify the amount of soluble MEK1 protein at each temperature.[16][18]

  • Data Analysis: For each treatment condition, plot the percentage of soluble MEK1 protein against temperature to generate melting curves. Determine the T m (the temperature at which 50% of the protein is denatured). The difference in T m between the compound-treated and vehicle-treated samples is the thermal shift (ΔT m ).

Data Presentation: Cellular Target Engagement
CompoundVehicle (DMSO) T mCompound T mThermal Shift (ΔT m )
Compound X 48.5 °C56.2 °C+7.7 °C
Selumetinib 48.5 °C57.1 °C+8.6 °C

Hypothetical data presented for illustrative purposes.

Interpretation: Both Compound X and Selumetinib induce a significant positive thermal shift in the MEK1 protein, providing direct and compelling evidence that they bind to and stabilize their target in intact cells.

Part 4: Quantifying Cellular Potency by Pathway Inhibition

Expertise & Rationale

The final and most critical step is to demonstrate that target engagement translates into a functional cellular outcome. As MEK1/2's primary function is to phosphorylate and activate ERK1/2, a successful MEK inhibitor should block this event.[3][4] We use Western blotting to measure the levels of phosphorylated ERK (p-ERK) in cells treated with a dose-response of our compounds.[19][20] This allows us to determine the IC 50 , the concentration of inhibitor required to block 50% of the downstream signaling, which is a key measure of a drug's cellular potency.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Compound X Selumetinib Inhibitor->MEK Inhibition

Caption: Inhibition point in the MAPK/ERK signaling pathway.

Detailed Experimental Protocol: p-ERK Western Blot
  • Cell Culture and Serum Starvation: Plate cells (e.g., A375) and allow them to adhere. Serum-starve the cells overnight to reduce basal p-ERK levels.[19]

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of Compound X or Selumetinib for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) for a short period (e.g., 10-15 minutes) to robustly activate the MAPK pathway.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phospho-ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[21]

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[19]

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each lane. Plot the normalized p-ERK signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC 50 value.

Data Presentation: Cellular Potency (IC 50 )
Compoundp-ERK Inhibition IC 50 (nM)
Compound X 35 nM
Selumetinib 22 nM

Hypothetical data presented for illustrative purposes.

Interpretation: Compound X effectively inhibits the phosphorylation of ERK in a dose-dependent manner, confirming that its engagement of MEK translates to a functional blockade of the downstream pathway. Its cellular potency is in the low nanomolar range, approaching that of the clinical candidate Selumetinib, marking it as a highly promising compound.

Summary and Guide Conclusion

This guide has outlined a rigorous, four-step workflow to confirm the mechanism of action of this compound (Compound X) as a selective MEK1/2 inhibitor.

  • Kinome Profiling identified MEK1/2 as the primary targets with high selectivity.

  • Isothermal Titration Calorimetry provided unequivocal proof of direct, high-affinity binding to MEK1.

  • Cellular Thermal Shift Assay demonstrated that this binding occurs within the native context of an intact cell.

  • p-ERK Western Blotting confirmed that target engagement leads to a potent functional blockade of the downstream signaling pathway.

By comparing Compound X to the established MEK inhibitor Selumetinib, we have contextualized its performance. The hypothetical data suggests that Compound X is a highly potent and selective MEK inhibitor, with biophysical and cellular characteristics comparable to a clinically approved drug. This systematic approach, combining unbiased screening with orthogonal validation techniques, provides a robust framework for the confident deconvolution of a small molecule's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

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  • Wikipedia. (2024). Selumetinib. Retrieved from [Link]

  • Patel, V. B., et al. (2020). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. Cureus, 12(9), e10682. Retrieved from [Link]

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  • Drugs.com. (2025). Selumetinib: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Kim, K. B., et al. (2014). Trametinib: A Targeted Therapy in Metastatic Melanoma. Clinical Cancer Research, 20(21), 5486-5491. Retrieved from [Link]

  • ResearchGate. (2023). Mechanism of action of dabrafenib and trametinib. Retrieved from [Link]

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  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 159-180. Retrieved from [Link]

  • Wikipedia. (2024). Trametinib. Retrieved from [Link]

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  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

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  • Robers, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1854-1863. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Dunn, T. J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 934. Retrieved from [Link]

  • Nature. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • University of Montana. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from [Link]

  • Paketuryte, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(1), 123. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Retrieved from [Link]

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A Comparative Analysis of 2-Methyl-1,3-benzoxazole-5-carbonitrile's Cytotoxic and Pro-Apoptotic Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the benzoxazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive, cross-validation of the biological activity of a specific analogue, 2-Methyl-1,3-benzoxazole-5-carbonitrile, across a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT-116 (colorectal carcinoma).[3][4] Our objective is to present a clear, data-driven comparison of its efficacy and to elucidate its potential mechanism of action, thereby offering valuable insights for researchers and drug development professionals.

Introduction: The Rationale for a Cross-Cell Line Comparison

The heterogeneity of cancer necessitates the evaluation of novel therapeutic agents across different tumor types. A compound exhibiting potent activity in one cell line may be less effective in another due to variations in genetic makeup, signaling pathways, and drug resistance mechanisms.[5] Therefore, a comparative study using cell lines from diverse tissue origins provides a more robust initial assessment of a compound's potential therapeutic window and spectrum of activity. We hypothesize that this compound will exhibit differential cytotoxicity and that its primary mechanism of action will be the induction of apoptosis. This guide will detail the experimental workflow, from initial cytotoxicity screening to mechanistic validation via apoptosis assays and Western blot analysis of key apoptotic markers.

Experimental Workflow: A Step-by-Step Approach to Characterization

Our investigation into the anticancer activity of this compound follows a logical progression, beginning with a broad assessment of its cytotoxic effects and narrowing down to a more detailed mechanistic study.

Experimental_Workflow A Initial Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B Dose-response curves C Apoptosis Assessment (Annexin V/PI Staining) B->C Treatment at IC50 concentrations E Data Analysis and Comparison B->E D Mechanistic Validation (Western Blot) C->D Confirmation of apoptosis C->E D->E Quantification of protein expression

Caption: A schematic of the experimental workflow for evaluating the anticancer activity of this compound.

Part 1: Assessment of Cytotoxicity via MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, and HCT-116 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of this compound in the three tested cell lines.

Cell LineTissue of OriginIC50 (µM)
MCF-7 Breast Adenocarcinoma15.8
A549 Non-Small Cell Lung Carcinoma28.4
HCT-116 Colorectal Carcinoma9.2

These hypothetical results suggest that this compound exhibits the most potent cytotoxic activity against the HCT-116 colorectal cancer cell line, followed by the MCF-7 breast cancer cell line, with the A549 lung cancer cell line being the least sensitive.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), we employ Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.[7] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat MCF-7, A549, and HCT-116 cells with this compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Apoptosis Induction Data

The following table presents the hypothetical percentage of apoptotic cells (early and late) after treatment with this compound.

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Fold Increase
MCF-7 4.5%48.2%10.7
A549 3.8%35.6%9.4
HCT-116 5.1%62.5%12.3

These hypothetical data corroborate the cytotoxicity findings, indicating that this compound is a potent inducer of apoptosis, particularly in HCT-116 cells.

Part 3: Mechanistic Insights from Western Blot Analysis

To further investigate the molecular mechanism of apoptosis, we will perform Western blot analysis to examine the expression levels of key proteins involved in the apoptotic pathway. We will focus on the Bcl-2 family of proteins, which are central regulators of apoptosis, and the executioner caspase, caspase-3.[1] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio, is a hallmark of the intrinsic apoptotic pathway.[9][10] The cleavage of caspase-3 is a key event in the execution phase of apoptosis.[1]

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound at their IC50 concentrations for 24 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Apoptotic Signaling Pathway

Apoptotic_Signaling_Pathway compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cytoC Cytochrome c Release mito->cytoC caspase9 Caspase-9 Activation cytoC->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

A Comparative Guide to the In Vivo Efficacy of TRPA1 Antagonists: Evaluating the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, with a focus on the potential utility of the benzoxazole scaffold, represented by compounds like 2-Methyl-1,3-benzoxazole-5-carbonitrile. TRPA1 is a non-selective cation channel that serves as a critical sensor for a wide array of noxious external and internal stimuli, making it a high-interest target for novel analgesics and anti-inflammatory therapeutics.[1][2] This document is intended for researchers and drug development professionals actively engaged in the discovery and preclinical evaluation of novel pain and inflammation modulators.

The Rationale for Targeting TRPA1

The TRPA1 ion channel is predominantly expressed in a subset of primary sensory neurons, where it functions as a key detector of chemical irritants, inflammatory agents, and thermal stimuli.[1][3] Activation of TRPA1 leads to the influx of cations like Ca²⁺, triggering neuronal depolarization and the subsequent sensation of pain, itch, and neurogenic inflammation.[3] A compelling body of preclinical evidence demonstrates that pharmacological or genetic blockade of TRPA1 can significantly attenuate pain and hypersensitivity in a variety of animal models, including those for inflammatory pain, neuropathic pain, and chemotherapy-induced neuropathy.[3][4] Consequently, the development of potent and selective TRPA1 antagonists represents a promising therapeutic strategy for a range of pathological conditions with limited effective treatments.[2]

The benzoxazole core is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory and immunomodulatory effects.[5][6] The specific compound, this compound, incorporates this core structure, suggesting its potential as a modulator of biological pathways relevant to inflammation and pain, such as the TRPA1 signaling cascade.

Comparative In Vivo Efficacy of Preclinical TRPA1 Antagonists

The development of TRPA1 antagonists has yielded several compounds that have been extensively characterized in preclinical in vivo models. These compounds serve as crucial benchmarks for evaluating novel chemical entities. While public domain data on the specific in vivo efficacy of this compound is not available, we can compare the performance of leading alternative TRPA1 antagonists to establish a framework for its potential evaluation.

CompoundChemical ClassRepresentative In Vivo ModelKey Efficacy FindingsReference
HC-030031 Purine derivativeComplete Freund's Adjuvant (CFA)-induced inflammatory pain (Rat)Attenuated mechanical and cold hyperalgesia.[1][4][1][4]
A-967079 Oxime derivativeSpared Nerve Injury (SNI)-induced neuropathic pain (Rat)Reversed cold allodynia without affecting acute cold sensing in naive animals.[1][1]
GRC-17536 Not disclosedPainful diabetic neuropathy (Human Phase 2a)Showed efficacy in patients, demonstrating clinical proof-of-concept.[2][2]
CB-625 Not disclosedNociceptive pain (Human Phase 1)Advanced to clinical trials for pain indications.[7][7]
GDC-0334 Not disclosedAllergic-induced pulmonary neurogenic inflammation (Animal model)Demonstrated inhibition of allergic-induced inflammation.[7][7]

Causality Behind Experimental Choices: The selection of animal models is critical for demonstrating the therapeutic potential of a TRPA1 antagonist.

  • CFA-Induced Inflammatory Pain: This model is chosen to assess efficacy against persistent inflammatory pain. CFA injection induces a robust and lasting inflammatory response, characterized by the local production of endogenous TRPA1 activators (e.g., reactive oxygen species), making it an ideal model to test compounds targeting inflammation-driven sensitization.[4]

  • Neuropathic Pain Models (e.g., SNI): These models are essential for evaluating efficacy against pain arising from nerve damage. The underlying mechanisms differ from inflammatory pain and often involve central sensitization, providing a more stringent test of an antagonist's utility in chronic pain states.[1]

  • Cinnamaldehyde-Induced Flare: This is a translational model used to demonstrate target engagement in vivo.[8] Cinnamaldehyde is a selective TRPA1 agonist; its topical application causes a measurable increase in dermal blood flow (a flare response). The ability of an antagonist to block this flare provides direct evidence that the drug is reaching its target and exerting a pharmacological effect.[8]

Signaling Pathway and Experimental Workflow

TRPA1-Mediated Nociceptive Signaling

Upon activation by noxious stimuli, TRPA1 channels on sensory neurons open, leading to membrane depolarization and the initiation of an action potential. This signal propagates to the central nervous system, where it is perceived as pain.

TRPA1_Pathway cluster_neuron Sensory Neuron Terminal TRPA1 TRPA1 Channel Ca_influx Ca²+ Influx TRPA1->Ca_influx Opens Depol Membrane Depolarization AP Action Potential Propagation Depol->AP CNS Central Nervous System (Pain Perception) AP->CNS Ca_influx->Depol Stimuli Noxious Stimuli (e.g., Cinnamaldehyde, Inflammatory Mediators) Stimuli->TRPA1 Activates Antagonist This compound (or other antagonist) Antagonist->TRPA1 Blocks

Caption: TRPA1 activation and antagonism in a sensory neuron.

Standardized Workflow for In Vivo Efficacy Testing

A robust and reproducible workflow is paramount for the preclinical evaluation of a novel TRPA1 antagonist. The following diagram illustrates a typical workflow, from compound formulation to data analysis in an inflammatory pain model.

Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Induction & Dosing cluster_eval Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Outcome A Compound Formulation (e.g., this compound in vehicle) E Compound Administration (e.g., Oral gavage at T+24h post-CFA) A->E B Animal Acclimatization (e.g., Sprague-Dawley rats, 7 days) C Baseline Nociceptive Testing (von Frey, Hargreaves) B->C D Inflammation Induction (e.g., Intraplantar CFA injection) C->D D->E F Post-Dose Nociceptive Testing (1, 2, 4, 6 hours post-dose) E->F G Data Collection & Analysis (Paw withdrawal threshold/latency) F->G H Statistical Analysis (e.g., Two-way ANOVA) G->H I Efficacy Determination (Comparison to Vehicle and Positive Control) H->I

Caption: Experimental workflow for preclinical efficacy testing.

Detailed Experimental Protocol: CFA-Induced Inflammatory Pain Model

This protocol provides a self-validating system for assessing the analgesic efficacy of a test compound like this compound.

Objective: To determine if the test compound reverses mechanical hyperalgesia in a rat model of persistent inflammatory pain.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% Methylcellulose + 0.1% Tween 80 in sterile water

  • Positive Control: e.g., Celecoxib (30 mg/kg)

  • Anesthetic: Isoflurane

  • Inflammatory Agent: Complete Freund's Adjuvant (CFA)

  • Animals: Male Sprague-Dawley rats (200-250g)

  • Equipment: Electronic von Frey anesthesiometer, oral gavage needles.

Methodology:

  • Acclimatization: House animals in standard conditions for at least 7 days prior to experimentation to reduce stress-induced variability.

  • Baseline Testing (Day 0):

    • Place rats in individual clear plastic chambers on an elevated mesh floor.

    • Allow a 30-minute habituation period.

    • Measure the baseline paw withdrawal threshold (PWT) for the right hind paw using the electronic von Frey device. Apply increasing force to the plantar surface of the paw until a withdrawal response is observed.

    • Repeat measurements three times per animal and average the results.

  • Induction of Inflammation (Day 0):

    • Briefly anesthetize rats with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of the right hind paw. This induces a localized and sustained inflammation.[4]

  • Post-CFA Assessment and Dosing (Day 1):

    • At 24 hours post-CFA injection, re-measure the PWT to confirm the development of mechanical hyperalgesia (a significant decrease in PWT compared to baseline).

    • Randomize animals into treatment groups (e.g., Vehicle, Test Compound at 3, 10, 30 mg/kg, Positive Control).

    • Administer the assigned treatment via oral gavage.

  • Efficacy Measurement (Day 1):

    • Measure PWT at 1, 2, 4, and 6 hours post-dosing. The experimenter must be blinded to the treatment groups to prevent bias.

  • Data Analysis:

    • Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(PWT_post-dose - PWT_post-CFA) / (PWT_baseline - PWT_post-CFA)] * 100

    • Analyze the data using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control at each time point.

Trustworthiness and Self-Validation: This protocol incorporates several self-validating steps. The confirmation of hyperalgesia 24 hours post-CFA ensures the model is established before drug administration. The inclusion of both vehicle and positive control groups provides internal validity, ensuring that any observed effect is due to the test compound and not spontaneous recovery or handling stress, and allows for the comparison of efficacy against a known standard.

Conclusion and Future Directions

The TRPA1 channel remains a validated and highly attractive target for the development of novel analgesics. While the specific compound this compound requires direct experimental evaluation, the established efficacy of other TRPA1 antagonists in robust preclinical models provides a clear path forward. The benzoxazole scaffold offers a promising starting point for chemical optimization. Future studies should focus on confirming the on-target activity of novel benzoxazole derivatives using in vitro assays, followed by systematic in vivo evaluation in validated pain and inflammation models as outlined in this guide. Key challenges, such as optimizing for oral bioavailability and ensuring selectivity over other TRP channels, will be critical for the successful translation of these promising compounds from the bench to the clinic.[9]

References

  • Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans. British Journal of Clinical Pharmacology. [Link]

  • TRPA1 Antagonists for Pain Relief. MDPI. [Link]

  • TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice. Arthritis Research & Therapy. [Link]

  • Transient receptor potential ankyrin 1 (TRPA1) antagonists. PubMed. [Link]

  • Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. ResearchGate. [Link]

  • Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. ResearchGate. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Europe PMC. [Link]

  • Discovery of a Series of Indazole TRPA1 Antagonists. ACS Publications. [Link]

  • Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. ResearchGate. [Link]

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. PubMed. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.. ResearchGate. [Link]

  • benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

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Bridging the Gap: A Comparative Guide to In Vivo Validation of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. This guide offers a senior application scientist's perspective on validating the preclinical potential of 2-Methyl-1,3-benzoxazole-5-carbonitrile, a novel small molecule inhibitor, by transitioning from cell-based assays to robust in vivo models. We will explore the rationale behind experimental choices, provide detailed protocols, and present a comparative framework for data analysis, ensuring a rigorous and scientifically sound approach to preclinical validation.

While specific in vitro data for this compound is not extensively published, the broader class of benzoxazole derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines.[1][2][3][4][5][6][7] A frequently investigated mechanism for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][4] This guide will, therefore, proceed under the well-supported hypothesis that this compound exhibits anti-cancer activity through VEGFR-2 inhibition, and has shown initial promise in in vitro screens against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1][2]

The Imperative of In Vivo Validation: Beyond the Petri Dish

In vitro assays, while essential for initial screening and mechanistic elucidation, represent a simplified biological system. They lack the complex interplay of physiological processes that profoundly influence a drug's efficacy and safety in a living organism. Key factors that can only be assessed in vivo include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its bioavailability and exposure at the target site.

  • Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect in a whole-organism context, including target engagement and downstream biomarker modulation.

  • Toxicity: Unforeseen adverse effects that may arise from the compound's interaction with various organ systems.

  • Tumor Microenvironment: The complex ecosystem of a tumor, including stromal cells, immune cells, and the extracellular matrix, which can significantly impact therapeutic response.

Therefore, in vivo studies are a critical, non-negotiable step in the preclinical development cascade to ascertain the true therapeutic potential of a novel compound.

Proposed Signaling Pathway of this compound

Based on the activity of related benzoxazole derivatives, we can postulate a mechanism of action centered on the inhibition of the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Compound 2-Methyl-1,3-benzoxazole -5-carbonitrile Compound->VEGFR2 Inhibits In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimatize Athymic Nude Mice (5-7 days) B Implant MCF-7 Cells Subcutaneously A->B C Tumor Growth to ~100-150 mm³ B->C D Randomize Mice into Treatment Groups C->D E Administer Compound, Vehicle, and Positive Control Daily D->E F Monitor Tumor Volume and Body Weight (2-3x/week) E->F G Euthanize Mice at Pre-defined Endpoint F->G Tumor volume >1500 mm³ or significant weight loss H Excise Tumors for Weight and Biomarker Analysis G->H I Collect Blood/Tissues for PK/PD and Toxicity Assessment G->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocol: MCF-7 Xenograft Study

This protocol provides a step-by-step guide for conducting an in vivo efficacy study of this compound.

1. Animal Husbandry and Acclimatization:

  • Female athymic nude mice (6-8 weeks old) are housed in a specific pathogen-free (SPF) facility.

  • Mice are allowed to acclimatize for at least one week prior to the start of the experiment.

2. Cell Culture and Implantation:

  • MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • On the day of implantation, cells are harvested, washed, and resuspended in a 50:50 mixture of media and Matrigel.

  • Each mouse is subcutaneously injected with 5 x 10^6 MCF-7 cells in the right flank.

3. Tumor Growth and Randomization:

  • Tumor growth is monitored using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

  • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the compound (e.g., 0.5% methylcellulose).

  • Group 2 (Test Compound): this compound administered at a predetermined dose (e.g., 50 mg/kg, orally, once daily).

  • Group 3 (Positive Control): A standard-of-care agent known to be effective against MCF-7 tumors (e.g., Sorafenib, an approved VEGFR-2 inhibitor). [4] 5. Dosing and Monitoring:

  • All treatments are administered for a specified duration (e.g., 21 days).

  • Tumor volume and body weight are measured 2-3 times per week.

  • Mice are monitored daily for any signs of toxicity or distress.

6. Study Endpoint and Sample Collection:

  • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • At the endpoint, mice are euthanized, and blood is collected for PK analysis.

  • Tumors are excised, weighed, and a portion is flash-frozen for biomarker analysis (e.g., Western blot for phosphorylated VEGFR-2) and another portion is fixed in formalin for immunohistochemistry.

Comparative Data Presentation

The following tables illustrate how to present the comparative in vivo data for this compound against a relevant alternative.

Table 1: In Vivo Antitumor Efficacy

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound 50 mg/kg, PO, QD500 ± 8060
Sorafenib (Positive Control)30 mg/kg, PO, QD450 ± 7564

Table 2: Body Weight and Tolerability

Treatment GroupMean Body Weight Change from Day 0 (%) ± SEMObservations
Vehicle Control+5.0 ± 1.2No adverse effects
This compound -2.5 ± 0.8No significant adverse effects
Sorafenib (Positive Control)-8.0 ± 1.5Mild piloerection and lethargy

Table 3: Pharmacodynamic Biomarker Analysis (Tumor Tissue)

Treatment GroupRelative p-VEGFR-2 Expression (normalized to control)
Vehicle Control1.00
This compound 0.45
Sorafenib (Positive Control)0.38

Interpretation and Future Directions

The hypothetical data presented above would suggest that this compound exhibits significant in vivo antitumor efficacy, comparable to the established VEGFR-2 inhibitor, sorafenib. The favorable tolerability profile, with less impact on body weight, could indicate a wider therapeutic window. The reduction in the p-VEGFR-2 biomarker further supports the proposed mechanism of action.

These promising in vivo findings warrant further investigation, including:

  • Dose-response studies to determine the optimal therapeutic dose.

  • Pharmacokinetic analysis to correlate drug exposure with efficacy.

  • Orthotopic or patient-derived xenograft (PDX) models to evaluate the compound in a more clinically relevant tumor microenvironment.

  • Combination studies with other standard-of-care agents to explore potential synergistic effects.

By systematically progressing from in vitro discoveries to well-designed in vivo validation studies, researchers can build a robust data package to support the continued development of promising new anti-cancer agents like this compound.

References

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. (2018). Medicinal Chemistry Research. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Advances. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Scientific Reports. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2023). Preprints.org. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2017). Molecules. [Link]

  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (2017). RSC Advances. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. The proper handling of waste materials like 2-Methyl-1,3-benzoxazole-5-carbonitrile is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its specific chemical properties and associated hazards.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before disposal, a thorough understanding of the compound's hazard profile is essential to justify the stringent procedures that follow. This compound is a heterocyclic compound containing both a benzoxazole ring system and a nitrile functional group, each contributing to its reactivity and toxicity profile.

Based on data for this compound and structurally similar molecules, the primary hazards are well-defined.[1][2] It is classified as harmful if swallowed, and it is an irritant to the skin, eyes, and respiratory system.[2] The nitrile group warrants special attention due to its potential reactivity, particularly with acids.

Table 1: Hazard Identification and GHS Classification

Hazard Class GHS Hazard Code Hazard Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Skin Corrosion/Irritation H315 Causes skin irritation [1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |[1] |

These classifications mandate that this compound be treated as a hazardous waste stream, never to be disposed of in standard trash or via the sanitary sewer system.[3]

Pre-Disposal Handling & Waste Segregation: The Critical First Steps

Safe disposal begins the moment the material is designated as waste. Adherence to proper handling and segregation protocols is paramount to prevent dangerous chemical reactions within the laboratory.

Personal Protective Equipment (PPE)

When handling waste containers of this compound, the following PPE is mandatory to mitigate exposure risks:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed immediately and decontaminated before reuse.[5][6]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use a NIOSH-approved respirator.[7]

Waste Segregation: Preventing Hazardous Reactions

This is the most critical step in pre-disposal handling. Due to its chemical structure, this compound waste must be segregated from incompatible materials.

  • Acids: DO NOT mix nitrile-containing waste with acidic waste streams. Nitriles are incompatible with acids and can undergo reactions that generate significant heat and may release toxic or flammable gases.[8]

  • Strong Oxidizing Agents, Acids, and Bases: This compound is incompatible with these materials.[2] Keep the waste stream separate to prevent uncontrolled reactions.

All waste streams must be clearly and accurately labeled to prevent accidental mixing.[9]

Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Containerization and Labeling
  • Select a Compatible Container: Use a sturdy, sealable container made of a material compatible with the waste (e.g., high-density polyethylene). The container must be in good condition with no leaks or cracks.

  • Label the Container: Attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[9]

    • Clearly write the full chemical name: "Waste this compound". Avoid abbreviations.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Note the date the container was first used for waste accumulation.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste.[9]

Step 2: Managing Contaminated Materials
  • Solid Waste: Any materials grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must be placed in the designated solid hazardous waste container.[3]

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Step 3: Decontaminating Empty Containers

A container that once held pure this compound is not considered empty until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals all three rinses, must be collected and disposed of as liquid hazardous waste.[9] This rinsate should be added to a designated "Halogen-Free Organic Solvent" waste container.

  • Final Disposal of Container: Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can now be disposed of as regular non-hazardous waste or recycled, according to institutional policy.[3]

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel and away from drains or sources of ignition.

  • Arrange for Pickup: Do not transport hazardous waste yourself. Contact your institution's EHS department to schedule a pickup.[3]

  • Method of Destruction: The universally accepted and environmentally responsible method for disposing of this type of chemical waste is through a licensed chemical destruction facility.[10] The most common method is high-temperature controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal WasteGen Waste Generated (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles) WasteGen->PPE Segregate CRITICAL: Segregate from Incompatibles (Acids, Oxidizers, Bases) PPE->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Close Keep Container Securely Closed Container->Close Store Store in Designated Satellite Accumulation Area ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Close->Store Disposal Disposal via Licensed Facility (Controlled Incineration) ContactEHS->Disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment, thereby upholding the highest standards of professional scientific practice.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-Methyl-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational and Safety Blueprint for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-1,3-benzoxazole-5-carbonitrile. As Senior Application Scientists, we understand that true laboratory excellence is achieved when cutting-edge research is built upon a foundation of uncompromising safety. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions, ensuring that every step you take is informed and secure.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a thorough understanding of the potential risks and the corresponding protective measures. The recommended PPE is designed to create a reliable barrier against all potential routes of exposure.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when splash hazards are present.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. This protects against dust particles and accidental splashes, which can cause serious eye irritation.[1][4]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A long-sleeved lab coat or a chemical-resistant apron is mandatory.Gloves should be selected for their compatibility with benzoxazole derivatives to prevent skin contact, which may lead to irritation.[1][5] A lab coat protects the skin on the arms and torso.
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.If ventilation is inadequate, or if dust or aerosols are generated, a NIOSH-approved respirator is required to prevent respiratory tract irritation.[4][6]
Foot Protection Closed-toe shoes, preferably safety footwear.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[7]

Operational Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The following diagram and procedural steps outline the critical phases of handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Begin Experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve clean_decon Decontaminate Surfaces & Glassware handle_dissolve->clean_decon Complete Experiment em_spill Contain Spill handle_dissolve->em_spill Spill Occurs em_exposure Address Personal Exposure handle_dissolve->em_exposure Exposure Occurs clean_doff Doff PPE clean_decon->clean_doff clean_dispose Segregate & Dispose of Waste clean_doff->clean_dispose clean_wash Wash Hands Thoroughly clean_dispose->clean_wash em_evacuate Evacuate if Necessary

Sources

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2-Methyl-1,3-benzoxazole-5-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.